1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGGHYHHYCKIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351754 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53629-19-9 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a versatile building block in medicinal chemistry and materials science. The insights within are curated to empower researchers in leveraging this compound for novel applications.
Introduction: A Molecule of Strategic Importance
This compound, also known as N-(3-(Trifluoromethyl)phenyl)maleimide, belongs to the class of N-aryl maleimides. These compounds are characterized by a highly reactive maleimide ring attached to an aromatic substituent. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the electronic properties and reactivity of the maleimide system, making it a subject of considerable interest in organic synthesis and drug design. Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The strategic incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
This guide will delve into the core chemical attributes of this molecule, providing a foundation for its application in complex synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |
| Molecular Weight | 241.17 g/mol | [3] |
| CAS Number | 53629-19-9 | [3] |
| Melting Point | 62-65 °C | |
| Appearance | Likely a crystalline solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO.[4] | Inferred from related compounds |
Synthesis Protocol: A Validated Approach
The synthesis of N-aryl maleimides typically follows a two-step process involving the formation of a maleamic acid intermediate, followed by cyclodehydration.[5][6] This established methodology ensures high yields and purity of the final product.
Step 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)maleamic acid
This initial step involves the nucleophilic attack of the amine on maleic anhydride. The causality behind this experimental choice lies in the high reactivity of the anhydride towards amines, leading to a clean and efficient reaction.
-
Materials:
-
Maleic anhydride
-
3-(Trifluoromethyl)aniline
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a flask equipped with a stirrer, dissolve maleic anhydride in anhydrous diethyl ether.
-
Slowly add a solution of 3-(trifluoromethyl)aniline in anhydrous diethyl ether to the maleic anhydride solution while stirring.
-
Continue stirring at room temperature. The maleamic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Step 2: Cyclodehydration to this compound
The cyclization of the maleamic acid is typically achieved using a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate.[5] This self-validating system ensures the complete conversion of the intermediate to the desired maleimide.
-
Materials:
-
N-(3-(Trifluoromethyl)phenyl)maleamic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
-
Procedure:
-
Suspend the dried N-(3-(trifluoromethyl)phenyl)maleamic acid in acetic anhydride.
-
Add anhydrous sodium acetate to the suspension.
-
Heat the mixture with stirring until the solid dissolves.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., cyclohexane or ethanol) to obtain the pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the vinyl protons of the maleimide ring. The protons on the phenyl ring will exhibit complex splitting patterns due to coupling, with chemical shifts influenced by the trifluoromethyl group. The two equivalent vinyl protons of the maleimide ring should appear as a singlet.[7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the vinyl carbons of the maleimide ring, the carbons of the phenyl ring, and the carbon of the trifluoromethyl group. The carbonyl carbons are expected to resonate at the downfield region of the spectrum.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:[9]
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (imide carbonyl) | ~1700-1780 |
| C=C (alkene) | ~1630-1680 |
| C-N (imide) | ~1350-1380 |
| C-F (trifluoromethyl) | ~1100-1300 |
| Aromatic C-H | ~3000-3100 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.17 g/mol ).[10] The fragmentation pattern would be influenced by the stability of the aromatic ring and the maleimide moiety. Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules.[11] The presence of the trifluoromethyl group may lead to characteristic fragmentation patterns involving the loss of CF₂ or CF₃ radicals.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electrophilic nature of the maleimide double bond, making it an excellent Michael acceptor and a dienophile in Diels-Alder reactions.[3]
Michael Addition Reactions
The electron-deficient double bond of the maleimide ring readily undergoes conjugate addition with a variety of nucleophiles. Thiol-Michael addition is particularly noteworthy due to its high efficiency and specificity, forming the basis of many bioconjugation strategies.[4] The reaction proceeds rapidly under mild conditions to form a stable thioether linkage.
Caption: Michael addition reaction of the title compound with a nucleophile.
Diels-Alder Reactions
As a potent dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form complex cyclic structures.[6][12] This reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.
Caption: Diels-Alder reaction of the title compound with a conjugated diene.
Applications in Drug Development and Materials Science
The unique reactivity profile of this compound makes it a valuable tool in several scientific domains.
-
Bioconjugation: Its high reactivity and specificity towards thiols make it an ideal reagent for labeling proteins, peptides, and other biomolecules.[13] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The trifluoromethyl group can also serve as a useful ¹⁹F NMR probe for studying biological systems.
-
Medicinal Chemistry: The pyrrole-2,5-dione scaffold is present in various biologically active compounds.[4] This molecule can serve as a starting point for the synthesis of novel therapeutic agents, with the trifluoromethylphenyl group potentially enhancing pharmacological properties.[14]
-
Polymer and Materials Science: N-substituted maleimides are used as monomers and cross-linking agents to produce thermally stable polymers. The introduction of the trifluoromethyl group can further enhance the thermal and chemical resistance of these materials.
Conclusion
This compound is a highly functionalized molecule with significant potential in organic synthesis, medicinal chemistry, and materials science. Its well-defined synthesis, predictable reactivity, and the advantageous properties imparted by the trifluoromethyl group make it a valuable building block for the creation of novel and complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their scientific pursuits.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (CAS: 53629-19-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, also known as N-(3-Trifluoromethylphenyl)maleimide, is a highly functionalized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, namely the reactive maleimide ring and the electron-withdrawing trifluoromethyl group on the phenyl substituent, confer a distinct reactivity profile that makes it a valuable intermediate in the synthesis of a diverse array of complex molecules.
The maleimide moiety serves as a potent Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles, particularly thiols. This reactivity is the cornerstone of its application in bioconjugation and the design of targeted covalent inhibitors.[1][2] The trifluoromethyl group, on the other hand, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 53629-19-9 | [3] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |
| Molecular Weight | 241.17 g/mol | [3] |
| Melting Point | 62-65 °C | [4] |
| Appearance | Pale yellow solid (typical) | General knowledge |
| Solubility | Soluble in many organic solvents such as acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General knowledge |
Synthesis and Characterization
The most common and efficient method for the synthesis of N-substituted maleimides, including this compound, involves a two-step, one-pot reaction between the corresponding aniline and maleic anhydride. This process first forms the maleamic acid intermediate, which is subsequently cyclized via dehydration to yield the desired imide.
References
physicochemical properties of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 53629-19-9). As a member of the N-substituted maleimide class, this compound is of significant interest to researchers in drug development, bioconjugation, and polymer science. The presence of the electron-withdrawing 3-(trifluoromethyl)phenyl group imparts unique reactivity and stability characteristics that are critical for its application. This document synthesizes available data with established chemical principles to offer field-proven insights into its molecular structure, spectroscopic profile, solubility, reactivity, and handling. Detailed experimental protocols and process visualizations are provided to enable researchers to effectively utilize and characterize this versatile chemical entity.
Introduction and Strategic Importance
This compound belongs to the N-aryl maleimide family, a class of compounds renowned for their highly selective reactivity towards sulfhydryl groups.[1][2] This specific reactivity profile makes them indispensable tools in bioconjugation for applications such as antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.[3] The core of its utility lies in the electrophilic carbon-carbon double bond of the maleimide ring, which readily undergoes a Michael addition reaction with thiols under mild physiological conditions.[1][4]
The strategic placement of a trifluoromethyl (-CF₃) group on the phenyl substituent is a key design feature. The strong electron-withdrawing nature of the -CF₃ group is anticipated to modulate the electrophilicity of the maleimide ring, thereby influencing its reaction kinetics and stability. Understanding these nuances is paramount for designing robust and efficient conjugation strategies. This guide delves into these properties, providing both a theoretical framework and practical methodologies for researchers.
Core Physicochemical and Structural Data
The fundamental properties of a compound dictate its behavior in both storage and application. The data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]pyrrole-2,5-dione | - |
| CAS Number | 53629-19-9 | [5] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [5][6] |
| Molecular Weight | 241.17 g/mol | [5][6] |
| Physical State | Solid, Crystal - Powder | |
| Melting Point | 62-65 °C | [6] |
| Appearance | White to Almost White |
The structure consists of a planar pyrrole-2,5-dione ring attached to a phenyl ring at the meta position relative to the trifluoromethyl group. This substitution pattern influences the electronic distribution across the entire molecule, which is a critical determinant of its reactivity.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact isomer are not publicly available, a characteristic profile can be predicted based on its constituent functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the two equivalent protons on the maleimide ring (a singlet, typically around δ 6.8-7.0 ppm) and a complex multiplet pattern for the four protons on the substituted aromatic ring (in the δ 7.5-8.0 ppm region).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyl carbons (δ 165-175 ppm), the olefinic carbons of the maleimide ring (δ 130-140 ppm), the aromatic carbons, and the characteristic quartet for the trifluoromethyl carbon (around δ 120-130 ppm with a large C-F coupling constant).
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group identification.[7] Expect strong absorption bands corresponding to the symmetric and asymmetric C=O stretching of the imide group (around 1700-1780 cm⁻¹).[7] Bands for C-H stretching of the aromatic and olefinic protons, C=C stretching, and strong C-F stretching vibrations (in the 1100-1400 cm⁻¹ region) would also be prominent.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 241, corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of CO, CF₃, and cleavage of the pyrrole-dione ring.
Protocol 3.1: General Method for Spectroscopic Analysis
-
Sample Preparation: For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.
-
Instrument Setup: Configure the spectrometer (e.g., a 400 MHz NMR) with standard acquisition parameters for the desired nucleus (¹H, ¹³C).
-
Data Acquisition: Acquire the spectra according to the instrument's standard operating procedures.
-
Data Processing: Process the raw data (e.g., Fourier transform for NMR) and analyze the resulting spectra, assigning peaks to the corresponding atoms or functional groups in the molecule.
Solubility and Partitioning Behavior (LogP)
Solubility and lipophilicity are critical parameters, particularly in drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).
-
Solubility: Due to its predominantly aromatic and fluorinated structure, this compound is expected to have low solubility in water but good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.[4]
Protocol 4.1: Shake-Flask Method for LogP Determination (OECD 107)
This protocol outlines the standard "shake-flask" method for determining the octanol-water partition coefficient, a cornerstone for assessing a compound's lipophilicity.
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and allowing the layers to separate.
-
Stock Solution: Prepare a stock solution of the compound in n-octanol at a known concentration.
-
Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.
-
Sampling & Analysis: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Caption: Workflow for LogP determination using the shake-flask method.
Reactivity and Chemical Stability
The utility of N-substituted maleimides is defined by the reactivity of the maleimide ring. Understanding both the desired reactions and potential degradation pathways is essential for successful application.
Thiol-Michael Addition: The Cornerstone of Reactivity
The primary reaction of maleimides is the highly efficient and chemoselective Michael addition with thiols (sulfhydryl groups).[3] This reaction forms a stable covalent thioether bond (a thiosuccinimide adduct).[1]
-
Mechanism and Selectivity: The reaction is most effective in a pH range of 6.5 to 7.5.[2][4] In this range, the thiol exists in equilibrium with its more nucleophilic thiolate anion (R-S⁻), which rapidly attacks the electrophilic double bond of the maleimide. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][4]
-
Influence of the 3-(Trifluoromethyl)phenyl Group: The electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the maleimide double bond through inductive effects. This should, in theory, accelerate the rate of the thiol-Michael addition compared to N-phenylmaleimide, a valuable property for applications requiring rapid conjugation.
Hydrolytic Instability: A Critical Consideration
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative.[1][4] This derivative is no longer reactive towards thiols.
-
pH Dependence: The rate of hydrolysis increases significantly with increasing pH.[1] Above pH 7.5, not only does hydrolysis become more pronounced, but the competitive reaction with primary amines also becomes more significant.[2]
-
Practical Implications: For optimal results, aqueous solutions of this compound should always be prepared fresh, and conjugation reactions should be performed within the recommended pH 6.5-7.5 window.[4] The resulting thiosuccinimide conjugate can also undergo hydrolysis, but this ring-opened product is often more stable against retro-Michael reactions.[1][8]
Caption: Key reactivity pathways for N-substituted maleimides.
Safety and Handling
Proper handling is crucial to ensure laboratory safety. Based on data for analogous compounds, the following precautions should be observed.[9][10]
-
Hazard Statements: May be harmful if swallowed, toxic in contact with skin, and may cause skin/eye irritation or an allergic skin reaction.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Keep away from heat and sources of ignition.[9][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The material may be light-sensitive.[9]
Conclusion
This compound is a specialized reagent with significant potential in bioconjugation and materials science. Its key physicochemical characteristics are defined by the interplay between the reactive maleimide ring and the electron-withdrawing 3-(trifluoromethyl)phenyl substituent. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness its properties effectively. A thorough understanding of its high selectivity for thiols within a narrow pH range, coupled with an awareness of its hydrolytic instability, is the key to achieving successful and reproducible outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. 1-(3-TRIFLUOROMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 53629-19-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
The Biological Activity of Trifluoromethylphenyl Pyrrole Diones: A Technical Guide for Drug Discovery and Development
Foreword: Unlocking the Therapeutic Potential of Fluorinated Heterocycles
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this landscape, trifluoromethylphenyl pyrrole diones have emerged as a privileged structural motif, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound class, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations. We will delve into the core mechanisms of action, provide detailed experimental protocols for assessing biological activity, and synthesize structure-activity relationship (SAR) data to guide future drug design efforts.
Core Mechanisms of Action: Targeting Key Cellular Pathways
Trifluoromethylphenyl pyrrole diones exert their biological effects by modulating the activity of critical cellular pathways implicated in various diseases. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly those involved in cancer progression.
Inhibition of Receptor Tyrosine Kinases (RTKs): A Focus on EGFR and VEGFR2
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key players in tumor growth, proliferation, and angiogenesis.[1] Overexpression and aberrant signaling of these RTKs are hallmarks of many cancers. Trifluoromethylphenyl pyrrole diones have been identified as potent inhibitors of these kinases, acting as ATP-competitive inhibitors that block downstream signaling cascades.[2]
The inhibition of EGFR and VEGFR2 by these compounds disrupts the intricate signaling network that drives cancer progression. As illustrated in the signaling pathway diagram below, blocking these receptors can lead to the downregulation of key downstream effectors such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis.[3][4]
Therapeutic Applications and Efficacy Data
The diverse biological activities of trifluoromethylphenyl pyrrole diones have positioned them as promising candidates for a range of therapeutic applications, most notably in oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of trifluoromethylphenyl pyrrole diones against a panel of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds from this class.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| TPD-1 | HCT-116 (Colon) | MTT | 1.25 | [Fictionalized Data] |
| TPD-1 | MCF-7 (Breast) | MTT | 2.5 | [Fictionalized Data] |
| TPD-2 | A549 (Lung) | SRB | 0.8 | [Fictionalized Data] |
| TPD-2 | PC-3 (Prostate) | SRB | 1.1 | [Fictionalized Data] |
| TPD-3 | UO-31 (Renal) | NCI-60 Screen | GI50: 0.27 | [1] |
| TPD-4 | HL-60 (Leukemia) | NCI-60 Screen | GI50: 1.36 | [1] |
Note: TPD-1 and TPD-2 are representative fictional compounds for illustrative purposes. TPD-3 and TPD-4 data are based on reported values for similar structures.
Antimicrobial and Antimalarial Activity
Beyond their anticancer potential, certain trifluoromethylphenyl pyrrole derivatives exhibit significant antimicrobial and antimalarial activity. The minimum inhibitory concentration (MIC) against various microbial strains and the half-maximal effective concentration (EC50) against Plasmodium falciparum are presented below.
| Compound ID | Microbial Strain / Parasite | MIC / EC50 (µg/mL) | Reference |
| TPD-5 | Staphylococcus aureus (MRSA) | 1.56 | [5] |
| TPD-5 | Enterococcus faecium | 0.78 | [5] |
| TPD-6 | Plasmodium falciparum (K1 strain) | EC50: 0.009 | [6] |
Note: TPD-5 and TPD-6 are representative compounds from the literature with similar core structures.
Experimental Protocols: A Guide to Biological Activity Assessment
To ensure the generation of robust and reproducible data, this section provides detailed, step-by-step methodologies for key in vitro assays. The choice of a specific assay should be guided by the biological question being addressed and the nature of the test compound.
In Vitro Cytotoxicity Assessment
The initial evaluation of anticancer potential typically involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT and CytoTox-Fluor™ assays are two commonly employed methods.
Rationale for Assay Selection:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a cost-effective and widely used method for initial screening. However, it can be susceptible to interference from compounds that have reducing properties.
-
CytoTox-Fluor™ Assay: This fluorescent assay measures the release of a cytosolic protease from dead cells, providing a direct measure of cytotoxicity. It is less prone to compound interference and can be multiplexed with other assays.
Experimental Workflow for Cytotoxicity Assays:
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl pyrrole dione compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Rationale for Method Selection:
-
Quantitative Results: The broth microdilution method provides a quantitative MIC value, which is more informative than the qualitative results from disk diffusion assays.
-
Standardization: The method is well-standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.
Detailed Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kinase Inhibition Assay: EGFR and VEGFR2
Biochemical kinase assays are essential for confirming the direct inhibitory effect of the compounds on their target kinases.
Experimental Workflow for Kinase Inhibition Assay:
Detailed Protocol: VEGFR2 Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the trifluoromethylphenyl pyrrole dione compounds.
-
Assay Plate Setup: Add the diluted inhibitor, kinase, and buffer to a 96-well plate and pre-incubate.
-
Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based reagent like Kinase-Glo®.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoromethylphenyl pyrrole diones is highly dependent on the nature and position of substituents on both the pyrrole and phenyl rings. Understanding these SARs is crucial for the rational design of more potent and selective analogs.
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group on the phenyl ring is often critical for activity. Its strong electron-withdrawing nature and lipophilicity can enhance binding to the target protein and improve cell permeability.[7]
-
Substituents on the Phenyl Ring: The position of the trifluoromethyl group (ortho, meta, or para) can significantly impact activity. Additionally, other substituents on the phenyl ring can modulate potency and selectivity.
-
Substituents on the Pyrrole Ring: Modifications to the pyrrole dione core, including the nature of the substituent at the N1 position and substitutions on the pyrrole ring itself, can fine-tune the biological activity. For instance, bulky substituents may enhance binding to hydrophobic pockets in the target protein.
Conclusion and Future Directions
Trifluoromethylphenyl pyrrole diones represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to potently inhibit key cellular targets like EGFR and VEGFR2 underscores their value as a scaffold for the development of novel targeted therapies. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to advance the discovery and development of next-generation drugs based on this privileged chemical structure.
Future research in this area should focus on:
-
Lead Optimization: Utilizing the SAR data to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer and infectious diseases.
-
Mechanism of Action Studies: Further elucidating the detailed molecular interactions with their targets and the downstream signaling consequences.
By leveraging the knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of trifluoromethylphenyl pyrrole diones for the benefit of patients worldwide.
References
- 1. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of N-Phenylmaleimide Derivatives: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insight
An In-depth Technical Guide for Researchers
Introduction: The Versatile N-Phenylmaleimide Scaffold
N-Phenylmaleimide and its derivatives represent a compelling class of heterocyclic compounds that have garnered significant interest across diverse scientific disciplines, from materials science to medicinal chemistry.[1] The core structure, consisting of a maleimide ring attached to a phenyl group, possesses a unique combination of chemical reactivity and structural rigidity that makes it an invaluable scaffold in drug design and a versatile building block in organic synthesis.[2] The maleimide moiety, an α,β-unsaturated dicarbonyl system, is a potent Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins.[2] This inherent reactivity is a cornerstone of its biological activity. Furthermore, the phenyl ring provides a platform for extensive chemical modification, allowing for the fine-tuning of physicochemical properties like lipophilicity, electronic distribution, and steric bulk, which are critical determinants of biological efficacy and target specificity.[3]
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-phenylmaleimide derivatives. We will delve into the synthetic strategies employed to generate these compounds, dissect the influence of structural modifications on their diverse biological activities—including anticancer, antifungal, and enzyme-inhibiting properties—and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.
Core Synthesis Strategy: A Robust and Adaptable Pathway
The predominant method for synthesizing N-phenylmaleimide derivatives is a reliable two-step process starting from readily available precursors: maleic anhydride and a substituted aniline.[4][5] This pathway is not only efficient but also amenable to green chemistry principles, minimizing the use of hazardous solvents and improving atom economy.[4][5]
Step 1: Amine Acylation to Form Maleanilic Acid
The synthesis commences with the reaction of maleic anhydride and a substituted aniline to form the corresponding N-substituted maleanilic acid intermediate.[3][6] This step is typically rapid and can often be performed under mild, solventless conditions by simply grinding the reactants together, or in solvents like diethyl ether at room temperature.[7][8]
Step 2: Dehydrative Cyclization
The maleanilic acid intermediate is then cyclized to the target N-phenylmaleimide. This is an intramolecular dehydration reaction, commonly achieved by heating the intermediate in acetic anhydride with a catalytic amount of a base like sodium acetate.[3][8][9]
The overall synthetic workflow is illustrated below.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. primescholars.com [primescholars.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Pyrrole-2,5-dione Scaffold
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, anti-tumor, and cholesterol absorption inhibiting agents.[1][2] The incorporation of a trifluoromethylphenyl group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a key intermediate and a molecule of significant interest for the development of novel therapeutics.
Synthesis and Chemical Profile
This compound, also known as N-(3'-trifluoromethylphenyl)maleimide, is a key intermediate in the synthesis of various bioactive compounds.[3] Its synthesis is typically achieved through the condensation reaction of maleic anhydride with 3-(trifluoromethyl)aniline.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the following steps:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(trifluoromethyl)aniline in a compatible solvent, such as glacial acetic acid.
-
Addition of Maleic Anhydride: Slowly add an equimolar amount of maleic anhydride to the solution while stirring.
-
Heating: Heat the reaction mixture on a steam bath for a defined period, typically around 30 minutes, to facilitate the formation of the maleamic acid intermediate.[4]
-
Cyclization: Continue heating or add a dehydrating agent to promote the cyclization of the intermediate to the desired N-(3'-trifluoromethylphenyl)maleimide.
-
Precipitation and Isolation: Cool the reaction mixture and dilute it with water to precipitate the product.[4]
-
Purification: Collect the precipitate by filtration, wash it with water, and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol.
The resulting compound is a white solid with a melting point of approximately 67°C.[4]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆F₃NO₂ | |
| Molecular Weight | 241.17 g/mol | |
| CAS Number | 53629-19-9 | |
| Melting Point | 67°C | [4] |
Biological Activities and Therapeutic Potential
While direct, in-depth studies on the biological activities of this compound are limited in publicly available literature, the extensive research on its derivatives provides significant insights into its therapeutic potential. The core maleimide structure and the trifluoromethylphenyl moiety are both known to contribute to various pharmacological effects.
Anticancer Activity
Derivatives of 1H-pyrrole-2,5-dione have demonstrated potent antiproliferative activity against various cancer cell lines. For instance, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione has shown the ability to inhibit colon cancer cell lines such as HCT-116, SW-620, and Colo-205 with GI₅₀ values in the nanomolar range.[5]
-
Mechanism of Action: The anticancer effects of these compounds are often attributed to the inhibition of protein kinases, which are crucial for cancer cell growth and survival. Molecular docking studies have suggested that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives can form stable complexes with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2.[5][6]
Caption: Proposed mechanism of anticancer activity.
Anti-inflammatory Activity
The 1H-pyrrole-2,5-dione scaffold is also associated with anti-inflammatory properties. Certain derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[7] For example, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione demonstrated strong inhibition of LPS-induced PGE2 production in RAW 264.7 macrophage cells with an IC₅₀ value of 0.61 µM.[7]
Cholesterol Absorption Inhibition
Recent studies have highlighted the potential of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors.[2] These compounds have the potential to suppress the formation of macrophage-derived foam cells and the associated inflammatory response, which are key events in the development of atherosclerosis.[2] One particularly active derivative exhibited stronger in vitro cholesterol absorption activity than the standard drug ezetimibe.[2]
Fungicidal and Insecticidal Properties
The trifluoromethylphenyl moiety is known to impart fungicidal properties.[8] Furthermore, various pyrrole derivatives have been investigated for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis.[9]
Structure-Activity Relationships (SAR)
The biological activity of 1H-pyrrole-2,5-dione derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the pyrrole core. The presence of the electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring is expected to influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. Further research is needed to fully elucidate the SAR for this specific compound and its close analogs.
Future Directions and Conclusion
This compound is a versatile chemical entity with significant potential for the development of new therapeutic agents. Its straightforward synthesis and the known biological activities of its derivatives make it an attractive starting point for medicinal chemistry campaigns targeting cancer, inflammation, and cardiovascular diseases. Future research should focus on the detailed biological evaluation of this specific compound and the systematic exploration of its derivatives to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(3-trifluoromethylphenyl)maleimide [myskinrecipes.com]
- 4. US3850955A - N-(trifluoromethyl-and trifluoromethylhalophenyl)maleimides - Google Patents [patents.google.com]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
The Alchemical Allure of the Imide: A Technical History of N-Substituted Maleimides in Science and Medicine
Abstract
The N-substituted maleimide scaffold, a seemingly simple five-membered ring, has carved an indispensable niche in the landscape of modern chemical biology and therapeutic innovation. Its journey, from a dienophile in foundational organic reactions to the linchpin in targeted cancer therapies, is a compelling narrative of chemical ingenuity and evolving scientific need. This in-depth technical guide chronicles the discovery and history of N-substituted maleimides, tracing their synthesis from classical, often harsh, methodologies to contemporary, greener approaches. We will delve into the pivotal discovery of their exquisitely selective reactivity with thiols, a feature that propelled them to the forefront of bioconjugation. Finally, we will explore their transformative role in drug development, particularly in the advent of antibody-drug conjugates (ADCs), and the ongoing evolution of "next-generation" maleimides designed to overcome the stability challenges of their predecessors. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core chemistry, historical context, and practical application of this remarkable class of molecules.
The Genesis: From Dienophile to a Class of Its Own
The story of N-substituted maleimides is intrinsically linked to one of the cornerstones of organic synthesis: the Diels-Alder reaction. In their Nobel Prize-winning work first described in 1928, Otto Diels and Kurt Alder utilized maleic anhydride and its derivatives, including maleimides, as potent dienophiles in [4+2] cycloaddition reactions to form substituted cyclohexene structures.[1] This established the fundamental reactivity of the maleimide's electron-deficient carbon-carbon double bond and solidified its place as a valuable building block in organic chemistry.
While their utility as dienophiles was their initial claim to fame, the synthesis of N-substituted maleimides predates this landmark discovery. Early methods for preparing these compounds were often arduous. For instance, the synthesis of N-phenylmaleimide could be achieved by the dry distillation of the aniline salt of malic acid.[2] A more refined and widely adopted approach, detailed in a 1948 U.S. patent and later in Organic Syntheses, involves a two-step process: the acylation of an amine with maleic anhydride to form an intermediate maleanilic acid, followed by a dehydrative cyclization to yield the N-substituted maleimide.[2]
Evolution of a Synthesis: From Brute Force to Green Chemistry
The classical methods for the cyclization of maleanilic acids often relied on harsh reagents and conditions, such as acetic anhydride and sodium acetate at elevated temperatures.[2][3] While effective, these methods presented challenges in terms of reagent use, waste generation, and energy consumption.
Recognizing these limitations, the scientific community has continually sought to refine and improve the synthesis of N-substituted maleimides. This has led to the development of a variety of more efficient and environmentally friendly, or "greener," methodologies. These modern approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.[4][5]
Table 1: A Comparative Overview of Synthetic Methodologies for N-Substituted Maleimides
| Method | Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Classical Thermal | Acetic Anhydride, Sodium Acetate, Heat (60-100°C) | 70-85% | Well-established, reliable | High energy consumption, use of corrosive reagents |
| Solvent-Free (Grinding) | Maleic Anhydride, Substituted Aniline, Grinding | 78-99%[6] | High atom economy, no solvent waste | Limited to solid-state reactions |
| Microwave-Assisted | Acetic Anhydride, Sodium Acetate, Microwave (90°C, 30s) | ~73%[6] | Drastically reduced reaction times, energy efficient | Requires specialized equipment |
| Catalytic Dehydration | p-Toluenesulfonic acid, azeotropic removal of water | High | Avoids stoichiometric dehydrating agents | Requires careful control of water removal |
Experimental Protocol: A Tale of Two Syntheses
To illustrate the evolution of synthetic approaches, below are protocols for both a classical and a modern, greener synthesis of an N-substituted maleimide.
Protocol 1: Classical Synthesis of N-(4-chlorophenyl)maleimide (Thermal Heating) [6]
-
Formation of N-(4-chloro)maleanilic acid: In a fume hood, dissolve 10 mmol of maleic anhydride in an appropriate solvent such as diethyl ether. Slowly add a solution of 10 mmol of 4-chloroaniline in the same solvent. Stir the resulting suspension at room temperature for 1 hour. Collect the precipitated product by vacuum filtration and wash with cold solvent.
-
Cyclization to N-(4-chlorophenyl)maleimide: In a round-bottom flask, create a slurry of 5.85 mmol of the dried N-(4-chloro)maleanilic acid, 1.83 mmol of anhydrous sodium acetate, and 3 mL of acetic anhydride.
-
Heat the reaction mixture to 60-70°C for 60 minutes.
-
Pour the cooled reaction mixture into 50 mL of ice-cold deionized water and stir vigorously.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified N-(4-chlorophenyl)maleimide.
Protocol 2: Microwave-Assisted Green Synthesis of N-(4-chlorophenyl)maleimide [6]
-
Solvent-Free Formation of N-(4-chloro)maleanilic acid: In a mortar, grind 10 mmol of maleic anhydride with 10 mmol of 4-chloroaniline at room temperature until a homogeneous powder is formed.
-
Microwave-Assisted Cyclization: In a 10 mL borosilicate glass reaction vial, create a slurry of 5.85 mmol of N-(4-chloro)maleanilic acid, 3.65 mmol of anhydrous sodium acetate, and 3 mL of acetic anhydride.
-
Heat the reaction using a microwave reactor at 90°C for 30 seconds with continuous stirring.
-
Work-up the reaction as described in the classical protocol (steps 4-6).
Figure 1: A comparison of classical and greener synthetic routes to N-substituted maleimides.
A Pivotal Discovery: The Thiol-Maleimide Reaction and the Dawn of Bioconjugation
While the Diels-Alder reaction showcased the electrophilicity of the maleimide double bond, it was the discovery of its highly selective and efficient reaction with thiols that truly unlocked its potential in biological applications. This reaction, a Michael addition, proceeds with remarkable specificity for the sulfhydryl group of cysteine residues in proteins under physiological conditions.[7]
The origins of using maleimides to modify proteins can be traced back to the mid-20th century. In 1948, Friedmann and colleagues investigated the antimitotic activity of maleimide and related compounds, laying the groundwork for understanding their biological reactivity.[8][9] A decade later, in 1958, E. Roberts and G. Rouser utilized N-ethylmaleimide (NEM) as a sulfhydryl-blocking agent in their studies of protein composition, a key moment in the history of maleimide-based bioconjugation.[10]
The key to the thiol-maleimide reaction's utility is its pH dependence. The optimal pH range for this reaction is between 6.5 and 7.5.[5][7] In this window, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the electron-deficient double bond of the maleimide. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity for cysteine residues over other nucleophilic amino acid side chains like lysine.[5][7]
Figure 2: The mechanism of the thiol-maleimide reaction for protein bioconjugation.
The Modern Era: N-Substituted Maleimides in Drug Development and Beyond
The exquisite selectivity of the thiol-maleimide reaction has made it a cornerstone of modern drug development, most notably in the field of Antibody-Drug Conjugates (ADCs).[] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing off-target toxicity.[12][13] The maleimide moiety is a frequently used component of the linker that connects the drug to the antibody, typically via reaction with cysteine residues on the antibody.[14][15]
The first generation of maleimide-based ADCs, such as brentuximab vedotin (Adcetris®), demonstrated the power of this approach.[16] However, a significant challenge emerged: the instability of the thiosuccinimide linkage.[17] Under physiological conditions, the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to the premature release of the drug from the antibody.[18][19][20] This can result in reduced efficacy and increased systemic toxicity.[18]
Addressing Instability: The Rise of Next-Generation Maleimides
The challenge of thiosuccinimide instability has spurred the development of "next-generation" maleimides designed to form more stable bioconjugates.[4][21][22][23] These innovative approaches aim to mitigate the retro-Michael reaction and enhance the in vivo stability of ADCs.
Table 2: Comparison of Traditional and Next-Generation Maleimide Technologies for Stable Bioconjugation
| Maleimide Technology | Key Feature | Mechanism of Stabilization | Resulting Linkage Stability |
| Traditional N-Alkyl Maleimide | Standard thiol-reactive group | Prone to retro-Michael reaction | Reversible |
| N-Aryl Maleimide | Electron-withdrawing N-substituent | Accelerated hydrolysis of the thiosuccinimide ring to a stable, ring-opened structure | Irreversible |
| Dibromomaleimide (DBM) | Two leaving groups on the maleimide ring | Forms a stable dithiomaleamic acid upon reaction with two thiols (e.g., from a reduced disulfide bond) | Irreversible |
| Thiol-Maleamic Methyl Ester | Pre-hydrolyzed maleimide analogue | Directly forms the stable, ring-opened thioether adduct | Irreversible |
The development of these next-generation maleimides underscores the ongoing innovation in the field. By understanding the underlying chemistry of both the conjugation and the degradation pathways, scientists have been able to engineer more robust and effective therapeutic agents.
Figure 3: The challenge of retro-Michael reaction in first-generation ADCs and the evolution of next-generation maleimides to enhance stability.
Conclusion
The journey of N-substituted maleimides from their early role as dienophiles in the Diels-Alder reaction to their current status as indispensable tools in drug development is a testament to the power of fundamental chemical discovery and iterative innovation. The elucidation of their highly specific reactivity with thiols opened a new frontier in bioconjugation, enabling the precise modification of proteins for a myriad of applications. The challenges encountered in the development of antibody-drug conjugates have further fueled the evolution of this remarkable scaffold, leading to the design of next-generation maleimides with enhanced stability and performance. As our understanding of biology and disease becomes more nuanced, the demand for sophisticated chemical tools for targeted intervention will only grow. The rich history and ongoing evolution of N-substituted maleimides suggest that they will continue to be at the forefront of these endeavors, enabling the development of the next generation of precision medicines and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimitotic action of maleimide and related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. | Semantic Scholar [semanticscholar.org]
- 23. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
potential therapeutic targets of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Authored by a Senior Application Scientist
Foreword: The intersection of reactive chemistry and targeted pharmacology presents a fertile ground for novel therapeutic development. The compound this compound stands as a molecule of significant interest, embodying a potent combination of a reactive covalent warhead and a specific recognition moiety. This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the prospective therapeutic avenues for this compound. We will move beyond mere speculation, grounding our hypotheses in established biochemical principles and outlining rigorous, validated experimental workflows to systematically investigate its potential. Our approach is built on a foundation of scientific integrity, explaining not just what to do, but why each step is critical for generating trustworthy and actionable data.
Molecular Architecture and Inherent Reactivity
At the heart of our subject molecule, this compound, lie two key structural features that dictate its potential biological activity:
-
The Pyrrole-2,5-dione (Maleimide) Core: This five-membered ring is a well-known electrophile. The carbon-carbon double bond is activated by the two adjacent carbonyl groups, making it a prime substrate for Michael addition reactions. In a biological context, this moiety exhibits a strong preference for reacting with soft nucleophiles, most notably the thiol groups of cysteine residues within proteins.[1][2] This ability to form stable, covalent thioether bonds is the cornerstone of its potential to irreversibly modulate protein function.[2]
-
The 3-(Trifluoromethyl)phenyl Substituent: This N-aryl group serves as a critical recognition element. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity enhances the molecule's metabolic stability and can significantly increase binding affinity through favorable hydrophobic and electrostatic interactions with target proteins.[3] This substituent is expected to guide the maleimide "warhead" to specific protein microenvironments, conferring a degree of selectivity beyond simple thiol reactivity.
The strategic combination of these two features suggests that this compound is not merely a promiscuous covalent modifier but a candidate for a targeted covalent inhibitor. Our primary hypothesis, therefore, centers on its potential to interfere with pathological processes where specific cysteine-containing proteins play a central role.
Primary Therapeutic Hypothesis: Inhibition of Protein Aggregation in Neurodegenerative Diseases
A defining pathological feature of numerous devastating neurodegenerative diseases—including Alzheimer's, Parkinson's, and Huntington's—is the misfolding and subsequent aggregation of specific proteins like amyloid-β (Aβ), tau, and α-synuclein.[4][5][6] These aggregates, particularly the soluble oligomeric species, are considered primary drivers of neurotoxicity.[5] We postulate that this compound is a prime candidate for an inhibitor of this pathological protein aggregation.
Proposed Mechanism of Action: The mechanism is likely twofold. The trifluoromethylphenyl group could mediate non-covalent binding to hydrophobic pockets within the monomeric or oligomeric forms of aggregation-prone proteins. This initial binding event would then position the electrophilic maleimide core in close proximity to a nucleophilic cysteine residue on the protein. The subsequent covalent Michael addition would irreversibly modify the protein, sterically hindering the conformational changes required for aggregation and effectively sequestering it from the aggregation pathway.
Caption: Proposed mechanism of aggregation inhibition.
Experimental Workflow: Screening for Anti-Aggregation Activity
To rigorously test this hypothesis, a systematic screening process is essential. The initial goal is to confirm that the compound can indeed prevent the aggregation of key pathological proteins in a controlled, cell-free environment.
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
-
Causality: The ThT dye intercalates with the β-sheet structures characteristic of amyloid fibrils, resulting in a measurable increase in fluorescence. This assay provides a robust, high-throughput method to monitor the kinetics of fibril formation in real-time.[7]
-
Step-by-Step Methodology:
-
Preparation of Aβ Peptide: Synthesize or purchase high-purity Aβ (1-42) peptide. Prepare a stock solution by dissolving it in hexafluoroisopropanol (HFIP), aliquoting, and evaporating the solvent. Store desiccated at -80°C. Immediately before use, reconstitute the peptide in a small volume of DMSO and then dilute to the final working concentration in a suitable aggregation buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Setup: In a 96-well, non-binding, black-walled plate, combine the Aβ peptide solution (final concentration ~10 µM), ThT dye (final concentration ~5 µM), and the test compound at various concentrations. Include positive (Aβ alone) and negative (buffer alone) controls.
-
Incubation and Measurement: Place the plate in a fluorescence plate reader equipped with bottom-read capabilities and shaking. Incubate at 37°C with intermittent shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) every 10-15 minutes for 24-48 hours.
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. The lag time and the maximum fluorescence signal are key parameters. Calculate the percentage of inhibition at each compound concentration relative to the Aβ-only control. Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Protocol 2: Ultrafiltration and LC-MS Quantification of Monomeric Protein
-
Causality: This method provides an orthogonal validation to the ThT assay. It directly measures the amount of soluble, monomeric protein remaining in solution after an incubation period, which is a direct inverse measure of aggregation.[8] This avoids potential artifacts from compounds that may interfere with ThT fluorescence.
-
Step-by-Step Methodology:
-
Incubation: Incubate the target protein (e.g., Aβ or α-synuclein) at a concentration of 25 µM with and without the test compound for a set period (e.g., 24 hours) at 37°C under agitation.
-
Separation: Transfer the reaction mixtures to centrifugal filter units with a suitable molecular weight cutoff (e.g., 100 kDa) that retains large aggregates while allowing monomers to pass through.
-
Centrifugation: Centrifuge according to the manufacturer's instructions to separate the soluble fraction (ultrafiltrate) from the aggregated protein.
-
Quantification: Analyze the ultrafiltrate using reverse-phase liquid chromatography-mass spectrometry (LC-MS). Quantify the amount of monomeric protein by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Compare the amount of remaining monomer in compound-treated samples to the control to determine the percentage of aggregation inhibition.
-
Data Presentation: Quantitative Comparison
Quantitative data from these screening assays should be summarized for clear interpretation.
| Target Protein | ThT Assay IC50 (µM) | LC-MS Assay % Inhibition @ 25 µM |
| Amyloid-β (1-42) | 5.2 ± 0.8 | 85% ± 5% |
| α-Synuclein | 12.5 ± 1.5 | 68% ± 7% |
| Tau (K18 fragment) | 8.9 ± 1.1 | 77% ± 6% |
| (Note: Data are hypothetical and for illustrative purposes only) |
Identification of Direct Protein Targets
While anti-aggregation activity is a promising start, identifying the direct protein binding partners is crucial for mechanistic understanding and safety assessment. An energetics-based, label-free approach is superior to traditional affinity pull-downs for covalent compounds, as it does not require modification of the molecule of interest, which could alter its binding properties.[9]
Caption: Workflow for energetics-based target identification.
Protocol 3: Pulse Proteolysis for Target Identification
-
Causality: Ligand binding stabilizes a protein's three-dimensional structure. This increased stability makes the protein more resistant to denaturation by agents like urea. In a pulse proteolysis experiment, stabilized proteins will remain folded at higher urea concentrations and will therefore be less susceptible to rapid digestion by a protease. This difference in proteolytic susceptibility allows for their identification.[9]
-
Step-by-Step Methodology:
-
Lysate Preparation and Fractionation: Prepare a native protein extract from a relevant cell line (e.g., human neuroblastoma SH-SY5Y). To reduce complexity, fractionate the proteome using ion-exchange chromatography.
-
Compound Incubation: Treat aliquots of each fraction with this compound (e.g., at 50 µM) and a vehicle control (DMSO). Incubate to allow for binding.
-
Urea Denaturation: Subject both treated and control samples to a gradient of urea concentrations (e.g., 0 M to 8 M).
-
Pulse Proteolysis: Add a non-specific protease (e.g., thermolysin) to all samples for a very short, fixed time (e.g., 1 minute). The reaction is then quenched immediately by adding a strong denaturant like SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.
-
Analysis and Identification: Compare the band patterns between the compound-treated and control lanes. Proteins that are stabilized by the compound will show intact bands at higher urea concentrations compared to the control. Excise these differential bands from the gel.
-
Mass Spectrometry: Identify the proteins in the excised bands using standard in-gel digestion and LC-MS/MS analysis.
-
Secondary Therapeutic Hypotheses and Target Validation
The reactivity of the maleimide core is not limited to proteins involved in aggregation. N-substituted maleimides and related pyrrole-2,5-diones have been investigated for a range of other activities, including anticancer and anti-inflammatory effects.[10][11][12] This opens up secondary hypotheses for this compound.
-
Kinase Inhibition: Many kinases possess cysteine residues in or near their ATP-binding pocket, which can be targeted by covalent inhibitors. Certain pyrrole-2,5-dione derivatives have been shown to interact with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2.[11][13]
-
Inflammation and Oxidative Stress: Key proteins in inflammatory signaling pathways (e.g., NF-κB) and oxidative stress response (e.g., Keap1) are regulated by reactive cysteine residues and could be potential targets.
-
Cholesterol Metabolism: Some studies have identified 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors, suggesting a role in cardiovascular disease.[14]
Once a putative target is identified through methods like pulse proteolysis, the direct interaction must be confirmed and quantified using biophysical techniques.
Caption: Biophysical workflow for validating ligand-target interaction.
Protocol 4: Biophysical Characterization of Ligand-Target Interaction
-
Causality: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative, unambiguous proof of a direct physical interaction between the compound and a purified target protein.[15][16] X-ray crystallography provides the ultimate validation by revealing the precise atomic interactions.[17]
-
Step-by-Step Methodology:
-
Protein Expression and Purification: Clone, express, and purify the candidate target protein to >95% homogeneity.
-
Surface Plasmon Resonance (SPR): Immobilize the purified protein on a sensor chip. Flow solutions of this compound over the surface at various concentrations. The binding events are measured in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC): Fill a sample cell with the purified protein and titrate in the compound from a syringe. ITC directly measures the heat released or absorbed during the binding event, providing the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
-
X-ray Crystallography: Co-crystallize the protein with the compound. Diffract X-rays through the resulting crystals to generate an electron density map, from which the 3D structure of the protein-ligand complex can be solved. This will definitively identify the binding site and confirm the covalent linkage to a specific cysteine residue.
-
Conclusion and Future Directions
The molecule this compound represents a highly promising chemical scaffold for therapeutic development. Its dual-action potential, combining a targeted recognition motif with a reactive covalent warhead, makes it a compelling candidate for addressing diseases driven by protein dysfunction. The primary hypothesis of inhibiting protein aggregation in neurodegenerative disorders is strongly supported by its chemical architecture. However, its potential extends to other disease areas, including oncology and inflammatory conditions, by targeting other susceptible cysteine-containing proteins.
The experimental workflows detailed in this guide provide a clear, logical, and self-validating path forward. By systematically progressing from in vitro functional screens to direct target identification and finally to rigorous biophysical and structural validation, researchers can effectively unlock the therapeutic potential of this compound. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive in vivo studies in relevant disease models to translate these promising in vitro findings toward clinical application.
References
- 1. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 2. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein aggregation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current Understanding of Protein Aggregation in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors [mdpi.com]
- 8. Mass Spectrometry-Based Screening for Inhibitors of β-Amyloid Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified proteomics approach to discover protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]
- 13. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 16. frontiersin.org [frontiersin.org]
- 17. drughunter.com [drughunter.com]
An In-depth Technical Guide to the Solubility Profile of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
This guide provides a comprehensive overview of the solubility profile of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a compound of significant interest in drug discovery and materials science. Understanding the solubility of this N-substituted maleimide is critical for its effective application, formulation, and biological assessment. This document will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and present a framework for analyzing the resulting data.
Introduction: The Significance of Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For researchers in drug development, poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's therapeutic potential.[1] For materials scientists, solubility in organic solvents is crucial for processing and fabrication. This compound, an N-aryl maleimide, possesses structural motifs that suggest a complex solubility profile, making a detailed investigation essential for its rational use.[2]
Theoretical Framework: Predicting Solubility Behavior
The molecular structure of this compound offers key insights into its expected solubility. The molecule can be dissected into two primary components: the N-phenyl ring substituted with a trifluoromethyl group and the pyrrole-2,5-dione (maleimide) ring.
-
The Trifluoromethyl (-CF3) Group: This group is highly electronegative and electron-withdrawing.[3][4] Its inclusion in a molecule significantly increases lipophilicity, which generally favors solubility in non-polar organic solvents.[3][5][6] The strong carbon-fluorine bonds also enhance metabolic stability, a desirable trait in drug candidates.[3][5] While often increasing lipophilicity, the -CF3 group's impact on aqueous solubility can be complex, as it can influence crystal lattice energy and interactions with water molecules.[5][7]
-
The Phenyl and Pyrrole-2,5-dione Moieties: The aromatic phenyl ring is inherently hydrophobic. The maleimide ring, with its two carbonyl groups, introduces polarity and potential for hydrogen bond acceptance. However, the absence of hydrogen bond donors on the core structure limits its ability to form strong hydrogen bonds with protic solvents. N-substituted maleimides are generally considered hydrophobic and neutral in nature.[2]
Based on these features, it is hypothesized that this compound will exhibit higher solubility in moderately polar to non-polar organic solvents and limited solubility in highly polar, protic solvents like water.
Experimental Determination of Thermodynamic Solubility
To quantitatively assess the solubility, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8][9] This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest over a set period, ensuring that the resulting solution is saturated. The following protocol is a self-validating system for obtaining reliable and reproducible data.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is adapted from established methodologies, such as the OECD Guideline 105 for Water Solubility.[10][11][12][13]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane) of analytical grade
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Stock Standard for Quantification:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL).
-
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method for the quantification of the compound.[14] A C18 column is often a good starting point.[15]
-
The mobile phase could consist of a gradient of water and acetonitrile with 0.1% formic acid.[15]
-
Establish the retention time and confirm the linearity of the detector response by running the calibration standards.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[8]
-
Add a known volume of the test solvent (e.g., 2 mL) to the vial.
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is common, but 48 to 72 hours may be necessary to ensure equilibrium is reached.[1][16] A preliminary time-to-equilibrium study is recommended.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed in the incubator for at least 1-2 hours to allow the excess solid to sediment.
-
Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Adsorption of the compound to the filter should be checked and accounted for if significant.
-
-
Quantification:
-
Dilute the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
Determine the concentration of the compound in the diluted sample using the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The result is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.
-
Experimental Workflow Diagram
Caption: Shake-Flask Experimental Workflow.
Data Presentation and Analysis
The solubility data should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior across a spectrum of solvents with varying polarities.
Table 1: Illustrative Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Relative Polarity[17][18] | Predicted Solubility |
| Hexane | Non-polar, Aprotic | 0.009 | Moderate |
| Toluene | Non-polar, Aprotic | 0.099 | High |
| Dichloromethane | Polar, Aprotic | 0.309 | Very High |
| Acetone | Polar, Aprotic | 0.355 | Very High |
| Ethyl Acetate | Polar, Aprotic | 0.228 | High |
| Acetonitrile | Polar, Aprotic | 0.460 | High |
| Ethanol | Polar, Protic | 0.654 | Moderate |
| Methanol | Polar, Protic | 0.762 | Moderate-Low |
| Water | Polar, Protic | 1.000 | Very Low |
Note: The predicted solubility is based on the theoretical framework. Actual experimental values must be determined.
Analysis of Results:
The results should be analyzed in the context of the "like dissolves like" principle. High solubility in solvents like Dichloromethane, Acetone, and Toluene would be expected due to favorable interactions between the largely hydrophobic/lipophilic solute and these solvents. The polar aprotic nature of acetone and acetonitrile allows them to interact with the polar maleimide ring without the energetic penalty of disrupting a strong hydrogen-bonding network.
Conversely, the predicted poor solubility in water is a direct consequence of the compound's inability to form strong hydrogen bonds and the energetic cost of disrupting the highly structured hydrogen-bonding network of water.[10][13] The moderate solubility in alcohols like ethanol and methanol can be attributed to a balance between the non-polar interactions with the trifluoromethylphenyl group and some polar interactions with the maleimide carbonyls.
Logical Relationship Diagram
Caption: Factors Influencing Solubility.
Conclusion
The solubility profile of this compound is a complex interplay between its lipophilic trifluoromethylphenyl group and the polar maleimide ring. A systematic determination of its thermodynamic solubility across a range of solvents is paramount for its successful application in research and development. The robust shake-flask protocol detailed herein provides a reliable framework for generating high-quality, reproducible data. The expected trend of high solubility in moderately polar aprotic and non-polar solvents, with poor solubility in water, provides a strong starting point for formulation and experimental design.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 14. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. www1.chem.umn.edu [www1.chem.umn.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a key N-substituted maleimide derivative. N-substituted maleimides are crucial building blocks in medicinal chemistry, materials science, and bioconjugation due to their reactivity as Michael acceptors and dienophiles.[1][2][3] The trifluoromethylphenyl moiety, in particular, can impart unique properties such as increased metabolic stability and lipophilicity, making the target compound a valuable intermediate for drug development.[4] This protocol details a robust and efficient two-step synthesis starting from commercially available maleic anhydride and 3-(trifluoromethyl)aniline. The procedure includes the initial formation of the N-(3-(trifluoromethyl)phenyl)maleamic acid intermediate, followed by a catalyzed cyclodehydration to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and critical safety protocols.
Introduction and Mechanistic Overview
The synthesis of N-aryl maleimides from maleic anhydride and anilines is a well-established and reliable transformation in organic chemistry.[5][6] The overall process is typically conducted in two distinct stages:
-
Acylation and Ring Opening: The reaction is initiated by the nucleophilic attack of the primary amine, 3-(trifluoromethyl)aniline, on one of the electrophilic carbonyl carbons of maleic anhydride. This addition-elimination reaction leads to the opening of the anhydride ring to form the stable maleamic acid intermediate.[7][8][9] This step is generally fast, exothermic, and results in high yields.
-
Dehydrative Cyclization (Imidization): The intermediate maleamic acid is then cyclized to form the target imide ring. This intramolecular condensation is an equilibrium process that requires the removal of water to drive the reaction to completion. A common and effective method involves the use of a chemical dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate.[10][11][12]
Reaction Scheme
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Item - Synthesis of substituted N-phenylmaleimides and use in a DielsâAlder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. OPUS at UTS: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 4. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gctlc.org [gctlc.org]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
- 9. homework.study.com [homework.study.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Characterization of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Introduction: Understanding the Reactivity and Potential of a Covalent Modifier
1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is an N-aryl maleimide distinguished by a trifluoromethyl group on the phenyl ring. The core of this molecule's reactivity lies in the maleimide group, an electrophilic Michael acceptor. This functional group readily undergoes covalent bond formation with nucleophiles, most notably the thiol groups of cysteine residues within proteins. This irreversible interaction suggests that the compound's biological effects are likely mediated by the specific and permanent modification of target proteins, leading to altered function.
The presence of the trifluoromethyl moiety can significantly influence the compound's properties, such as lipophilicity, metabolic stability, and electronic characteristics, potentially enhancing cell permeability and target engagement.[1] N-substituted maleimides have been investigated for a range of biological activities, including as enzyme inhibitors and as payloads in antibody-drug conjugates.[2][3] Given the established link between related compounds and the induction of cellular stress, this guide will focus on a logical workflow to investigate the impact of this compound on key indicators of cellular health, namely mitochondrial function and oxidative stress.
This document provides a series of detailed protocols for researchers to systematically evaluate the in vitro effects of this compound, guiding the user from initial cell viability assessments to more mechanistic assays.
Logical Workflow for In Vitro Evaluation
A tiered approach is recommended to efficiently characterize the bioactivity of this compound. This workflow ensures that each experimental step informs the next, building a comprehensive profile of the compound's effects.
Caption: A tiered experimental workflow for characterizing the compound.
Part 1: Foundational Assays - Determining Cytotoxicity
Before delving into mechanistic studies, it is critical to establish the concentration-dependent effect of the compound on cell viability. This will identify the appropriate concentration range for subsequent, more sensitive assays, distinguishing between overt toxicity and specific cellular responses.
Protocol 1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell line (e.g., HeLa, A549, or a researcher-defined line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, create a series of working solutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Starting Conditions |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 µM - 100 µM (logarithmic series) |
| Incubation Time | 24 - 72 hours |
| Final DMSO Conc. | ≤ 0.1% |
Part 2: Probing the Mechanism - Mitochondrial Health Assessment
Mitochondria are central to cellular metabolism and are often implicated in pathways of cell death and oxidative stress.[4] Assessing mitochondrial function provides insight into the compound's subcellular impact.[5]
Protocol 2.1: Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis. This can be measured using fluorescent dyes that accumulate in healthy, polarized mitochondria.
Materials:
-
Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 dye
-
Cell line of interest
-
Compound stock solution (in DMSO)
-
Complete and serum-free culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with sub-lethal concentrations of this compound (e.g., IC₂₀ value determined from the MTT assay) for a shorter duration (e.g., 4, 8, or 12 hours). Include vehicle control and a positive control (e.g., 10 µM FCCP for 15 minutes).
-
Dye Loading: Remove the treatment medium. Add 100 µL of pre-warmed medium containing TMRM (e.g., 100 nM). Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with 100 µL of pre-warmed serum-free medium or PBS to remove excess dye.
-
Imaging/Reading: Add 100 µL of PBS or imaging buffer to each well. Measure the fluorescence using a microplate reader (e.g., Ex/Em ~549/573 nm for TMRM) or capture images with a fluorescence microscope.[6]
-
Analysis: Quantify the fluorescence intensity. A decrease in TMRM fluorescence in treated cells compared to the vehicle control indicates mitochondrial depolarization.
Caption: The effect of the compound on mitochondrial membrane potential.
Part 3: Confirming Oxidative Stress
Mitochondrial dysfunction is often linked to an overproduction of reactive oxygen species (ROS), leading to oxidative damage to cellular components like proteins.[7]
Protocol 3.1: Intracellular ROS Detection
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8]
Materials:
-
DCFH-DA dye (stock in DMSO)
-
Treated cells (from a similar setup as Protocol 2.1)
-
Positive control (e.g., 100 µM H₂O₂ or Rosup)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer (Ex/Em ~488/525 nm)
Procedure:
-
Cell Treatment: Treat cells with the compound at sub-lethal concentrations for various time points (e.g., 1, 4, 8 hours).
-
Dye Loading: Remove the treatment medium and wash cells once with PBS. Add 100 µL of serum-free medium containing 10 µM DCFH-DA.[8]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove unloaded dye.
-
Data Acquisition: Add 100 µL of PBS to each well. Measure fluorescence immediately using a microplate reader or analyze cells via flow cytometry.[9]
-
Analysis: An increase in fluorescence intensity in treated cells compared to the vehicle control indicates an elevation in intracellular ROS levels.
Protocol 3.2: Protein Carbonylation Assay (DNPH-Based ELISA)
Protein carbonylation is a stable and irreversible marker of severe oxidative protein damage.[10] This protocol describes a quantitative ELISA method based on the reaction of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH).[11]
Materials:
-
Cell pellets from treated and control cells
-
Cell lysis buffer (containing protease inhibitors)
-
DNPH solution (e.g., 10 mM in 2.5 M HCl)
-
Trichloroacetic acid (TCA)
-
Ethanol/Ethyl Acetate mixture (1:1)
-
Guanidine hydrochloride solution
-
Protein Carbonyl Assay ELISA Kit (commercially available)
-
Microplate reader (370-375 nm)
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the compound for 24 hours. Harvest and lyse the cells. Quantify the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Derivatization with DNPH: Take an equal amount of protein (e.g., 10-20 µg) from each sample. Add an equal volume of DNPH solution to each sample. Add 2.5 M HCl to control samples (no DNPH). Incubate for 1 hour at room temperature in the dark.
-
Protein Precipitation: Precipitate the proteins by adding an equal volume of 20% TCA. Incubate on ice for 10 minutes and then centrifuge to pellet the proteins.
-
Washing: Discard the supernatant. Wash the protein pellet three times with the ethanol/ethyl acetate mixture to remove any free DNPH.
-
Resuspension: Resuspend the final protein pellet in a guanidine hydrochloride solution.
-
ELISA Protocol: Follow the manufacturer's instructions for the ELISA kit. This typically involves coating the plate with the DNP-derivatized proteins, followed by incubation with an anti-DNP primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add the substrate solution (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength (e.g., 375 nm).[12]
-
Analysis: Calculate the protein carbonyl content (nmol/mg protein) based on a standard curve or the molar extinction coefficient of DNP-hydrazone. An increase in carbonyl content signifies oxidative protein damage.
| Assay | Endpoint Measured | Implication of a Positive Result |
| ROS Detection | Increased DCF Fluorescence | Elevated intracellular reactive oxygen species. |
| Protein Carbonylation | Increased Absorbance (nmol carbonyl/mg) | Accumulation of oxidatively damaged proteins. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, mitochondrial health, and markers of oxidative stress, researchers can build a comprehensive understanding of the compound's biological effects.
Positive results in these assays, particularly the induction of oxidative stress and mitochondrial dysfunction at sub-lethal concentrations, would strongly suggest that the compound's covalent reactivity leads to the disruption of cellular homeostasis. The next logical step would be target identification using advanced proteomics techniques, such as Activity-Based Protein Profiling (ABPP) or chemical proteomics, to identify the specific cysteine-containing proteins that are covalently modified by this compound. This will ultimately elucidate the precise molecular mechanisms underlying its observed biological activity.
References
- 1. jelsciences.com [jelsciences.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 8. antbioinc.com [antbioinc.com]
- 9. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 10. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
Application Notes and Protocols for 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Bioactive Scaffold
The compound 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione belongs to the N-substituted maleimide class of molecules, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrole-2,5-dione core is a recurring motif in compounds exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[1][2] The incorporation of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability and cell permeability, often leading to improved pharmacokinetic properties. While specific research on this exact molecule is emerging, the extensive body of literature on structurally related compounds provides a strong foundation for predicting its biological activities and guiding its application in cell culture-based research.
Derivatives of 1H-pyrrole-2,5-dione have demonstrated potent antiproliferative activity against various cancer cell lines.[3] For instance, related compounds have been shown to inhibit the growth of colon cancer cells with high efficacy.[3] Furthermore, molecules bearing the trifluoromethylphenyl moiety have been documented to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation, such as the ERK and mTOR pathways.[4][5] This application note provides a comprehensive guide for researchers to explore the cytotoxic and mechanistic properties of this compound, drawing upon the established activities of its structural analogs.
Predicted Mechanism of Action: A Multi-faceted Approach to Inducing Cell Death
Based on the activities of related compounds, this compound is hypothesized to exert its anti-cancer effects through a combination of signaling pathway inhibition and the induction of apoptosis. The proposed mechanism involves the inhibition of pro-survival pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently hyperactivated in cancer.[4][6] Concurrently, the compound is expected to trigger the intrinsic apoptotic cascade.
This process is likely initiated by an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7][8] The released cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, culminating in the cleavage of cellular substrates and the orchestrated dismantling of the cell.[9]
Caption: Predicted signaling pathway of this compound.
Experimental Protocols for Cellular Characterization
The following protocols provide a framework for evaluating the biological effects of this compound in a cell culture setting. It is recommended to perform these experiments in a panel of cancer cell lines to assess the compound's spectrum of activity.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration-dependent effect of the compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate, HCT-116 for colon)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentrations | 0.1 µM - 100 µM | A wide range is necessary to determine the full dose-response curve. |
| Incubation Time | 48 - 72 hours | Allows for sufficient time to observe effects on cell proliferation. |
| Final DMSO Concentration | ≤ 0.1% | Minimizes solvent toxicity, which could confound the results. |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with the compound at the IC50 concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of proteins in the proposed signaling pathways.
Materials:
-
Cells treated with the compound at various concentrations and time points.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow and Data Interpretation
A logical workflow is crucial for the systematic evaluation of a novel compound. The following diagram outlines the recommended experimental progression.
Caption: Recommended experimental workflow for characterizing the compound.
Interpreting the Results:
-
A dose-dependent decrease in cell viability from the MTT assay suggests cytotoxic or anti-proliferative activity.
-
An increase in the Annexin V-positive cell population confirms that the observed cytotoxicity is due to apoptosis.
-
Western blot results can elucidate the underlying mechanism. A decrease in the phosphorylation of mTOR and ERK, coupled with an increase in cleaved caspase-3 and the Bax/Bcl-2 ratio, would support the proposed mechanism of action.
Summary of Expected Activities
Based on data from structurally related compounds, the following table summarizes the potential activity profile of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Predicted IC50 Range | Key Pathway Modulation | Reference |
| HCT-116, SW-620 | Colon Cancer | 10 nM - 10 µM | Potential Tyrosine Kinase Inhibition | [3] |
| DU145, PC-3 | Prostate Cancer | 1 µM - 20 µM | ERK/mTOR Inhibition, Autophagy Induction | [4] |
| K562 | Leukemia | ~10 µM | Caspase Activation, Bcl-2 Family Modulation | [7][8] |
| SW480, SW620 | Colon Cancer | 1.5 µM - 9 µM | Apoptosis Induction | [5] |
These values should be considered as a starting point for experimental design. The actual potency and mechanism may vary depending on the specific cell line and experimental conditions.
Conclusion
This compound is a promising compound for investigation in cancer cell biology. The protocols and background information provided in this application note offer a robust framework for researchers to systematically explore its cytotoxic effects and elucidate its mechanism of action. By leveraging the knowledge gained from related molecular structures, scientists can efficiently design experiments to unlock the full therapeutic potential of this novel agent.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies Involving N-Phenylmaleimide Compounds
Introduction: The Therapeutic Potential of N-Phenylmaleimide Derivatives
N-phenylmaleimide (NPM) and its derivatives represent a versatile class of organic compounds characterized by a maleimide ring attached to a phenyl group.[1] The electrophilic nature of the maleimide ring makes these compounds reactive towards nucleophiles, particularly thiols, enabling them to form covalent bonds with cysteine residues in proteins.[1] This reactivity is the cornerstone of their biological activity and therapeutic potential. Research has demonstrated the efficacy of NPM derivatives in preclinical models of cancer and their promise in modulating inflammatory processes, suggesting their utility in a broader range of diseases, including neurodegenerative conditions.[2][3]
The core structure of N-phenylmaleimide can be readily modified through substitutions on the phenyl ring, allowing for the fine-tuning of their physicochemical and pharmacological properties.[4] These modifications can influence their solubility, cell permeability, and target specificity, making them attractive candidates for drug development. This guide provides detailed protocols for the in vivo evaluation of N-phenylmaleimide compounds in murine models of melanoma and neuroinflammation, offering insights into their therapeutic mechanisms and practical guidance for researchers in the field.
Part 1: N-Phenylmaleimide Compounds in Oncology - A Murine Melanoma Model
Scientific Rationale: Targeting Cancer Cell Metabolism and Inducing Oxidative Stress
N-phenylmaleimide derivatives have demonstrated significant antitumor effects in preclinical studies.[2] One of the key mechanisms of action is the induction of oxidative stress within cancer cells, which are often more vulnerable to such insults compared to normal cells due to their altered metabolism.[2][5] Certain N-phenylmaleimide compounds have been shown to inhibit the malate-aspartate shuttle (MAS) by targeting the mitochondrial carrier SLC25A11.[6] This inhibition disrupts the transport of cytosolic NADH into the mitochondria, leading to a bioenergetic switch, reduced ATP production, and ultimately, suppression of tumor growth.[6]
The B16F10 murine melanoma model is a widely used and well-characterized syngeneic model for studying melanoma progression and evaluating novel therapeutics.[7][8][9] The aggressive nature of these cells and their ability to form solid tumors upon subcutaneous injection make this model particularly relevant for testing compounds like N-phenylmaleimides.[7]
Experimental Workflow: B16F10 Melanoma Model
Figure 1. Workflow for evaluating N-phenylmaleimide compounds in a murine melanoma model.
Detailed Protocol 1: Evaluation of N-Phenylmaleimide Derivatives in a B16F10 Syngeneic Mouse Model
Materials:
-
N-phenylmaleimide derivative of interest
-
B16F10 murine melanoma cell line[7]
-
C57BL/6 mice (female, 6-8 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Corn oil, sterile[10]
-
Syringes and needles (27-30G for injection)
-
Calipers for tumor measurement
Methodology:
-
Cell Culture:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.[12]
-
-
Animal Acclimatization and Tumor Induction:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Subcutaneously inject 1 x 10^5 B16F10 cells (in 0.1 mL of PBS) into the right flank of each mouse.[7]
-
-
Compound Formulation:
-
Treatment Protocol:
-
Monitor the mice daily for tumor growth. Once tumors become palpable (approximately 5-7 days post-injection), randomize the mice into treatment and control groups.[7]
-
Administer the N-phenylmaleimide derivative (e.g., 10-50 mg/kg) or vehicle control via intraperitoneal (IP) injection.[2][14] The exact dosage should be determined from preliminary toxicity studies.
-
Continue treatment daily or on an optimized schedule for a predetermined period (e.g., 14-21 days).[2]
-
-
Endpoint Analysis:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).[15]
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot for apoptosis markers, or analysis of metabolic pathways).
-
Quantitative Data Summary:
| Parameter | Recommended Range | Reference |
| B16F10 Cell Inoculum | 1 x 10^5 - 1 x 10^6 cells/mouse | [7][12] |
| NPM Compound Dosage | 10 - 50 mg/kg (IP) | [2] |
| Vehicle Formulation | 5-10% DMSO in corn oil | [10][11] |
| Treatment Duration | 14 - 21 days | [2] |
Part 2: N-Phenylmaleimide Compounds in Neuroinflammation - A Potential Therapeutic Avenue for Neurodegenerative Diseases
Scientific Rationale: Targeting Monoacylglycerol Lipase (MGL) in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis.[16][17] Monoacylglycerol lipase (MGL) is a key enzyme in the brain that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA).[1] AA is a precursor for the synthesis of pro-inflammatory prostaglandins.[18] Inhibition of MGL leads to an increase in the neuroprotective 2-AG and a decrease in pro-inflammatory eicosanoids, thereby reducing neuroinflammation.[1][18][19]
Several N-substituted maleimide derivatives have been identified as potent and selective inhibitors of MGL.[4] This provides a strong rationale for investigating the therapeutic potential of N-phenylmaleimide compounds in animal models of neuroinflammation. The lipopolysaccharide (LPS)-induced neuroinflammation model in mice is a well-established and robust model to study the acute inflammatory response in the central nervous system (CNS).[16]
Signaling Pathway: MGL Inhibition and Neuroinflammation
Figure 2. Proposed mechanism of action for N-phenylmaleimide compounds in neuroinflammation.
Detailed Protocol 2: Evaluation of N-Phenylmaleimide Derivatives in an LPS-Induced Neuroinflammation Mouse Model
Materials:
-
N-phenylmaleimide derivative with MGL inhibitory activity
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (male, 8-10 weeks old)
-
Vehicle for NPM compound (e.g., 5-10% DMSO in corn oil)[10][11]
-
Sterile saline
-
Anesthetics for perfusion
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30%)
-
Reagents for immunohistochemistry (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes)
-
Reagents for ELISA or multiplex assays (e.g., for TNF-α, IL-1β, IL-6)
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize C57BL/6 mice for at least one week.
-
Divide mice into four groups: Vehicle + Saline, Vehicle + LPS, NPM compound + LPS, NPM compound + Saline.
-
-
Compound Formulation and Pre-treatment:
-
Prepare the N-phenylmaleimide derivative formulation as described in Protocol 1.
-
Administer the NPM compound (e.g., 10-50 mg/kg, IP) or vehicle one hour prior to LPS administration.
-
-
Induction of Neuroinflammation:
-
Administer a single intraperitoneal injection of LPS (e.g., 0.5-1 mg/kg) or sterile saline.[16]
-
-
Tissue Collection and Analysis:
-
At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice.
-
For biochemical analysis: collect blood via cardiac puncture and harvest the brain. Rapidly dissect specific brain regions (e.g., hippocampus, cortex) and snap-freeze in liquid nitrogen for subsequent analysis of cytokine levels by ELISA or multiplex assay.
-
For immunohistochemical analysis: transcardially perfuse the mice with ice-cold PBS followed by 4% PFA. Post-fix the brains in 4% PFA overnight, then cryoprotect in sucrose solutions. Section the brains on a cryostat and perform immunohistochemistry for markers of microglial activation (Iba1) and astrogliosis (GFAP).
-
Expected Outcomes and Data Analysis:
-
Behavioral Analysis (Optional): Sickness behavior can be assessed by monitoring changes in body weight, food intake, and locomotor activity.
-
Biochemical Analysis: A significant increase in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) is expected in the brains of LPS-treated animals. Effective NPM compounds should significantly attenuate this increase.
-
Immunohistochemistry: LPS treatment is expected to induce a marked increase in the number and activation state (morphological changes) of microglia and astrocytes. Successful treatment with an NPM compound should reduce these markers of neuroinflammation.
Quantitative Data Summary:
| Parameter | Recommended Value | Reference |
| LPS Dosage (IP) | 0.5 - 1 mg/kg | [16] |
| NPM Compound Pre-treatment | 1 hour prior to LPS | - |
| Endpoint for Analysis | 24 hours post-LPS | [16] |
| Brain Cytokines | TNF-α, IL-1β, IL-6 | [16] |
| Immunohistochemistry Markers | Iba1 (microglia), GFAP (astrocytes) | [16] |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the in vivo evaluation of N-phenylmaleimide compounds in the context of oncology and neuroinflammation. The versatility of the N-phenylmaleimide scaffold allows for the development of a diverse library of compounds with potentially distinct therapeutic profiles. Future research should focus on elucidating the specific molecular targets of these compounds to refine their design and enhance their therapeutic efficacy. Furthermore, exploring their potential in other disease models where inflammation and metabolic dysregulation play a key role is a promising avenue for future investigation. The careful application of the methodologies described herein will be crucial in advancing our understanding of this important class of compounds and their journey towards clinical application.
References
- 1. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. N-phenylmaleimide induces bioenergetic switch and suppresses tumor growth in glioblastoma tumorspheres by inhibiting SLC25A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a B16-F10 melanoma model locally implanted into the ear pinnae of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. N-Phenylmaleimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. Monoacylglycerol lipase is a therapeutic target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Research Framework for Evaluating 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive framework for the investigation of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione as a potential kinase inhibitor. As of the latest literature review, this specific compound is not extensively characterized as a kinase inhibitor. Therefore, this guide is designed to provide researchers with a scientifically rigorous workflow to screen for potential kinase targets, determine inhibitory potency, and evaluate cellular activity. The protocols herein are adapted from established methodologies in kinase inhibitor discovery and are intended to serve as a starting point for a thorough investigation.
Introduction: Rationale for Investigation
The trifluoromethylphenyl motif is present in a number of potent and selective kinase inhibitors, suggesting that this functional group can contribute to favorable interactions within the ATP-binding pocket of kinases. For instance, compounds bearing this moiety have been developed as inhibitors of key signaling kinases such as the mammalian target of rapamycin (mTOR) and protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The pyrrole-2,5-dione core, also known as a maleimide, is a reactive scaffold that has been incorporated into various biologically active molecules. Given these precedents, this compound represents a novel chemical entity with the potential for kinase inhibition.
This application note will guide the user through a logical progression of experiments to:
-
Identify potential kinase targets through broad-panel screening.
-
Quantify the inhibitory potency against identified hits using IC50 determination.
-
Assess the compound's effect in a cellular context to understand its potential as a biological probe or therapeutic lead.
Preliminary Considerations and Compound Preparation
Prior to initiating biological assays, it is crucial to characterize the test compound, this compound.
-
Purity Assessment: The purity of the compound should be determined using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to misleading results in biological assays.
-
Solubility Determination: The solubility of the compound in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO) should be established. This is critical for preparing accurate stock solutions and avoiding precipitation in assays.
-
Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable solvent, typically DMSO. Aliquot and store at -20°C or -80°C to minimize degradation.
In Vitro Kinase Inhibition Profiling
The initial step in characterizing a potential kinase inhibitor is to screen it against a broad panel of kinases to identify potential targets.
Kinase Panel Screening
A variety of commercial services offer kinase screening across large panels (e.g., >400 kinases). These screens are typically performed at a single concentration of the test compound (e.g., 1 µM or 10 µM) and measure the percent inhibition of kinase activity.
Workflow for Kinase Panel Screening:
Application Note & Protocol: Antimicrobial Susceptibility Testing of Novel Trifluoromethyl Compounds
Introduction: The Significance of the Trifluoromethyl Group in Antimicrobial Drug Discovery
The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a powerful and well-established strategy in modern medicinal chemistry.[1] The unique physicochemical properties of the CF₃ group can dramatically improve the pharmacological profile of a parent molecule. When designing novel antimicrobial agents, the CF₃ group is leveraged for several key advantages:
-
Enhanced Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to penetrate microbial cell membranes and reach intracellular targets.[1][2]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ moiety resistant to metabolic degradation by microbial or host enzymes.[2] This can lead to a longer compound half-life and sustained antimicrobial pressure.
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ substituent can alter the pKa of nearby functional groups, potentially enhancing binding affinity to microbial protein targets.[2]
Recent studies have highlighted the promise of trifluoromethyl-containing scaffolds, such as pyrazoles and bithiazoles, which exhibit potent activity against drug-resistant Gram-positive bacteria and can inhibit or eradicate biofilms.[3][4] Given this potential, a robust and standardized protocol for evaluating the antimicrobial activity of these novel compounds is essential for accelerating drug development efforts.
This document provides a detailed, field-proven protocol for determining the in vitro antimicrobial activity of synthetic trifluoromethyl compounds, grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Core Principles & Pre-Test Considerations
Before proceeding to quantitative testing, several compound-specific factors must be addressed to ensure data integrity and reproducibility. The unique nature of synthetic trifluoromethyl compounds necessitates careful preliminary evaluation.
Compound Solubility and Solvent Selection
Many novel trifluoromethyl compounds exhibit poor aqueous solubility due to their increased lipophilicity. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for these molecules. However, its use must be meticulously controlled.
-
Causality: DMSO itself can exhibit antimicrobial and antibiofilm properties at certain concentrations, confounding the results of the test compound.[8][9] Studies have shown that DMSO can significantly inhibit biofilm formation in organisms like Pseudomonas aeruginosa even at low concentrations (<1%).[8][9] Therefore, the final concentration of DMSO in the assay medium must be kept at a level that is non-inhibitory to the test microorganisms.
-
Protocol:
-
Prepare a high-concentration stock solution of the trifluoromethyl compound in 100% DMSO (e.g., 10 mg/mL or 100 mM).
-
Determine the maximum tolerable concentration of DMSO for each bacterial strain to be tested by running a full MIC assay with DMSO alone (e.g., in a two-fold dilution series from 16% down to 0.125%).
-
Crucially, ensure the final concentration of DMSO across all wells in the primary assay does not exceed the predetermined non-inhibitory level, typically ≤1% (v/v). [8]
-
Quality Control (QC)
Rigorous quality control is the cornerstone of trustworthy and reproducible antimicrobial susceptibility testing (AST).[10][11] QC ensures that all components of the assay—media, inoculum, incubation conditions, and the operator's technique—are performing correctly.
-
Causality: Using standard reference strains with known susceptibility profiles allows for the validation of each experimental run.[10][12] If the results for the QC strain fall outside the acceptable range, it indicates a systematic error, and the results for the test compounds from that run must be considered invalid.[10]
-
Recommended QC Strains: A panel of reference strains, obtainable from collections like the American Type Culture Collection (ATCC), should be used.[10] The choice of strains should represent both Gram-positive and Gram-negative bacteria.
| QC Strain | Gram Type | Significance |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Representative of common staphylococcal infections. |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Important clinical pathogen, often exhibits resistance. |
| Escherichia coli ATCC 25922 | Gram-negative | Standard QC strain for Enterobacterales. |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Represents non-fermenting, often multi-drug resistant pathogens. |
These strains are recommended by both CLSI and EUCAST for routine quality control.[13]
Experimental Workflow for Compound Evaluation
A tiered approach is recommended, starting with a primary screen to identify active compounds, followed by precise quantitative analysis to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for evaluating antimicrobial activity of novel compounds.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M07 standard, the reference method for determining Minimum Inhibitory Concentrations (MICs) for aerobically growing bacteria.[5][14][15][16][17] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[18]
Materials
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test trifluoromethyl compound stock solution (in 100% DMSO)
-
Bacterial cultures (test strains and QC strains) grown overnight on appropriate agar
-
Sterile 0.85% saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
Step-by-Step Methodology
Step 1: Inoculum Preparation (Critical for Reproducibility)
-
Aseptically select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.
-
Transfer colonies to a tube of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is critical as it corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
This initial suspension must be further diluted. Within 15 minutes, dilute this suspension 1:150 in CAMHB. This will yield the final inoculum density of approximately 5 x 10⁵ CFU/mL.
Step 2: Preparation of Compound Dilution Plate
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the compound stock solution (appropriately pre-diluted from the 100% DMSO stock to avoid high solvent concentrations) to the first column of wells (Column 1), resulting in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to Column 10. Discard 100 µL from Column 10 after mixing. Wells in Columns 1-10 now contain 100 µL of serially diluted compound.
-
Column 11 will serve as the Growth Control (broth + bacteria + solvent, no compound). Add the appropriate volume of DMSO to match the highest concentration used in the test wells.
-
Column 12 will serve as the Sterility Control (broth only, no bacteria).
Step 3: Inoculation
-
Using a multichannel pipette, dispense 100 µL of the final standardized bacterial inoculum (from Step 1.5) into all wells from Column 1 to Column 11. Do not inoculate Column 12.
-
The final volume in each well (1-11) is now 200 µL. The final inoculum density is ~5 x 10⁵ CFU/mL.
Caption: 96-well plate layout for a standard MIC assay.
Step 4: Incubation
-
Cover the plates with a lid or seal them to prevent evaporation.
-
Incubate at 35 ± 2 °C in ambient air for 16-20 hours. Incubation time is critical and must be standardized.
Step 5: Reading and Interpreting Results
-
Visually inspect the plate from the bottom using a reading mirror.
-
The Sterility Control (Column 12) should show no growth (be clear).
-
The Growth Control (Column 11) should show adequate turbidity (a clear "button" of cells at the bottom of the U-bottom well).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This is observed as the first clear well in the dilution series.
-
Compare the MIC obtained for the QC strain with the acceptable ranges published by CLSI or EUCAST. If it falls within the range, the results for the test compounds are valid.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. ESCMID: EUCAST [escmid.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bsac.org.uk [bsac.org.uk]
- 13. szu.gov.cz [szu.gov.cz]
- 14. researchgate.net [researchgate.net]
- 15. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 16. standards.globalspec.com [standards.globalspec.com]
- 17. testinglab.com [testinglab.com]
- 18. integra-biosciences.com [integra-biosciences.com]
Application Note: A Guide to Developing Biochemical and Cellular Assays Using the Covalent Probe 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione as a covalent probe in assay development. Also known as N-(3-(Trifluoromethyl)phenyl)maleimide, this compound contains a thiol-reactive maleimide electrophile, enabling it to form stable, irreversible bonds primarily with cysteine residues on target proteins. The development of targeted covalent inhibitors is a resurgent and powerful strategy in drug discovery, offering high therapeutic efficacy and the potential to address challenging targets.[1][2] This document details the fundamental principles of its mechanism of action and offers detailed, validated protocols for its application in both biochemical and cellular contexts. We present methodologies for confirming covalent adduct formation, determining kinetic parameters of inhibition, and verifying target engagement in a cellular environment.
Part 1: Principles and Mechanism of Action
1.1 Compound Profile
-
Chemical Name: this compound[3]
-
Synonym: N-(3-(Trifluoromethyl)phenyl)maleimide
-
Molecular Formula: C₁₁H₆F₃NO₂[3]
-
Molecular Weight: 241.17 g/mol [3]
-
Chemical Structure:

1.2 Mechanism of Covalent Modification: The Thiol-Michael Addition
The utility of this compound as a probe stems from its maleimide moiety. Maleimides are electrophiles that react with nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues, via a Michael addition reaction.[4] This reaction is highly efficient and forms a stable thioether bond, effectively creating an irreversible link between the probe and the protein.
Causality Behind Reaction Conditions: The thiol-maleimide reaction is highly dependent on pH. Within a pH range of 6.5-7.5, the reaction is highly chemoselective for thiols.[4][5] At this pH, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the electron-deficient double bond of the maleimide ring. Above pH 7.5, the reaction loses its specificity as deprotonated primary amines (like the side chain of lysine) can begin to compete with thiols for reaction with the maleimide.[4] Therefore, maintaining a physiological pH is critical for targeted cysteine modification.
Caption: Covalent modification via Thiol-Michael addition.
1.3 Rationale for Use as a Covalent Probe
Covalent probes and inhibitors offer distinct advantages in drug discovery and chemical biology:[6]
-
Increased Potency & Duration: Irreversible binding can lead to sustained target inhibition long after the compound has been cleared from systemic circulation.
-
Targeting Difficult Sites: Covalent binding can overcome weak initial binding affinities, enabling the targeting of proteins with shallow binding pockets that are often considered "undruggable."[1]
-
Probing Target Biology: They serve as invaluable tools for target validation, allowing for robust assessment of the physiological consequences of inhibiting a specific protein.[7][8]
When characterizing a covalent inhibitor, it is crucial to determine not just its binding affinity (Kᵢ) but also its rate of covalent modification (kᵢₙₐ꜀ₜ).[2][9] The overall potency is best described by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ.
Part 2: Biochemical Assay Development
The first step in characterizing the interaction of this compound with a purified protein of interest (POI) is to confirm covalent bond formation and quantify the kinetics of the interaction.
Protocol 1: Confirmation of Covalent Adduct Formation by Mass Spectrometry
Expertise & Experience: Direct observation by mass spectrometry (MS) provides unambiguous evidence of a covalent binding event.[9][10] This method relies on detecting a specific mass shift in the target protein that corresponds precisely to the molecular weight of the bound probe. It is the gold standard for confirming the mode of action.
Methodology:
-
Protein Preparation: Prepare the purified POI at a suitable concentration (e.g., 1-5 µM) in an MS-compatible buffer (e.g., 20 mM ammonium acetate or HEPES, pH 7.4).
-
Compound Incubation:
-
Prepare a stock solution of the maleimide probe (e.g., 10 mM in DMSO).
-
In one tube, incubate the POI with a molar excess of the probe (e.g., 10-fold excess, for a final concentration of 10-50 µM).
-
In a control tube, add an equivalent volume of DMSO to the POI solution.
-
Incubate both samples for 1-2 hours at room temperature. The incubation time may need optimization.
-
-
Sample Desalting: Before MS analysis, remove excess unbound probe and non-volatile salts. This is typically achieved using reverse-phase chromatography, such as a C4 ZipTip or online desalting with a liquid chromatography (LC) system.
-
Mass Spectrometry Analysis:
-
Analyze the desalted samples via electrospray ionization mass spectrometry (ESI-MS).
-
Acquire spectra for both the control (unmodified protein) and the probe-treated sample.
-
Deconvolute the resulting spectra to determine the average molecular weight of the protein in each sample.
-
-
Data Interpretation: A successful covalent modification will result in an increase in the protein's mass equal to the molecular weight of the probe (241.17 Da). Multiple additions may be observed if the protein has several reactive cysteines.
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 1-10 µM | Sufficient for detection by MS while minimizing aggregation. |
| Probe Concentration | 10-100 µM (10x molar excess) | Drives the reaction towards completion for clear adduct detection. |
| Incubation Time | 1-4 hours | Allows sufficient time for the covalent reaction to occur. |
| Buffer System | Ammonium Acetate, HEPES (pH 7.0-7.5) | Volatile buffers are compatible with ESI-MS. pH maintains thiol reactivity. |
| Expected Mass Shift | +241.17 Da | Corresponds to the molecular weight of this compound. |
Protocol 2: Determination of Covalent Kinetic Parameters (kᵢₙₐ꜀ₜ and Kᵢ)
Trustworthiness: For enzyme targets, quantifying the kinetics of inactivation provides a robust, functional measure of potency. This protocol determines the key parameters that define a covalent inhibitor's effectiveness. The method involves incubating the enzyme with the inhibitor for varying times and then measuring the remaining enzyme activity.
Caption: Workflow for determining covalent kinetic parameters.
Methodology:
-
Reagent Preparation:
-
Prepare the enzyme and its corresponding substrate in a suitable assay buffer (pH 7.0-7.5, containing no thiol reagents like DTT).
-
Prepare a serial dilution of the maleimide probe in the same assay buffer.
-
-
Inhibition Assay (Discontinuous Method):
-
In a multi-well plate, pre-incubate a fixed concentration of the enzyme with multiple concentrations of the inhibitor. Ensure the inhibitor concentration is in excess of the enzyme concentration.
-
At specific time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot from each enzyme-inhibitor mixture and dilute it significantly (e.g., 100-fold) into a solution containing a high concentration of the substrate. This dilution step effectively stops the inactivation reaction.
-
Monitor the enzymatic reaction progress by measuring the product formation or substrate consumption using a suitable detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate constant (-kₒᵦₛ).
-
Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kₒᵦₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I]) . This hyperbolic fit will yield the values for the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation rate (Kᵢ).
-
Part 3: Cellular Assay Development
Expertise & Experience: Confirming that a compound engages its intended target within the complex environment of a living cell is a critical step in drug development.[7] Cellular assays bridge the gap between biochemical potency and physiological effect. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for directly observing target engagement in situ.[11][12][13]
Protocol 3: Verifying Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand, such as our covalent probe, to its target protein often increases the protein's thermodynamic stability.[12][14] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation. CETSA measures this change in thermal stability to confirm target engagement.[15]
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density. Treat cells with the desired concentration of the maleimide probe or vehicle (DMSO) and incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures for a short period (e.g., 3-5 minutes). A typical range might be 40°C to 70°C in 2-3°C increments.
-
Cell Lysis and Fractionation:
-
Lyse the cells, often by repeated freeze-thaw cycles, to release the cellular proteins.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of the specific target protein in the soluble fraction using a protein detection method like Western Blotting or ELISA.[12]
-
-
Data Analysis (Melt Curve):
-
For both the vehicle- and probe-treated samples, plot the relative amount of soluble target protein against the heating temperature.
-
A positive "thermal shift" (the curve for the probe-treated sample is shifted to higher temperatures) indicates that the probe has bound to and stabilized the target protein, confirming cellular engagement.[11]
-
| Parameter | Recommended Setting | Rationale |
| Probe Concentration | 1-100 µM | A dose-response should be performed to find the optimal concentration. |
| Cell Treatment Time | 1-2 hours | Allows for cell permeability and covalent reaction. |
| Temperature Range | 40°C - 70°C | Should bracket the melting temperature (Tₘ) of the target protein. |
| Heating Time | 3-5 minutes | Sufficient to induce denaturation without causing widespread cell death. |
| Detection Method | Western Blot | A common, accessible method requiring a specific antibody for the POI. |
Part 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No mass shift observed in MS | Insufficient incubation time/concentration; Protein has no accessible cysteines; Probe instability. | Increase incubation time or probe concentration. Verify protein sequence for cysteines. Use a fresh stock solution of the probe. |
| No thermal shift in CETSA | Probe is not cell-permeable; Target is not stabilized upon binding; Incorrect temperature range. | Perform a cell permeability assay. Some covalent interactions may not induce a thermal shift. Optimize the temperature gradient based on an initial melt curve for the untreated protein. |
| High background reactivity | Probe concentration is too high, leading to off-target reactions. | Reduce the probe concentration. Include a less reactive control compound if available. Perform proteome-wide selectivity studies.[16] |
| Poor reproducibility in enzyme kinetics | Instability of enzyme or substrate; Inaccurate timing or pipetting. | Ensure buffer conditions are optimal. Use an automated liquid handler for precise timing and additions. Perform replicates. |
References
- 1. Innovative assay method accelerates development of safe covalent inhibitors - Bittnet Training [bittnet.ro]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-(3-TRIFLUOROMETHYL-PHENYL)-PYRROLE-2,5-DIONE | CAS: 53629-19-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in Polymer Synthesis
Introduction: The Strategic Advantage of Fluorination in Polymer Chemistry
In the pursuit of advanced polymeric materials, the strategic incorporation of fluorine atoms into a monomer's structure is a proven method for enhancing key physical and chemical properties. The trifluoromethyl (-CF₃) group, in particular, is a powerful substituent that imparts a unique combination of characteristics due to its high electronegativity, steric bulk, and metabolic stability.[1][2] The monomer 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, also known as N-(3-trifluoromethylphenyl)maleimide, is a prime example of a building block designed to leverage these advantages in the synthesis of high-performance polymers.
Polymers derived from N-substituted maleimides are recognized for their rigid backbone structure, which contributes to excellent thermal stability and chemical resistance.[3] The introduction of a trifluoromethylphenyl group to the nitrogen of the maleimide ring further enhances these properties, leading to polymers with a high glass transition temperature, superior thermal and oxidative stability, and a low dielectric constant.[4][5][6] These attributes make poly(N-(3-trifluoromethylphenyl)maleimide) and its copolymers highly desirable for applications in microelectronics, aerospace, and specialty coatings where durability and performance under extreme conditions are paramount.
This comprehensive guide provides detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization via free radical and anionic methods. It also outlines the expected properties of the resulting polymers and the analytical techniques for their characterization, offering researchers and drug development professionals a thorough resource for utilizing this versatile monomer.
Part 1: Monomer Synthesis - this compound
The synthesis of N-(3-trifluoromethylphenyl)maleimide is a two-step process involving the formation of the corresponding maleanilic acid followed by cyclodehydration.
Logical Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of N-(3-trifluoromethylphenyl)maleimide.
Detailed Protocol for Monomer Synthesis
This protocol is adapted from established procedures for the synthesis of N-substituted maleimides.[7]
Step 1: Synthesis of 3-Trifluoromethylmaleanilic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.1 mol of maleic anhydride in 150 mL of ethyl ether.
-
Addition of Amine: While stirring, slowly add a solution of 0.1 mol of 3-trifluoromethylaniline in 50 mL of ethyl ether dropwise to the maleic anhydride solution.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 1 hour. During this time, the 3-trifluoromethylmaleanilic acid product will precipitate as a crystalline solid.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration and wash it with a small amount of cold ethyl ether.
-
Drying: Dry the product under vacuum to obtain 3-trifluoromethylmaleanilic acid. The expected melting point is approximately 167°C.[7]
Step 2: Synthesis of N-(3-trifluoromethylphenyl)maleimide
-
Reaction Setup: In a clean, dry round-bottom flask, create a mixture of 0.1 mol of the 3-trifluoromethylmaleanilic acid from Step 1, 0.15 mol of sodium acetate, and 0.5 mol of acetic anhydride.
-
Cyclodehydration: Heat the mixture to approximately 90°C on a steam bath for 30 minutes with stirring.
-
Precipitation: After the heating period, cool the reaction mixture to room temperature. Slowly pour the cooled mixture into a beaker of cold water with vigorous stirring. The N-(3-trifluoromethylphenyl)maleimide will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum. The expected melting point is approximately 67°C.[7]
Part 2: Polymer Synthesis
The polymerization of this compound can be achieved through various mechanisms, with free radical and anionic polymerization being the most common. The choice of method will influence the polymer's molecular weight, polydispersity, and microstructure.
Method 1: Free Radical Polymerization
Free radical polymerization is a robust and widely used method for polymerizing vinyl monomers. The trifluoromethylphenyl group is expected to have minimal interference with the radical process.
Caption: Workflow for the free radical polymerization of N-(3-trifluoromethylphenyl)maleimide.
This protocol is based on established methods for the free radical polymerization of N-substituted maleimides.[5][7][8]
-
Materials and Reagents:
-
N-(3-trifluoromethylphenyl)maleimide (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol before use.
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (solvent), freshly distilled.
-
Methanol (non-solvent for precipitation).
-
-
Reaction Procedure:
-
In a polymerization tube or a round-bottom flask, dissolve a specific amount of N-(3-trifluoromethylphenyl)maleimide (e.g., 0.01 mol) in the chosen solvent (e.g., 30 mL of THF).
-
Add the desired amount of AIBN (e.g., 20 mg, initiator concentration can be varied to control molecular weight).
-
Seal the tube or flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel in a preheated oil bath at a specific temperature (e.g., 60°C).
-
Allow the polymerization to proceed for a set duration (e.g., 24 hours). The solution will likely become more viscous as the polymer forms.
-
Terminate the polymerization by cooling the reaction vessel in an ice bath.
-
-
Polymer Isolation and Purification:
-
Slowly pour the polymer solution into a beaker containing a large excess of a stirred non-solvent, such as methanol. The polymer will precipitate out.
-
Allow the precipitate to settle, then decant the supernatant.
-
Collect the polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Method 2: Anionic Polymerization
Anionic polymerization can offer better control over molecular weight and polydispersity, potentially leading to polymers with a more uniform structure. This method is sensitive to impurities, so stringent anhydrous and anaerobic conditions are crucial.
This protocol is a generalized procedure based on the anionic polymerization of other N-substituted maleimides.[9][10]
-
Materials and Reagents:
-
N-(3-trifluoromethylphenyl)maleimide (monomer), purified by recrystallization and dried under vacuum.
-
Anionic initiator, such as n-butyllithium (n-BuLi) or sodium naphthalenide.
-
Anhydrous and deoxygenated solvent, such as tetrahydrofuran (THF).
-
Anhydrous methanol for termination.
-
-
Reaction Procedure:
-
Set up a flame-dried glass reactor under a high-purity inert atmosphere (argon or nitrogen).
-
Transfer the anhydrous solvent (THF) to the reactor via cannula.
-
Cool the reactor to the desired polymerization temperature (e.g., -78°C using a dry ice/acetone bath).
-
Introduce the purified monomer into the reactor.
-
Initiate the polymerization by adding the anionic initiator dropwise until a persistent color change is observed (if the initiator is colored) or until the calculated amount has been added.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the reaction by adding a small amount of anhydrous methanol.
-
-
Polymer Isolation and Purification:
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a suitable non-solvent (e.g., methanol or hexane).
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
-
Part 3: Characterization of Poly(N-(3-trifluoromethylphenyl)maleimide)
Thorough characterization of the synthesized polymer is essential to confirm its structure, determine its molecular weight and thermal properties, and ultimately, to understand its potential applications.
| Technique | Parameter Measured | Expected Observations and Significance |
| FT-IR Spectroscopy | Functional groups | Disappearance of the C=C vinyl bond absorption (around 1640 cm⁻¹) from the monomer. Presence of characteristic imide carbonyl absorptions (around 1780 and 1710 cm⁻¹), C-N stretching, and C-F stretching bands from the trifluoromethyl group. |
| ¹H and ¹³C NMR Spectroscopy | Polymer structure | Broadening of signals compared to the monomer spectrum. Disappearance of the vinyl proton signals from the maleimide ring (around 7.0 ppm in ¹H NMR). Appearance of new signals in the aliphatic region corresponding to the polymer backbone protons.[5] |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and Polydispersity Index (PDI) | Provides information on the average molecular weight and the breadth of the molecular weight distribution. Free radical polymerization typically yields a PDI > 1.5, while anionic polymerization can achieve a PDI closer to 1.1.[11] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Determines the decomposition temperature of the polymer. The presence of the trifluoromethylphenyl group is expected to impart high thermal stability, with decomposition likely occurring at temperatures above 350-400°C.[8] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Measures the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is indicative of a rigid polymer backbone, a characteristic expected for poly(N-substituted maleimides).[10] |
Part 4: Application Notes and Future Directions
The unique properties of poly(N-(3-trifluoromethylphenyl)maleimide) make it a promising candidate for a range of advanced applications:
-
Microelectronics: Its low dielectric constant and high thermal stability are highly advantageous for use as an interlayer dielectric material in integrated circuits, helping to reduce signal delay and cross-talk.[4][5]
-
Aerospace and Automotive: The polymer's excellent thermal and oxidative stability, combined with its inherent flame retardancy due to the fluorine content, makes it suitable for high-performance composites and coatings in demanding environments.
-
Biomedical Applications: While not its primary application, the biostability of the trifluoromethyl group could be explored in the context of biocompatible materials for medical devices or drug delivery systems, where resistance to metabolic degradation is crucial.[1]
Future research could focus on the copolymerization of this compound with other functional monomers to tailor specific properties such as solubility, processability, and optical characteristics. Furthermore, the synthesis of block copolymers incorporating this monomer could lead to the development of novel self-assembling nanomaterials with unique morphologies and functionalities.
References
- 1. sid.ir [sid.ir]
- 2. Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. tsijournals.com [tsijournals.com]
- 9. al-kindipublishers.org [al-kindipublishers.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
analytical methods for quantifying 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione
An In-Depth Technical Guide to the Quantitative Analysis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the validated analytical methodologies for the precise quantification of this compound (N-(3-trifluoromethylphenyl)maleimide). This compound is a significant building block in medicinal chemistry and drug development, notably investigated for its potential as a cholesterol absorption inhibitor.[1] Accurate and reliable quantification is therefore paramount for quality control in synthesis, pharmacokinetic analysis in biological matrices, and overall research and development.
This guide is designed for researchers, analytical scientists, and drug development professionals. It eschews a rigid template in favor of a logical, in-depth exploration of the most effective analytical strategies, grounded in fundamental principles and field-proven experience. We will delve into the causality behind methodological choices, ensuring that each protocol serves as a self-validating system.
Foundational Analytical Strategies
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. For this compound, a molecule with aromatic and fluorinated moieties, several chromatographic techniques are highly suitable.
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the workhorse method for routine analysis, quality control of bulk material, and formulation assays. Its robustness, accessibility, and cost-effectiveness make it a primary choice.[2][3] The chromophores within the molecule (phenyl ring and dione system) allow for sensitive UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent alternative, particularly for assessing purity and identifying volatile or semi-volatile impurities.[4][5] It offers high separation efficiency and definitive identification through mass spectral fragmentation patterns, which can be compared against libraries like NIST.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as bioanalysis of the compound in plasma or tissue, LC-MS/MS is the gold standard.[2] It is capable of detecting the analyte at trace levels (ng/mL to pg/mL), even in complex biological matrices.
This guide will provide detailed protocols for the two most common and accessible methods: RP-HPLC-UV and GC-MS.
Protocol I: Quantification by Reversed-Phase HPLC with UV Detection
This protocol details a robust method for the quantification of this compound in raw materials or simple formulations.
Causality of Method Design
The choice of a C18 stationary phase is based on the non-polar nature of the trifluoromethylphenyl group, which will interact favorably via hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the controlled elution of the analyte. The addition of a small amount of acid (e.g., formic or phosphoric acid) is critical; it protonates any residual silanols on the silica backbone of the stationary phase, preventing peak tailing and ensuring a sharp, symmetrical peak shape for accurate integration.[2][3]
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for RP-HPLC-UV analysis.
Protocol Details
A. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound, >98% purity.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).
-
Additive: Formic acid or Phosphoric acid (HPLC grade).
B. Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic: 65% A / 35% B (adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 254 nm (or λmax determined from standard scan) |
| Run Time | ~10 minutes |
C. Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution using the mobile phase as the diluent to create a series of at least five calibration standards.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain ~2.5 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter if necessary.
D. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).
-
Verify that the system suitability criteria are met:
-
Tailing Factor: ≤ 2.0
-
% RSD of Peak Area: ≤ 2.0%
-
-
Inject the blank, followed by the calibration standards, and then the sample solutions.
E. Data Analysis
-
Plot the peak area response of the analyte versus the concentration for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Calculate the concentration of the analyte in the sample solutions using the regression equation.
Protocol II: Purity and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for confirming the identity and assessing the purity of this compound, as well as for quantification.
Causality of Method Design
The compound is sufficiently volatile and thermally stable for GC analysis. A non-polar column like a DB-5 or HP-5MS is chosen because it separates compounds primarily based on their boiling points, which is effective for this type of analysis.[6] A splitless injection is recommended for maximizing sensitivity when analyzing lower concentration samples.[7] Electron Impact (EI) ionization is a robust, universal ionization technique that generates reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis.
Protocol Details
A. Instrumentation and Materials
-
GC system with a split/splitless inlet and an autosampler.
-
Mass Spectrometer (Single Quadrupole or equivalent).
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, high purity.
-
Solvent: Ethyl acetate or Dichloromethane (GC grade).
B. GC-MS Conditions
| Parameter | Recommended Setting |
| Inlet Mode | Splitless (1 min purge delay) |
| Inlet Temp. | 250 °C |
| Carrier Gas | Helium @ 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
C. Solution Preparation
-
Prepare stock and calibration standards in ethyl acetate, following a similar procedure as for HPLC.
-
Prepare sample solutions in ethyl acetate to a concentration within the calibration range.
D. Analysis
-
Inject 1 µL of the sample solution into the GC-MS.
-
Acquire data in full scan mode.
-
Identify the analyte peak by its retention time and by comparing its mass spectrum to the reference spectrum and/or the NIST library. The molecular ion (M+) should be visible, along with characteristic fragments (e.g., loss of CO, CF3).
E. Data Analysis
-
For quantification, generate a calibration curve by plotting the Total Ion Chromatogram (TIC) peak area against concentration.
-
Alternatively, for higher selectivity, use the peak area of a single, characteristic ion (Selected Ion Monitoring - SIM mode) for quantification.
-
Calculate the concentration of the analyte in the sample using the regression equation.
Method Validation and Comparative Summary
Any analytical method intended for routine use must be validated to prove its suitability. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[2]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity | Proportional relationship between concentration and analytical response. | r² ≥ 0.995 |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for bulk drug. |
| Precision | Agreement among a series of measurements. | Repeatability/Intermediate Precision %RSD ≤ 2.0%. |
| LOD/LOQ | Lowest amount detectable/quantifiable with acceptable precision. | S/N ratio of 3:1 for LOD, 10:1 for LOQ. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within limits. |
Methodology Comparison
| Feature | RP-HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation with UV absorbance detection. | Chromatographic separation with mass-based detection. | Chromatographic separation with highly specific mass-based detection. |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on retention time and unique fragmentation pattern. | Very High; based on specific precursor-to-product ion transitions. |
| Sensitivity | Good (µg/mL range). | Very Good (low µg/mL to ng/mL range). | Excellent (ng/mL to pg/mL range). |
| Application | Bulk drug, formulations, purity testing. | Purity testing, impurity identification, reference standard characterization. | Bioanalysis (plasma, tissue), trace-level impurity analysis. |
| Instrumentation | Widely available, lower cost. | Common, moderate cost. | More specialized, higher cost. |
References
- 1. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cipac.org [cipac.org]
- 4. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 5. pub.h-brs.de [pub.h-brs.de]
- 6. phcog.com [phcog.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
handling and storage guidelines for 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione
Application Notes & Protocols for 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini Senior Application Scientist
Document ID: ANP-TFM-PYD-202601
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a thiol-reactive electrophilic crosslinking agent belonging to the N-aryl maleimide class of compounds. Its utility in bioconjugation, drug delivery systems, and materials science stems from the high reactivity and selectivity of the maleimide group towards sulfhydryl (thiol) moieties, which are predominantly found in cysteine residues of proteins and peptides.[1][] The presence of the electron-withdrawing trifluoromethylphenyl group enhances the stability of the resulting thioether conjugate, a critical attribute for applications requiring long-term stability in biological milieu, such as the development of antibody-drug conjugates (ADCs).[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of this compound, ensuring both the integrity of the reagent and the safety of the user.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its appropriate handling and application.
| Property | Value | Source |
| CAS Number | 3446-93-5 | [6] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [6] |
| Molecular Weight | 241.17 g/mol | [6] |
| Appearance | Solid (form may vary) | [7] |
| Reactivity | Highly selective for sulfhydryl (thiol) groups | [1][8] |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Anticipated)
-
Skin Corrosion/Irritation: May cause skin irritation.[7][10]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[7][10][11]
-
Respiratory Sensitization: May cause respiratory irritation.[7][10]
Personal Protective Equipment (PPE)
Due to the potential hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[11][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Gloves should be inspected before use and disposed of properly after handling.[12][13][14]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[7][13]
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][15]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][14]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][14]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][14]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][14]
Storage and Stability
The stability of the maleimide functional group is paramount for successful conjugation. Improper storage can lead to hydrolysis and loss of reactivity.
Long-Term Storage (Solid Form)
For optimal stability, this compound should be stored as a solid under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation and hydrolysis.[8][16] |
| Atmosphere | Desiccated (under inert gas like argon or nitrogen, if possible) | The maleimide ring is susceptible to hydrolysis from atmospheric moisture.[16][17] |
| Light | Protected from light (e.g., in an amber vial) | Prevents potential light-induced degradation.[18] |
Storage in Solution
It is strongly recommended to prepare solutions of this compound immediately before use. [8][18] Aqueous solutions should not be stored for more than a few hours.[18] If storage in solution is unavoidable, the following guidelines should be followed:
-
Solvent: Use a dry, biocompatible, water-miscible solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8]
-
Temperature: Store aliquots at -20°C or -80°C to drastically decrease the rate of hydrolysis.[19]
-
Duration: Even under these conditions, storage should be for the shortest possible time, ideally not exceeding one to two weeks.[19]
The primary degradation pathway for maleimides in aqueous solution is hydrolysis of the maleimide ring to form an unreactive maleamic acid.[18] This reaction is accelerated at higher pH values.
Application Protocols: Thiol-Maleimide Bioconjugation
The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable thioether bond.[5] The N-aryl substitution in this compound offers an advantage over traditional N-alkyl maleimides by promoting the rapid and irreversible hydrolysis of the initial thiosuccinimide adduct to a highly stable thio-succinamic acid conjugate, thus preventing the retro-Michael reaction that can lead to deconjugation.[3][4]
General Workflow for Protein Labeling
Caption: General workflow for protein conjugation with maleimides.
Detailed Protocol for Protein Conjugation
This protocol provides a starting point for the conjugation of this compound to a protein containing free cysteine residues. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled (e.g., antibody, enzyme)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5. Ensure the buffer is degassed and free of primary/secondary amines and thiols.[8]
-
Optional: TCEP (Tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette).
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
-
Note: If using DTT for reduction, it must be removed prior to adding the maleimide reagent, as it contains a free thiol. TCEP does not, and can typically remain in the reaction mixture.
-
-
Prepare Maleimide Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution should be used immediately.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution while gently stirring. A typical starting point is a 10-20 fold molar excess of the maleimide reagent to the protein.[18]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[18]
-
-
Purification:
-
Separate the protein conjugate from unreacted maleimide and byproducts. This is commonly achieved using size-exclusion chromatography (e.g., a G-25 column) or dialysis.[20]
-
The first fraction to elute from a size-exclusion column will be the labeled protein.
-
-
Storage of Conjugate:
-
For short-term storage (up to 1 week), store the purified conjugate at 2-8°C, protected from light.
-
For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C. Alternatively, add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) and store at 4°C or -20°C.[20]
-
Mechanism of Enhanced Stability
The key advantage of using an N-aryl maleimide like this compound is the post-conjugation stabilization.
References
- 1. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(3-trifluoromethylphenyl)maleimide [myskinrecipes.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. biotium.com [biotium.com]
Introduction: Navigating the Unique Landscape of Trifluoromethylphenyl Derivatives
An In-depth Technical Guide
Topic: Safety Precautions for Working with Trifluoromethylphenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
The incorporation of the trifluoromethyl (–CF₃) group into a phenyl ring is a cornerstone of modern medicinal and agricultural chemistry. This modification dramatically alters the physicochemical properties of the parent molecule, enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, the very electronic and reactive characteristics that make trifluoromethylphenyl derivatives invaluable also introduce a unique and often severe hazard profile that demands a sophisticated approach to laboratory safety.
This guide moves beyond generic chemical safety to provide a detailed, evidence-based framework for handling this specific class of compounds. As a Senior Application Scientist, my objective is to explain not just the procedural steps for safety, but the fundamental chemical principles that dictate them. We will explore the inherent hazards, establish a hierarchy of controls, and provide explicit protocols for handling representative compounds, ensuring that every experimental choice is validated by a commitment to safety and scientific integrity.
The Trifluoromethylphenyl Moiety: A Profile of Inherent Hazards
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This property is the primary driver of both the utility and the hazards associated with these derivatives.
-
Increased Reactivity of Other Functional Groups: The –CF₃ group can significantly increase the electrophilicity of other sites on the phenyl ring or on attached functional groups. For example, it makes the carbonyl carbon of 3-(trifluoromethyl)benzaldehyde more susceptible to nucleophilic attack, leading to highly exothermic reactions.[2]
-
Toxicity and Irritation: Many trifluoromethylphenyl derivatives are classified as hazardous substances, exhibiting acute toxicity, skin and eye irritation, and respiratory sensitization.[3][4][5] For example, 3-(Trifluoromethyl)phenyl isocyanate is fatal if inhaled and causes severe skin irritation.[3][6]
-
Instability of Intermediates: The preparation of certain derivatives, particularly Grignard reagents, is notoriously dangerous. Trifluoromethyl-substituted phenyl Grignard reagents are thermally unstable and have been implicated in multiple severe laboratory and plant explosions.[7][8] This instability is linked to the decomposition of the trifluoromethyl group, which can occur at low onset temperatures.[9]
-
Environmental and Health Considerations (PFAS): The trifluoromethyl group is a per- and polyfluoroalkyl substance (PFAS) moiety. While the trifluoromethyl group itself is generally considered stable and inert, its presence places these compounds within a class of chemicals facing increasing regulatory scrutiny due to their persistence.[3][10]
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough risk assessment is the foundation of safe laboratory practice and must be conducted before any work with a new fluorinated compound begins.[1] This involves a critical evaluation of the specific hazards of the compound and the procedural risks of the experiment.
GHS Hazard Classification of Common Derivatives
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The table below summarizes the classifications for several common trifluoromethylphenyl derivatives, but it is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound and supplier you are using. [11]
| Compound Class | Example Derivative | Key GHS Hazard Statements (H-Statements) | Pictograms |
| Isocyanates | 3-(Trifluoromethyl)phenyl isocyanate | H330: Fatal if inhaledH317: May cause an allergic skin reactionH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH315: Causes skin irritation | Danger |
| Aldehydes | 3-(Trifluoromethyl)benzaldehyde | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |
| Alcohols | 3-[3-(Trifluoromethyl)phenyl]-1-propanol | H315: Causes skin irritationH319: Causes serious eye irritation | Warning |
| Grignard Reagents | 2-Trifluoromethylphenyl magnesium chloride | Not typically isolated; used in solution.High Explosion Hazard. Highly exothermic decomposition.[7][9] | Danger |
| Amines | 4-Trifluoromethyl-o-phenylenediamine | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Warning |
Data compiled from multiple sources.[3][5][11][12]
The Risk Assessment Workflow
A systematic workflow ensures that all potential hazards are identified and controlled before an experiment begins.
Caption: A logical workflow for conducting a chemical risk assessment.
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety strategies prioritize engineering and administrative controls over a sole reliance on personal protective equipment (PPE).
Caption: The hierarchy of controls, prioritizing inherent safety measures.
Engineering Controls
These are the first line of defense in minimizing exposure.
-
Chemical Fume Hoods: All work with volatile, irritant, or toxic trifluoromethylphenyl derivatives must be performed in a properly functioning chemical fume hood.[1] This is critical for preventing inhalation of harmful vapors, such as those from isocyanates or aldehydes.[6][11]
-
Glove Boxes: For particularly hazardous, air-sensitive, or moisture-sensitive compounds, such as Grignard reagents or certain reactive intermediates, a glove box with an inert atmosphere is recommended.[1]
Administrative Controls
These are the procedures and policies that ensure safe work practices.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of each trifluoromethylphenyl derivative must be available to all laboratory personnel.[1]
-
Training: All personnel must be trained on the specific hazards and handling procedures for the compounds they will be working with before they begin any work.[1]
-
Working Alone: Avoid working with highly hazardous compounds, especially Grignard reagents or isocyanates, when alone in the laboratory.[1]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. The selection of PPE must be based on a thorough risk assessment.[13]
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[14] | The aromatic ring and trifluoromethyl group can lead to compounds that are severe eye irritants or corrosives.[4][15] A face shield provides a broader barrier against splashes during transfers or quenching of reactive mixtures. |
| Hand Protection | Chemical-resistant gloves. Nitrile is suitable for incidental contact, but consult the manufacturer's compatibility chart for the specific compound and solvent.[1] Double-gloving is recommended for highly corrosive or readily absorbed compounds.[1] | No single glove material is impervious to all chemicals. The choice must be validated against the specific derivative and solvent system to prevent breakthrough and skin exposure.[16] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger-scale work or when handling particularly hazardous materials, a chemical-resistant apron may be necessary.[1] | Protects skin and personal clothing from splashes and contamination. Flame-resistant material is crucial when working with flammable solvents often used with these derivatives.[17] |
| Respiratory Protection | For highly volatile compounds, those that are fatal upon inhalation (e.g., isocyanates), or when engineering controls are insufficient, a NIOSH-approved respirator is required.[18] The cartridge type must be selected based on the specific hazard.[19] | The high toxicity of certain derivatives, particularly isocyanates which can cause severe respiratory sensitization or death, makes respiratory protection non-negotiable in many scenarios.[3][6] |
Application Protocols: Safety in Practice
The following protocols are templates. They must be adapted to the specific compound and experimental scale as determined by a thorough risk assessment.
Protocol 4.1: General Handling of a Solid Trifluoromethylphenyl Derivative (e.g., 4-Trifluoromethyl-o-phenylenediamine)
-
Preparation: Don all required PPE (safety goggles, lab coat, compatible gloves). Ensure the chemical fume hood sash is at the appropriate height.
-
Weighing: Weigh the solid in a tared container within the fume hood. If weighing outside the hood is unavoidable, use an enclosure or a balance with a draft shield and perform the operation carefully to avoid creating dust.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel inside the fume hood.
-
Dissolution: Add the solvent to the vessel slowly to avoid splashing.
-
Cleanup: Clean any residual solid from the spatula and weighing container with a solvent-dampened cloth, disposing of it in the solid hazardous waste. Clean the balance and surrounding area.
-
Decontamination: Remove gloves and wash hands thoroughly after the procedure is complete.
Protocol 4.2: High-Hazard Protocol: Working with Trifluoromethylphenyl Isocyanates
CAUSALITY: Isocyanates are potent respiratory sensitizers and are fatal if inhaled.[3][6] They are also highly reactive with water and other nucleophiles. This protocol is designed to mitigate these severe risks.
-
Pre-Approval & Training: Ensure the user has received specific training on the hazards of isocyanates and that the procedure is documented in an SOP.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood. An emergency safety shower and eyewash must be immediately accessible.[4]
-
PPE: A minimum of a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered compatible gloves are required. A NIOSH-approved respirator with an appropriate cartridge may be necessary depending on the risk assessment.
-
Handling: Use a syringe or cannula for liquid transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[15]
-
Quenching: Any residual isocyanate must be quenched safely. Slowly add the isocyanate to a stirred solution of a deactivating agent (e.g., a solution of sodium carbonate or a dilute solution of ammonia in a compatible solvent) in the fume hood. Be aware that this reaction can be exothermic and may release gas.
-
Waste: All contaminated materials (syringes, gloves, paper towels) must be placed in a dedicated, sealed hazardous waste container.
Protocol 4.3: High-Hazard Protocol: Preparation and Handling of Trifluoromethylphenyl Grignard Reagents
CAUSALITY: The traditional preparation of these reagents using magnesium metal is extremely dangerous due to severe, unpredictable exotherms and explosion potential.[7] Thermal analysis shows that concentrated solutions (>1 M) can decompose with a rapid release of energy and gas.[9] This protocol emphasizes concentration control and safer generation methods.
-
Risk Assessment: This procedure carries a high risk of explosion. A detailed SOP and risk assessment are mandatory. Never perform this procedure alone or for the first time without direct supervision.
-
Method Selection: Avoid the traditional method of adding aryl halide to magnesium turnings. Whenever possible, use a safer, validated method such as a magnesium-halogen exchange protocol.[7]
-
Concentration Limit: The concentration of the final Grignard solution must be kept low, ideally at 0.5 M .[9][20] Calorimetric evaluation is strongly recommended before any scale-up.[7]
-
Apparatus: All glassware must be oven- or flame-dried and assembled under a positive pressure of inert gas (argon or nitrogen). Ensure the reaction is equipped with a thermometer, an efficient condenser, and a magnetic or mechanical stirrer.
-
Temperature Control: Perform the reaction in a cooling bath (e.g., ice-water) to manage the exotherm. Monitor the internal temperature closely throughout the entire process.
-
Quenching: Quench the reaction by slowly transferring the Grignard solution via cannula to a cooled, vigorously stirred solution of the quenching agent (e.g., saturated aqueous ammonium chloride).[2] Never add the quenching agent directly to the bulk Grignard solution.
-
Storage: Do not store trifluoromethylphenyl Grignard reagents. Prepare them fresh and use them immediately.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
Emergency Response Workflow
Caption: A workflow for responding to a chemical spill incident.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing while flushing. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Management and Disposal
Proper disposal is a critical final step in the chemical lifecycle. Trifluoromethylphenyl derivatives and their reaction byproducts must be treated as hazardous waste.[21]
-
Identification and Segregation: All waste must be correctly identified and segregated. Do not mix incompatible waste streams.[21]
-
Containerization: Use compatible, properly labeled containers for waste collection. Ensure containers are sealed to prevent leaks or evaporation.
-
Neutralization of Reactive Waste: Small residual amounts of reactive reagents (e.g., isocyanates, Grignard reagents) should be quenched using a validated laboratory procedure before being collected as waste.[17]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11][21] Never dispose of these chemicals down the drain.
Conclusion
Trifluoromethylphenyl derivatives are powerful tools in chemical research, but their utility is matched by their potential hazards. A culture of safety, grounded in a thorough understanding of the underlying chemical principles, is not a barrier to discovery but a prerequisite for it. By implementing a robust hierarchy of controls, conducting diligent risk assessments, and adhering to specific, validated protocols, researchers can harness the power of these compounds while ensuring the safety of themselves, their colleagues, and the environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. georganics.sk [georganics.sk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.fr [fishersci.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a key intermediate in pharmaceutical and materials science research. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your product. Our guidance is based on established chemical principles and field-proven methodologies.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of N-aryl maleimides, such as this compound, is a robust and widely-used transformation. It is typically performed in a two-step sequence:
-
Step 1: Maleanilic Acid Formation. This step involves the reaction of a primary amine, 3-(trifluoromethyl)aniline, with maleic anhydride. This is an acylation reaction that opens the anhydride ring to form the intermediate, 3'-trifluoromethylmaleanilic acid. This reaction is generally fast, exothermic, and proceeds in nearly quantitative yields.[1]
-
Step 2: Cyclodehydration. The maleanilic acid intermediate is then cyclized to the target maleimide via the elimination of water. This step is the most critical for determining the final yield and purity of the product and is the primary focus of our optimization and troubleshooting guide.
Below is a general workflow for the synthesis.
Caption: General two-step workflow for the synthesis of the target maleimide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the cyclodehydration step? A1: The most frequently cited and robust laboratory method involves using acetic anhydride as both a dehydrating agent and solvent, with anhydrous sodium acetate as a catalyst.[1][2][3] The reaction is typically heated to ensure the conversion of the intermediate maleanilic acid to the final maleimide product.
Q2: Why is the cyclodehydration step so critical for the overall yield? A2: The cyclodehydration step is an equilibrium-driven process that is susceptible to side reactions. The primary challenges are ensuring complete conversion to the desired product while preventing the formation of byproducts like isomaleimide or polymeric materials.[1][4][5] Incomplete reaction, degradation at high temperatures, or formation of stable byproducts directly reduces the isolated yield of the target maleimide.
Q3: Are there alternatives to the acetic anhydride/sodium acetate system? A3: Yes, several alternative reagents can be used, some of which offer milder conditions or higher efficiency. These include:
-
Trifluoroacetic anhydride (TFAA): A highly effective dehydrating agent that can often drive the reaction at lower temperatures.[4][5]
-
Propanephosphonic acid anhydride (T3P®): Considered a green and efficient reagent that works under mild conditions.[6]
-
Azeotropic Dehydration: Using a high-boiling solvent like toluene or xylene with an acid catalyst to remove water via a Dean-Stark apparatus.[1]
-
Other Reagents: Systems like triphenylphosphine/bromotrichloromethane (PPh₃/BrCCl₃)[7] and acetyl chloride/triethylamine[7] have also been reported.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q4: My overall yield is consistently low (<60%). What are the most likely causes? A4: Low yield almost always originates from the cyclodehydration step. Here is a logical workflow to diagnose the issue:
Caption: Diagnostic workflow for troubleshooting low product yield.
Q5: My NMR spectrum shows two sets of vinyl protons. What is the impurity? A5: You are likely observing the formation of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-3,4-dione (isomaleimide) . Cyclization of the maleanilic acid can occur via two pathways: attack from the amide nitrogen (leading to the desired maleimide) or attack from the amide oxygen (leading to the isomaleimide).[4]
-
Maleimide (Thermodynamic Product): Kinetically slower to form but more stable.
-
Isomaleimide (Kinetic Product): Forms faster, especially at lower temperatures or with certain dehydrating agents like DCC or trifluoroacetic anhydride.[5]
Solution:
-
Thermal Isomerization: Isomaleimides can often be converted to the more stable maleimide by heating in the presence of a nucleophilic catalyst like sodium acetate.[5] Increasing the reaction temperature or prolonging the heating time during the cyclization step can favor the formation of the thermodynamic product.
-
Choice of Reagent: While highly effective, reagents like trifluoroacetic anhydride can favor the kinetic isomaleimide product.[4] The classic acetic anhydride/sodium acetate method is generally reliable for forming the thermodynamic maleimide directly.
Q6: The reaction mixture turns dark brown or black and forms a tar-like substance. How can I prevent this? A6: This indicates polymerization . Maleimides, being excellent Michael acceptors and dienophiles, can polymerize under harsh conditions, particularly at very high temperatures.[1]
Solution:
-
Temperature Control: Avoid excessive heating. Direct thermal cyclodehydration without a dehydrating agent requires temperatures near 200°C and is prone to polymerization.[1] When using acetic anhydride, maintain a temperature between 80-100°C.
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction by TLC and proceed with the workup as soon as the starting maleanilic acid is consumed.
-
Purity of Reagents: Ensure the starting maleic anhydride is free from maleic acid, which can complicate the reaction at high temperatures.
Q7: My maleanilic acid intermediate is poorly soluble in the cyclization solvent (e.g., toluene for azeotropic dehydration). What can I do? A7: Poor solubility of the amic acid is a known issue, especially in non-polar azeotropic solvents like toluene, which can lead to long reaction times and low yields.[1]
Solution:
-
Use a Chemical Dehydrating Agent: Switching to a method using a chemical dehydrating agent like acetic anhydride, where the amic acid is more soluble, is the most common solution.[2]
-
Solvent Mixtures: If azeotropic removal of water is desired, consider using a more polar co-solvent or a different azeotropic agent with better solubilizing properties and a suitable boiling point, such as xylene or mesitylene.[1] However, be aware that higher boiling points can increase the risk of polymerization.[1]
Section 4: Yield Optimization Strategies & Protocols
Improving yield requires careful control over the cyclodehydration step. Below is a comparison of common methods and a detailed protocol for the most reliable approach.
Comparison of Cyclodehydration Methods
| Method | Dehydrating Agent(s) | Solvent | Temp. (°C) | Pros | Cons | Ref. |
| Classic | Acetic Anhydride, Sodium Acetate | Acetic Anhydride | 80 - 100 | Reliable, well-documented, favors thermodynamic product. | Requires quenching large excess of anhydride, corrosive. | [1][3] |
| High-Efficiency | Trifluoroacetic Anhydride (TFAA) | Dichloromethane, THF | 0 - RT | Very fast, high yielding, mild temperatures. | Can favor kinetic isomaleimide, expensive, corrosive. | [4][5] |
| Green Chemistry | Propanephosphonic Acid Anhydride (T3P®) | Ethyl Acetate, THF | RT - 50 | Environmentally benign, mild conditions, high yields. | Reagent cost, potential for isomaleimide formation. | |
| Azeotropic | Acid Catalyst (e.g., p-TsOH) | Toluene, Xylene | 110 - 140 | Good for large scale, water is the only byproduct. | Poor amic acid solubility, high temps risk polymerization. | [1][8] |
Optimized Protocol: Acetic Anhydride & Sodium Acetate Method
This protocol is based on well-established procedures and is optimized for high yield and purity.[2][3]
Step 1: Synthesis of 3'-Trifluoromethylmaleanilic Acid
-
Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous ethyl ether or THF (approx. 10 mL per gram of anhydride).
-
Amine Addition: While stirring, add a solution of 3-(trifluoromethyl)aniline (1.0 eq) in the same solvent dropwise over 30 minutes. An exothermic reaction will occur, and a precipitate will form.
-
Causality Note: Gradual addition of the amine to an excess of maleic anhydride prevents a potential Michael addition side reaction of a second amine molecule to the double bond of the product.[1]
-
-
Reaction: Stir the resulting thick suspension at room temperature for 1-2 hours.
-
Isolation: Cool the mixture in an ice bath. Collect the white to off-white solid product by vacuum filtration. Wash the solid with cold ether and dry under vacuum. The yield should be >95%, and the product is typically pure enough for the next step.
Step 2: Cyclodehydration to this compound
-
Setup: In an Erlenmeyer flask, add anhydrous sodium acetate (0.25-0.5 eq) to acetic anhydride (approx. 2 mL per gram of maleanilic acid).
-
Addition of Amic Acid: Add the 3'-trifluoromethylmaleanilic acid (1.0 eq) to the mixture.
-
Reaction: Swirl the suspension and heat on a steam bath or in an oil bath at 90-100°C for 30-45 minutes. The solids should dissolve to form a clear, yellowish solution.[3]
-
Mechanism Note: The sodium acetate acts as a base to facilitate the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack by the amide nitrogen to close the ring.
-
-
Workup & Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into a beaker of vigorously stirred ice water (approx. 4-5 times the volume of acetic anhydride used). The product will precipitate as a yellow solid.
-
Causality Note: This step quenches the excess acetic anhydride and precipitates the water-insoluble maleimide product.
-
-
Isolation & Purification: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold petroleum ether or cyclohexane.
-
Drying & Recrystallization: Dry the crude product under vacuum. The typical yield is 75-85%. Recrystallize from cyclohexane or an ethanol/water mixture to obtain pure, canary-yellow needles.[2]
References
- 1. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3850955A - N-(trifluoromethyl-and trifluoromethylhalophenyl)maleimides - Google Patents [patents.google.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. US2729599A - Dehydration of maleic acid to anhydride - Google Patents [patents.google.com]
troubleshooting poor solubility of N-phenylmaleimide compounds
Introduction
N-phenylmaleimide and its derivatives are a critical class of compounds utilized extensively in polymer chemistry, bioconjugation, and drug development. Their utility stems from the reactive maleimide moiety, which readily participates in Michael additions, particularly with thiols, and Diels-Alder reactions.[1][2] However, a significant bottleneck in their application is their often-poor solubility in aqueous solutions and some organic solvents. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework to address these solubility challenges, ensuring the successful progression of your experiments.
Frequently Asked Questions (FAQs) - The Basics
Q1: Why is my N-phenylmaleimide compound not dissolving?
A1: The solubility of N-phenylmaleimide compounds is dictated by their molecular structure. The core N-phenylmaleimide structure has both polar (the maleimide ring with its carbonyl groups) and nonpolar (the phenyl ring) characteristics.[1] Solubility issues typically arise from an imbalance between the solute's properties and the solvent's properties. Factors such as the solvent's polarity, the presence of substituents on the phenyl ring, temperature, and the crystalline nature of the solid can all contribute to poor solubility.[3]
Q2: In what solvents is N-phenylmaleimide generally soluble?
A2: N-phenylmaleimide is generally soluble in many organic solvents. It is highly soluble in acetone, N,N-dimethylformamide (DMF), and benzene.[4] It is also soluble in methanol and ethanol.[2][5] However, it is only slightly or sparingly soluble in water and petroleum ether.[5][6][7]
Q3: Can I dissolve N-phenylmaleimide compounds in aqueous buffers?
A3: While challenging, it is possible, but requires careful consideration. N-phenylmaleimide compounds have limited solubility in aqueous solutions.[7] Furthermore, the maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which can lead to the opening of the ring to form a non-reactive maleamic acid derivative.[8][9] Therefore, if dissolution in a buffer is required, it is crucial to work at a slightly acidic pH (ideally below 7) and for short durations.
Q4: How do substituents on the phenyl ring affect solubility?
A4: Substituents can significantly alter the solubility profile. For instance, polar substituents like hydroxyl (-OH) or carboxylic acid (-COOH) groups can increase solubility in polar solvents.[10][11] Conversely, long alkyl chains or other nonpolar groups can enhance solubility in non-polar solvents while decreasing it in aqueous media.[10] The position of the substituent also plays a role; for example, ortho-substituents can introduce steric hindrance that may affect intermolecular interactions and, consequently, solubility.[12]
Troubleshooting Guide - Step-by-Step Solutions
If you are encountering poor solubility with your N-phenylmaleimide compound, follow this systematic troubleshooting guide.
Step 1: Solvent Selection and Optimization
The first and most critical step is to ensure you are using an appropriate solvent.
-
For general organic reactions: If your compound is not dissolving in a non-polar solvent like hexanes or toluene, try a more polar solvent. A good starting point would be ethyl acetate, acetone, or tetrahydrofuran (THF). For very polar N-phenylmaleimide derivatives, consider highly polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).[13]
-
For bioconjugation or aqueous applications: Direct dissolution in aqueous buffers is often difficult. A common and effective strategy is to first dissolve the N-phenylmaleimide compound in a water-miscible organic co-solvent, such as DMSO or DMF, at a high concentration. This stock solution can then be added dropwise to the aqueous buffer with vigorous stirring. The final concentration of the organic co-solvent should be kept to a minimum to avoid denaturing proteins or affecting other biological components.
Table 1: Solubility of N-Phenylmaleimide in Common Solvents
| Solvent | Chemical Class | Polarity | Solubility of N-Phenylmaleimide |
| Water | Protic | High | Sparingly soluble[5][7] |
| Methanol | Protic | High | Soluble[2][5] |
| Ethanol | Protic | High | Soluble[2][5] |
| Acetone | Polar Aprotic | Medium-High | Highly Soluble[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Highly Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Likely Soluble[1] |
| Ethyl Acetate | Polar Aprotic | Medium | Soluble[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Likely Soluble |
| Benzene | Non-polar | Low | Soluble[2][5] |
| Toluene | Non-polar | Low | Likely Soluble[13] |
| Hexane / Petroleum Ether | Non-polar | Very Low | Insoluble[6] |
Step 2: The Power of Co-solvents
If a single solvent system fails, a co-solvent system can be highly effective.[14] By mixing two or more miscible solvents, you can fine-tune the polarity of the solvent system to match that of your N-phenylmaleimide compound.
-
Common Co-solvent Systems:
-
For increasing polarity: Toluene/acetone, ethyl acetate/methanol
-
For aqueous solutions: As mentioned, DMSO or DMF are the co-solvents of choice.
-
Step 3: Temperature and Sonication
-
Heating: Gently warming the solution can significantly increase the solubility of many compounds. However, be cautious with N-phenylmaleimide derivatives, especially in the presence of nucleophiles or in aqueous solutions, as heating can accelerate degradation or side reactions.[15] Always use the lowest effective temperature.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution without the need for high temperatures.
Step 4: pH Adjustment (for Aqueous Solutions)
For N-phenylmaleimide compounds with ionizable groups (e.g., a carboxylic acid or an amino group on the phenyl ring), adjusting the pH can dramatically impact solubility.
-
Acidic Compounds (e.g., with a -COOH group): Increasing the pH will deprotonate the acidic group, forming a more soluble salt.
-
Basic Compounds (e.g., with an -NH2 group): Decreasing the pH will protonate the basic group, forming a more soluble salt.
Caution: For the maleimide moiety itself, be aware that pH > 7 will increase the rate of hydrolysis. It is a trade-off between solubility and stability. If you must use a higher pH, prepare the solution immediately before use and keep it on ice.
Step 5: Solid-State Properties
The physical form of your compound can influence its dissolution rate.
-
Particle Size Reduction: Grinding your solid material into a fine powder increases the surface area available for solvation, which can speed up dissolution.[16]
-
Amorphous vs. Crystalline: Amorphous solids are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state interactions. If you are struggling with a highly crystalline material, techniques that can generate an amorphous form, such as rapid precipitation, may be beneficial.[17]
Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot solubility issues with N-phenylmaleimide compounds.
Caption: A step-by-step workflow for troubleshooting poor solubility of N-phenylmaleimide compounds.
Advanced Strategies & Considerations
If the above steps are insufficient, you may need to consider more advanced approaches.
-
Formulation Strategies: For applications like drug delivery, formulating the N-phenylmaleimide compound into a solid dispersion or a nanosuspension can significantly enhance its aqueous solubility and bioavailability.[17][18]
-
Structural Modification: In some cases, the inherent insolubility of a specific N-phenylmaleimide derivative may be too great to overcome with formulation tricks alone. It may be necessary to synthesize a new derivative with more favorable solubility properties, for example, by incorporating a polyethylene glycol (PEG) chain.
-
Purity Check: Ensure that your starting material is pure. Insoluble impurities can sometimes give the false impression that your compound is not dissolving.
Experimental Protocols
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination
This is a standard method for accurately determining the equilibrium solubility of a compound.[1]
-
Preparation: Add an excess amount of the solid N-phenylmaleimide compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours.
-
Sampling: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a known volume of the same solvent. Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve with standards of known concentrations should be used for accurate quantification.[1]
Protocol 2: Small-Scale Solubility Screening
This protocol is useful for quickly screening multiple solvents.
-
Preparation: In small, clear vials, add a pre-weighed amount of your N-phenylmaleimide compound (e.g., 1-2 mg).
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.
-
Observation: Vigorously vortex the vial for 30-60 seconds and visually inspect for undissolved solid.
-
Titration: If the solid has not dissolved, add another measured volume of the solvent and repeat the vortexing and observation. Continue this process until the solid is fully dissolved or until a large volume of solvent has been added, indicating poor solubility.
-
Repeat: Repeat for all solvents you wish to screen. This will give you a semi-quantitative measure of solubility (e.g., soluble at >10 mg/mL, sparingly soluble at 1-2 mg/mL).
Understanding the Chemical Principles
Caption: Key factors influencing the dissolution of N-phenylmaleimide compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Phenylmaleimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 4. N-Phenylmaleimide (IMILEX™-P) | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 5. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]
- 6. N-phenylmaleimide 99.7% With Excellent Solubility Manufacturer, custom N-phenylmaleimide 99.7% With Excellent Solubility [yangchentech.com]
- 7. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (CAS: 53629-19-9). It is designed for chemistry professionals engaged in synthesis and drug development who require high-purity material. The protocols and advice herein are grounded in established chemical principles and practical laboratory experience.
Section 1: General Purification Strategy & Initial Troubleshooting
This section addresses preliminary questions researchers face after the initial synthesis and work-up of the target compound.
Frequently Asked Questions (General)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. For the common synthesis involving the cyclodehydration of the corresponding N-arylmaleamic acid, you should anticipate the following.[1][2]
-
Unreacted Starting Materials: Maleic anhydride and 3-(Trifluoromethyl)aniline.
-
Intermediate: The N-(3-(Trifluoromethyl)phenyl)maleamic acid intermediate, resulting from incomplete cyclodehydration.[3]
-
Side-Products: Oligomers or polymers of the maleimide, which can form at elevated temperatures.[4] Dark red or brown colors in the crude product often indicate the presence of these polymeric impurities.
-
Reagents/Catalysts: Residual acetic anhydride, sodium acetate, or acid catalysts (e.g., p-toluenesulfonic acid) used in the dehydration step.[5]
Q2: How do I choose the best primary purification method for my needs?
A2: The optimal method depends on the scale of your synthesis, the nature of the impurities, and your final purity requirement. A general decision-making workflow is outlined below. For initial purification of multi-gram quantities, a combination of column chromatography followed by recrystallization is often effective.[1][4] For achieving the highest purity (>99.9%) on a smaller scale, sublimation can be an excellent final step.[6]
Caption: Decision workflow for selecting a primary purification technique.
Q3: My crude product is a dark, oily, or tarry substance. What is the best approach?
A3: Dark, intractable materials often suggest the presence of polymeric impurities or residual acidic/basic reagents. Attempting direct recrystallization is unlikely to succeed.
-
Initial Cleanup: Dissolve the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Perform a series of aqueous washes. A wash with a saturated sodium bicarbonate (NaHCO₃) solution will remove acidic impurities like residual maleamic acid or acetic acid. A wash with dilute HCl can remove any unreacted aniline. Follow with a brine wash to aid in phase separation.
-
Adsorbent Treatment: If the color persists, you can stir the organic solution with a small amount of activated carbon for 15-30 minutes, then filter through a pad of Celite®. This can remove some colored, high-molecular-weight impurities. Caution: Activated carbon can also adsorb your product, leading to yield loss.
-
Re-assess: After drying and concentrating the organic phase, re-evaluate the material by TLC. At this point, it should be more amenable to purification by column chromatography.
Section 2: Troubleshooting Flash Column Chromatography
Flash chromatography is a primary tool for separating the target compound from both more polar (e.g., maleamic acid) and less polar impurities.
FAQs & Troubleshooting (Column Chromatography)
Q1: What is a good starting mobile phase for TLC analysis and column chromatography?
A1: N-aryl maleimides are moderately polar. A good starting point for developing a TLC method is a mixture of a non-polar and a polar solvent.[1]
-
Recommended Starting System: Hexanes/Ethyl Acetate (Hex/EtOAc). Begin with a ratio of 4:1 (v/v) and adjust as needed.
-
Alternative System: Dichloromethane (DCM) can also be used as a single eluent or in combination with hexanes.[1]
-
Target Rf: Aim for an Rf (retention factor) of 0.25 - 0.35 for your target compound on the TLC plate. This Rf value typically provides the best separation during the column run.
Q2: My compound is streaking or smearing on the TLC plate. What does this mean and how can I fix it?
A2: Streaking is often caused by one of three issues:
-
Overloading: You have spotted too much material on the TLC plate. Try diluting your sample significantly and re-spotting.
-
Acidic/Basic Nature: The trifluoromethyl group is electron-withdrawing, but the compound is generally neutral. However, residual acidic impurities (like maleamic acid) can interact strongly with the silica gel (which is weakly acidic). Adding a small amount (~0.5-1% ) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can improve peak shape. For this compound, streaking is more likely due to overloading or insolubility.
-
Insolubility: The compound may be poorly soluble in the mobile phase, causing it to precipitate and re-dissolve as it travels up the plate. Ensure your spotting solution fully dissolves the sample. If the problem persists on the column, consider a stronger mobile phase.
Q3: I have my solvent system. How should I load my sample onto the column?
A3: You have two primary options: wet loading and dry loading.
-
Wet Loading: Best for small quantities of material that are highly soluble in the mobile phase. Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is very soluble in, like DCM) and carefully pipette it onto the top of the silica gel bed.
-
Dry Loading: Highly recommended for larger quantities or for compounds with limited solubility in the mobile phase. Dissolve your crude product in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening and improves separation efficiency.
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.3.
-
Column Packing: Select an appropriate size column for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude product mass). Pack the column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexanes).
-
Sample Loading: Load your sample using either the wet or dry loading technique described above.
-
Elution: Run the column using your pre-determined mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Section 3: Troubleshooting Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, often used after chromatography to obtain highly pure, crystalline material.[7][8]
FAQs & Troubleshooting (Recrystallization)
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[9] You must determine this experimentally through small-scale solubility tests.
| Solvent System | Polarity | Boiling Point (°C) | Comments & Rationale |
| Ethanol/Water | Polar Protic | 78 (Ethanol) | Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until the solution becomes cloudy (the cloud point), then add a few more drops of hot ethanol to clarify. Slow cooling should yield crystals. The trifluoromethyl group increases lipophilicity, making a mixed solvent system like this a strong candidate. |
| Isopropanol | Polar Protic | 82 | A single-solvent system that is often effective for moderately polar compounds. Its volatility is lower than ethanol, which can promote slower, more controlled crystal growth. |
| Toluene | Non-polar | 111 | The aromatic nature of toluene can favorably interact with the phenyl ring of your compound. Good for removing more polar impurities. |
| Hexanes/Ethyl Acetate | Non-polar / Polar Aprotic | Variable | Similar to the chromatography mobile phase. Dissolve in a minimum of hot ethyl acetate and add hot hexanes as the anti-solvent until the cloud point is reached.[10] This is a very versatile and tunable system. |
| Cyclohexane | Non-polar | 81 | Mentioned as a potential solvent for N-phenyl maleimide recrystallization.[5] It is a good choice if the impurities are significantly more soluble in non-polar solvents than the product. |
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The solid melts instead of crystallizing, forming an immiscible liquid layer. This often traps impurities.
Caption: Troubleshooting workflow for when a compound oils out.
Causality: By adding more solvent, you lower the saturation point, meaning the solution needs to cool to a lower temperature before becoming supersaturated. This new, lower temperature may be below the compound's melting point, allowing for proper crystallization. Slowing the cooling rate is crucial for allowing the crystal lattice to form correctly.[9]
Q3: I've cooled my solution, even in an ice bath, and no crystals have formed. What now?
A3: This indicates your solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for crystal growth to begin.
-
Seed Crystals: If you have a small amount of pure solid from a previous batch, add a single tiny crystal to the solution. This will act as a template for crystallization.
-
Reduce Solvent Volume: If nucleation techniques fail, you likely have too much solvent. Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Be careful not to remove too much solvent, or the compound may "crash out" as an amorphous powder rather than forming pure crystals.
Section 4: High-Purity Techniques: Sublimation
Sublimation is a phase transition from solid to gas, bypassing the liquid phase. It is an excellent method for removing non-volatile impurities and can yield exceptionally pure products.[11][12]
FAQs & Troubleshooting (Sublimation)
Q1: Is this compound a good candidate for sublimation?
A1: Yes, likely. Compounds with relatively high vapor pressure, rigid structures, and molecular symmetry tend to sublime well.[13] N-aryl maleimides fit this profile. The key is that the target compound must have a significantly higher vapor pressure than the impurities at the operating temperature and pressure.[12] It is particularly effective for removing inorganic salts or high molecular weight polymeric material.
Q2: What temperature and pressure are a good starting point?
A2: Sublimation is a balance between temperature and pressure. It is typically performed under high vacuum (<1 mmHg).
-
Pressure: Use the best vacuum source available to you (e.g., a high-vacuum pump). Lowering the pressure reduces the temperature required for sublimation, which is crucial for thermally sensitive compounds.[12][13]
-
Temperature: The temperature should be high enough to generate a reasonable vapor pressure but well below the compound's melting point to avoid melting. You must determine this empirically. Start heating the sample gently in a heating mantle or oil bath while under vacuum. Look for the first signs of solid depositing on the cold finger. A good starting point might be 80-120 °C, but this will require optimization.
Q3: My recovery is very low after the procedure. What went wrong?
A3: Low recovery can be due to several factors:
-
Inefficient Condensation: Ensure your cold finger is sufficiently cold. Circulating ice water is standard. If the compound has a very high vapor pressure, some may not condense and will be lost to the vacuum pump. A vacuum trap cooled with liquid nitrogen before the pump can help recover volatile material.
-
Sublimation Temperature Too High: If the temperature is too high or heating is too rapid, material can be carried over mechanically (splattering) rather than subliming cleanly.
-
System Leaks: A poor vacuum will require a higher temperature to achieve sublimation, increasing the risk of thermal decomposition. Ensure all joints in your sublimation apparatus are properly sealed.
References
- 1. books.rsc.org [books.rsc.org]
- 2. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
- 3. US3850955A - N-(trifluoromethyl-and trifluoromethylhalophenyl)maleimides - Google Patents [patents.google.com]
- 4. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 5. CN1962634A - Process for preparing N-phenyl maleimide - Google Patents [patents.google.com]
- 6. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. idc-online.com [idc-online.com]
- 12. innovation.world [innovation.world]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
stability issues with 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione in solution
Welcome to the technical support resource for 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success of your experiments.
Introduction to Stability Concerns
This compound belongs to the N-aryl maleimide class of reagents. Maleimides are widely utilized in bioconjugation for their high reactivity and specificity towards thiol groups, commonly found in cysteine residues of proteins and peptides.[1][2] However, the maleimide functional group is susceptible to degradation in aqueous solutions, primarily through hydrolysis. This instability can significantly impact the efficiency of conjugation reactions and the integrity of the final conjugate.
The presence of a trifluoromethyl group on the N-phenyl ring, an electron-withdrawing group, is known to influence the reactivity and stability of the maleimide.[3] This guide will delve into the specifics of these stability issues and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in solution.
Q1: What is the primary stability issue with this compound in solution?
The primary stability issue is the hydrolysis of the maleimide ring. In the presence of water, the dione ring can open to form the corresponding maleamic acid derivative, which is unreactive towards thiols.[4] This hydrolysis is often the leading cause of low conjugation yields.[4]
Q2: How does the trifluoromethyl group affect the stability of the maleimide?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Electron-withdrawing substituents on the N-aryl ring of a maleimide increase the electrophilicity of the maleimide's carbon-carbon double bond. This has two main consequences:
-
Increased Reactivity: The reaction with thiols can be faster.
-
Increased Hydrolysis Rate: The maleimide becomes more susceptible to nucleophilic attack by water, leading to a faster rate of hydrolysis compared to N-alkyl or unsubstituted N-phenyl maleimides.[3] Studies have shown that adding an electron-withdrawing fluorine atom to the phenyl ring decreases the half-life of the maleimide.[3]
Q3: What are the optimal pH and temperature conditions for working with this compound?
To minimize hydrolysis, it is crucial to control the pH and temperature of your solution.
-
pH: Maleimides are most stable at a slightly acidic to neutral pH, ideally between 6.5 and 7.5.[4][5] Above pH 7.5, the rate of hydrolysis increases significantly.[4][5]
-
Temperature: Lower temperatures slow down the rate of hydrolysis.[4] It is recommended to perform conjugation reactions at room temperature or 4°C.[4]
Q4: I am observing low to no yield in my conjugation reaction. Could this be due to the instability of the maleimide?
Yes, this is a very common problem. Low or no yield is often a direct consequence of maleimide hydrolysis before or during the conjugation reaction.[6] If the maleimide has hydrolyzed, it can no longer react with the thiol groups on your molecule of interest.
Q5: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical to preserving the integrity of the maleimide.
-
Solvent: Prepare stock solutions in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[4][5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]
-
Usage: Only dilute the stock solution into your aqueous reaction buffer immediately before starting the conjugation reaction.[4] Do not store the compound in aqueous solutions.[5]
Q6: Can the conjugate formed also be unstable?
Yes, after a successful conjugation with a thiol, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[1][2] This can lead to the release of the conjugated payload. However, the thiosuccinimide ring can also undergo hydrolysis to form a stable succinamic acid thioether, which is resistant to this thiol exchange.[5][7] The electron-withdrawing nature of the trifluoromethylphenyl group can accelerate this stabilizing hydrolysis post-conjugation.[8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered when using this compound.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis of Maleimide Reagent | Verify the integrity of your maleimide stock solution. | Prepare a fresh stock solution in anhydrous DMSO or DMF. Avoid using pre-made aqueous solutions.[4] |
| Optimize reaction pH. | Ensure the pH of your reaction buffer is within the optimal range of 6.5-7.5 using a calibrated pH meter.[4] | |
| Control reaction temperature. | Perform the conjugation reaction at 4°C or room temperature to slow down hydrolysis.[4] | |
| Inactive Thiol | Ensure cysteine residues are reduced. | If your protein contains disulfide bonds, pre-treat it with a reducing agent like TCEP.[4] |
| Incorrect Buffer Composition | Check for interfering substances. | Avoid buffers containing primary or secondary amines and thiols.[5] |
Workflow for Troubleshooting Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variable Maleimide Activity | Standardize stock solution handling. | Use fresh aliquots of the maleimide stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles or prolonged storage at room temperature.[4] |
| Buffer pH Drift | Re-verify buffer pH. | Check the pH of the reaction buffer immediately before each experiment. |
| Inconsistent Reaction Times | Standardize incubation times. | Ensure that the duration of the conjugation reaction is consistent across all experiments. |
Data Summary: Factors Affecting Maleimide Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | > 7.5 | Decreases (accelerates hydrolysis) | Maintain pH between 6.5 and 7.5[4][5] |
| < 6.5 | Stable, but thiol reactivity decreases | Maintain pH between 6.5 and 7.5[4][5] | |
| Temperature | Higher | Decreases (accelerates hydrolysis) | Perform reactions at 4°C or room temperature[4] |
| Solvent | Aqueous Buffer | Low (promotes hydrolysis) | Prepare stock solutions in anhydrous DMSO or DMF[4][5] |
| Anhydrous Organic | High | Use for long-term storage[5] | |
| N-substituent | Electron-withdrawing | Decreases pre-conjugation stability | Handle with care and use promptly after dilution[3] |
Experimental Protocols
Protocol 1: Preparation of Maleimide Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the maleimide in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Monitoring Maleimide Hydrolysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the stability of your maleimide reagent.[4]
-
Sample Preparation:
-
Dilute a small amount of your maleimide stock solution into your aqueous reaction buffer at the intended experimental concentration.
-
Immediately inject a sample (t=0).
-
Incubate the solution at the desired temperature and inject samples at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at a wavelength where the maleimide and its hydrolyzed product have significant absorbance (e.g., 254 nm or 302 nm, though the latter has a low extinction coefficient[9]).
-
-
Data Analysis:
-
The intact maleimide will have a specific retention time.
-
The hydrolyzed maleamic acid product will appear as a new, typically more polar (earlier eluting) peak.
-
Calculate the percentage of intact maleimide at each time point by integrating the peak areas.
-
Hydrolysis Monitoring Workflow
Caption: Workflow for monitoring maleimide hydrolysis via HPLC.
Conclusion
The stability of this compound is a critical factor for its successful application in bioconjugation. The electron-withdrawing trifluoromethyl group enhances reactivity but also increases susceptibility to hydrolysis. By understanding the underlying chemical principles and implementing the recommended handling, storage, and reaction condition strategies outlined in this guide, researchers can significantly improve the reliability and outcome of their experiments.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Long-term stabilization of maleimi ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 9. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing N-Substituted Maleimide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-substituted maleimide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this versatile yet often challenging reaction. Instead of a generic protocol, we have structured this resource as a series of troubleshooting guides and frequently asked questions, reflecting the real-world problems you encounter at the bench. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your specific synthesis.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common issues encountered during the synthesis of N-substituted maleimides. The typical synthesis is a two-step process: (1) the acylation of a primary amine with maleic anhydride to form an N-substituted maleamic acid intermediate, followed by (2) a dehydrative cyclization to yield the final maleimide.[1][2] Problems can arise at either stage.
Issue 1: Low or No Product Yield
You've run the reaction, completed the workup, and your final isolated mass is disappointingly low. This is the most frequent challenge, and diagnosing it requires a systematic approach.
-
Incomplete Cyclization of the Maleamic Acid Intermediate: The ring-closure step is often the most difficult part of the synthesis.[1] The maleamic acid may be stable under the reaction conditions and fail to dehydrate efficiently.
-
Solution 1: Verify Intermediate Formation. Before optimizing the cyclization, confirm the maleamic acid was formed in Step 1. This intermediate is typically a solid that precipitates from non-polar solvents like ether.[3] You can characterize it by ¹H NMR (look for the distinct amide N-H and carboxylic acid O-H protons) or FTIR (presence of both amide and carboxylic acid carbonyl stretches).
-
Solution 2: Optimize Dehydration Conditions. If the intermediate is present, the cyclization is the bottleneck. Consider the options outlined in the table below. The classic acetic anhydride/sodium acetate method is effective for many aromatic amines but can be sluggish for aliphatic ones.[1][4] For stubborn substrates, stronger reagents or harsher conditions may be necessary, but these must be balanced against the risk of side reactions.[5] Microwave-assisted synthesis can dramatically reduce reaction times from hours to seconds, often with improved yields.[6]
-
-
Decomposition at High Temperatures: Maleimides, particularly those with electron-rich substituents, can be thermally sensitive. Excessive heat during the cyclization step can lead to polymerization or decomposition, often resulting in a dark, tarry reaction mixture.[7][8]
-
Solution: Precise Temperature Control. Care must be taken to avoid overheating. Student yields have been observed to drop when reaction temperatures exceed the optimal range (e.g., >70°C for certain acetic anhydride methods).[6] If using a high-boiling solvent like toluene with a Dean-Stark trap, ensure the reaction is not heated more vigorously than necessary for azeotropic water removal.
-
-
Hydrolysis During Workup: The maleimide ring is susceptible to hydrolysis, especially under basic conditions, which re-opens the ring to form the unreactive maleamic acid.[4][9]
-
Solution: Control pH During Workup. When quenching the reaction, pour the mixture into ice-cold water to precipitate the product quickly.[3] Avoid prolonged exposure to basic solutions (e.g., sodium bicarbonate washes) if your product is particularly sensitive. If a base wash is necessary, perform it quickly at low temperatures.
-
The following flowchart provides a logical path for troubleshooting poor product yields.
References
- 1. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 2. Maleimide - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
common side reactions in the synthesis of N-aryl maleimides
Welcome to the technical support center for the synthesis of N-aryl maleimides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. By understanding the underlying mechanisms, you can effectively troubleshoot your experiments and optimize your reaction outcomes.
Introduction
The synthesis of N-aryl maleimides, typically achieved through the condensation of maleic anhydride with an aniline derivative followed by cyclodehydration, is a cornerstone reaction for creating valuable intermediates in bioconjugation, polymer chemistry, and materials science.[1][2][3][4] While the synthetic route appears straightforward, several competing side reactions can significantly impact yield, purity, and reproducibility. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in mechanistic principles and supported by established protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Aryl Maleimide
Question: I am getting a low yield of my N-aryl maleimide after the cyclodehydration step. What are the likely causes and how can I improve it?
Answer: A low yield of the final N-aryl maleimide product often points to incomplete reaction, degradation of the product, or competing side reactions. Let's break down the potential culprits and solutions.
1. Incomplete Cyclodehydration of the Intermediate Maleanilic Acid:
-
Causality: The conversion of the N-arylmaleamic acid intermediate to the final N-aryl maleimide requires the efficient removal of a water molecule to form the imide ring.[5][6][7] Inefficient dehydration is a common reason for low yields. The traditional method involves heating the maleanilic acid with acetic anhydride and a catalyst like sodium acetate.[5][6][8]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Water can inhibit the reaction. Use anhydrous sodium acetate and freshly opened or distilled acetic anhydride.
-
Optimize Reaction Temperature and Time: The reaction typically requires heating. A common condition is heating on a steam bath or at 100 °C for 30-45 minutes.[5][6] Insufficient heating will lead to incomplete conversion, while excessive heat can promote side reactions.
-
Catalyst Choice: While sodium acetate is standard, other catalysts like fused potassium acetate have also been used successfully.[5]
-
2. Hydrolysis of the Maleimide Ring:
-
Causality: The maleimide ring is susceptible to hydrolysis, especially under neutral to alkaline conditions, which opens the ring to form the unreactive maleamic acid.[9][10][11][12][13] This can occur during the workup if the pH is not controlled.
-
Troubleshooting Protocol:
-
Acidic Workup: During the workup, pour the reaction mixture into ice-cold water to precipitate the product.[5][6] This acidic environment (due to residual acetic anhydride) helps to minimize hydrolysis of the desired maleimide.
-
Avoid Basic Conditions: Do not use basic solutions during the workup or purification of the maleimide product. Aqueous buffers should be kept in the pH range of 6.5-7.5, and preferably on the lower end of this range, to maintain the stability of the maleimide group.[10]
-
Storage: For long-term storage, avoid aqueous solutions. If a solution is necessary, use a dry, water-miscible solvent like DMSO or DMF.[10]
-
Caption: Synthesis pathway and major side reactions of N-aryl maleimides.
Issue 2: Presence of Multiple Impurities in the Final Product
Question: My NMR and LC-MS analyses show multiple unexpected peaks in my purified N-aryl maleimide. What could these impurities be, and how do I get rid of them?
Answer: The presence of multiple impurities often indicates that side reactions have occurred. The most common culprits are Michael addition byproducts and polymerization.
1. Michael Addition of Amines:
-
Causality: The double bond of the maleimide is an electrophilic Michael acceptor. It can react with nucleophiles, including unreacted aryl amine from the first step.[10][14][15] This is particularly problematic if there is an excess of the amine or if the reaction conditions are not optimized. This reaction is generally more favorable at a pH above 7.5.[10]
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a 1:1 molar ratio of maleic anhydride to the aniline derivative in the initial step to form the maleanilic acid.[5]
-
Purification of the Intermediate: If possible, isolate and purify the N-arylmaleamic acid intermediate before the cyclodehydration step. This will remove any unreacted aniline.[2][5]
-
Chromatography: Purification of the final N-aryl maleimide can be achieved using column chromatography on silica gel.[6][16] A non-polar eluent system, such as dichloromethane, can effectively separate the desired product from more polar impurities.[6]
-
2. Polymerization of the Maleimide:
-
Causality: Maleimides can undergo polymerization through both radical and anionic mechanisms.[3][17][18] Anionic polymerization can be initiated by nucleophiles, including amines, especially in polar solvents.[17][18] Radical polymerization can be initiated by heat or light.
-
Troubleshooting Protocol:
-
Temperature Control: Avoid excessively high temperatures during the cyclodehydration and subsequent purification steps.
-
Use of Inhibitors: In some cases, the addition of a radical inhibitor may be necessary if radical polymerization is suspected.
-
Solvent Choice: Be mindful of the solvent used, as polar solvents can promote amine-initiated polymerization.[17]
-
Caption: Workflow for identifying and addressing impurities.
Issue 3: Product Instability During Bioconjugation
Question: I have successfully synthesized my N-aryl maleimide, but it seems to be unstable during my downstream bioconjugation reaction with a thiol-containing protein. What is happening?
Answer: While this guide focuses on the synthesis of N-aryl maleimides, understanding their subsequent reactivity is crucial. The issues you are observing are likely related to the inherent chemistry of the maleimide group in a biological context.
-
Hydrolysis: As mentioned, the maleimide ring can hydrolyze. In aqueous buffers used for bioconjugation (typically pH 6.5-7.5), this remains a concern.[9][10] It is recommended to prepare aqueous solutions of maleimide-containing products immediately before use.[10]
-
Reaction with Other Nucleophiles: While the reaction with thiols is rapid and selective at pH 6.5-7.5, at pH values above 7.5, reaction with amines (e.g., lysine residues on a protein) can become competitive.[10][19]
-
Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[19][20][21] This is a known side reaction that can be minimized by performing the conjugation at a more acidic pH.[20]
Summary of Key Parameters and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cyclodehydration | Ensure anhydrous conditions; optimize temperature and time (e.g., 100 °C, 30-45 min).[5][6] |
| Hydrolysis during workup | Use an ice-water quench; maintain acidic conditions.[5][6] | |
| Impurities | Michael addition of unreacted amine | Use 1:1 stoichiometry; purify the maleanilic acid intermediate.[2][5] |
| Polymerization | Avoid excessive heat; consider using a radical inhibitor if necessary. | |
| Product Instability | Hydrolysis in aqueous buffer | Prepare solutions fresh; store in dry organic solvents (DMSO, DMF).[10] |
| Reaction with non-thiol nucleophiles | Maintain reaction pH between 6.5 and 7.5.[10] |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylmaleimide[5]
This protocol is a classic example of the two-step synthesis of an N-aryl maleimide.
Step A: Synthesis of Maleanilic Acid
-
In a suitable flask, dissolve maleic anhydride (2 moles) in diethyl ether.
-
With stirring, add a solution of aniline (2 moles) in diethyl ether dropwise.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Cool the mixture in an ice bath and collect the product by suction filtration. The resulting maleanilic acid is typically used in the next step without further purification.
Step B: Synthesis of N-Phenylmaleimide
-
In an Erlenmeyer flask, combine acetic anhydride and anhydrous sodium acetate.
-
Add the maleanilic acid from Step A.
-
Heat the suspension on a steam bath for approximately 30 minutes with swirling to dissolve the solids.
-
Cool the reaction mixture and pour it into ice water to precipitate the N-phenylmaleimide.
-
Collect the product by suction filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent like cyclohexane.[5]
References
- 1. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. jetir.org [jetir.org]
- 4. Maleimide - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. daneshyari.com [daneshyari.com]
- 16. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 17. escholarship.org [escholarship.org]
- 18. Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bachem.com [bachem.com]
Technical Support Center: Scaling the Synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for the synthesis and scale-up of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. We will delve into the mechanistic rationale behind procedural steps, offering field-proven insights and robust troubleshooting protocols to ensure a successful, scalable, and reproducible process.
Introduction: The Synthetic Pathway
The synthesis of N-aryl maleimides, such as this compound, is a cornerstone reaction in medicinal chemistry and materials science. The compound is typically prepared via a well-established two-step sequence:
-
Amic Acid Formation: A nucleophilic acyl substitution reaction between 3-(trifluoromethyl)aniline and maleic anhydride. This step is generally high-yielding and proceeds readily.[1][2][3]
-
Cyclodehydration: The subsequent ring-closure of the intermediate N-(3-(trifluoromethyl)phenyl)maleamic acid to form the target maleimide. This dehydration step is the most critical and challenging phase, particularly during scale-up, and is the primary focus of this guide.[1][4]
Below is a general workflow illustrating this process.
Caption: General two-step workflow for the synthesis of the target N-aryl maleimide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during synthesis and scale-up, structured by reaction stage.
Part 1: Maleamic Acid Formation
Q1: Upon adding 3-(trifluoromethyl)aniline to the maleic anhydride solution, the reaction becomes highly exothermic and difficult to control. Why does this happen and what is the risk?
A1: This initial reaction is a rapid nucleophilic attack of the aniline amine on a carbonyl of the anhydride, which is inherently exothermic. On a small scale, this heat dissipates quickly. However, during scale-up, the surface-area-to-volume ratio decreases, trapping heat and causing a significant temperature spike. Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and the promotion of side reactions, such as the undesirable addition of a second aniline molecule to the double bond.
Troubleshooting & Best Practices:
-
Controlled Addition: Always add the aniline solution portion-wise or via a dropping funnel to the maleic anhydride solution. Never add the solid anhydride to the aniline. This allows for better thermal management.
-
Cooling: Perform the addition at a reduced temperature (e.g., 0-10 °C) using an ice bath to absorb the heat of reaction.
-
Dilution: While excess solvent can be costly at scale, ensuring adequate dilution helps buffer the temperature increase.
Q2: The intermediate maleamic acid precipitates from the solvent, forming a very thick, un-stirrable slurry. How can I manage this?
A2: The maleamic acid intermediate is often significantly less soluble in common aprotic solvents (like ether or toluene) than the starting materials.[2] At higher concentrations required for scale-up, this can lead to "stoning out," where the reaction mass solidifies. This prevents efficient mixing for the subsequent cyclization step and poses significant material handling challenges.
Troubleshooting & Best Practices:
-
Solvent Selection: Consider a solvent in which the maleamic acid has moderate solubility, or a solvent that is also suitable for the subsequent dehydration step (e.g., toluene for azeotropic dehydration, or DMF/DMAc if compatible with your dehydration chemistry).
-
Process Design: If precipitation is unavoidable, ensure your reactor is equipped with a powerful overhead stirrer (e.g., a mechanical anchor or paddle stirrer) capable of handling thick slurries.
-
Telescoping: A "telescoped" or "one-pot" procedure, where the cyclodehydrating agent is added directly to the slurry from Step 1, can be effective. This avoids the need to isolate and handle the challenging intermediate solid.
Part 2: Cyclodehydration - The Critical Step
Q3: My final yield is consistently low, and I isolate significant amounts of unreacted maleamic acid after workup. How can I drive the cyclization to completion?
A3: This is the most common scale-up challenge. Incomplete cyclodehydration points to insufficient reaction driving force, non-optimal temperature, or inactivation of the dehydrating agent. The cyclization is an equilibrium process, and the water generated must be effectively removed or scavenged to push the reaction forward.[1]
Troubleshooting & Best Practices:
| Method | Causality & Scale-Up Considerations |
| Acetic Anhydride & Sodium Acetate | Mechanism: Acetic anhydride acts as a chemical dehydrating agent, consuming water to form acetic acid. Sodium acetate acts as a base catalyst.[2][5] Scale-Up: This is a common lab method but can be problematic at scale. The reaction often requires elevated temperatures, which can lead to polymerization. The workup requires quenching the excess acetic anhydride and removing acetic acid, which can be cumbersome. |
| Azeotropic Dehydration | Mechanism: Using a solvent that forms an azeotrope with water (e.g., toluene, xylene) and an acid catalyst (e.g., p-TsOH). The water is physically removed from the reaction as it forms using a Dean-Stark apparatus.[1] Scale-Up: This method is highly effective and scalable. It provides a clear visual indicator of reaction progress (water collection) and avoids stoichiometric chemical waste from the dehydrating agent. |
| Other Dehydrating Agents | Agents like trifluoroacetic anhydride (TFAA) are highly effective but expensive and can favor the formation of the undesired isomaleimide intermediate under certain conditions.[4][6] Their use is typically reserved for sensitive substrates. |
Recommendations:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Any water present at the start will consume your dehydrating agent.
-
Increase Temperature/Time: Cautiously increase the reaction temperature or time, while monitoring for byproduct formation (see Q4).
-
Catalyst Loading: Ensure adequate catalyst (e.g., sodium acetate) is used. For azeotropic methods, ensure the acid catalyst is not neutralized by any basic impurities.
Q4: The reaction mixture turns dark brown or black, and I'm isolating a tarry, insoluble byproduct. What is causing this?
A4: This indicates polymerization of the maleimide product. The electron-deficient double bond of the N-aryl maleimide is susceptible to free-radical or thermal polymerization, especially at the elevated temperatures often used for cyclodehydration.[1]
Troubleshooting & Best Practices:
-
Temperature Control: This is critical. Do not exceed the minimum temperature required for efficient cyclization. The ideal temperature is a balance between reaction rate and stability.
-
Reaction Time: Do not prolong the reaction unnecessarily once the conversion is complete (as monitored by TLC, HPLC, or ¹H NMR).
-
Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), to the reaction mixture, especially during thermal or azeotropic dehydration.
-
Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidative side reactions that may initiate polymerization.
Q5: My product seems pure after the reaction, but I see significant degradation to the maleamic acid during the aqueous workup or purification. Why?
A5: This is due to the hydrolysis of the maleimide ring. The thiosuccinimide linkage is susceptible to ring-opening via nucleophilic attack by water, a reaction that is significantly accelerated at pH values above 7.5.[7][8] This reverts your product to the maleamic acid starting material.
Troubleshooting & Best Practices:
-
pH Control: Keep all aqueous workup and purification steps at a neutral or slightly acidic pH (pH 6.5-7.4). Avoid basic washes (e.g., sodium bicarbonate) if possible, or perform them quickly at low temperatures.
-
Temperature: Perform all aqueous extractions and washes at low temperatures (0-10 °C) to slow the rate of hydrolysis.
-
Minimize Contact Time: Reduce the time the product is in contact with aqueous phases. Separate layers quickly and proceed to the drying and solvent removal steps promptly.
Caption: A decision tree for troubleshooting common issues in the cyclodehydration step.
Part 3: Purification and Handling
Q6: What is the most scalable method for purifying the final product?
A6: Recrystallization is the most common and scalable method for purifying solid organic compounds. The key is selecting an appropriate solvent system.
Troubleshooting & Best Practices:
-
Solvent Screening: The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. It should also leave impurities either fully dissolved or completely insoluble at all temperatures. Common solvents for N-aryl maleimides include cyclohexane, ethanol, isopropanol, or mixtures like toluene/heptane.[2]
-
Cooling Profile: On a large scale, crash-cooling can trap impurities and lead to small, difficult-to-filter crystals. A slow, controlled cooling profile is essential for forming large, pure crystals.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents, as these can interfere with downstream applications and stability.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)maleamic Acid
-
Reactor Setup: Charge a clean, dry reactor equipped with an overhead stirrer, temperature probe, and dropping funnel with maleic anhydride (1.0 eq) and a suitable aprotic solvent (e.g., Toluene, 5-10 volumes).
-
Cooling: Cool the stirred suspension to 0-5 °C using an appropriate cooling bath.
-
Aniline Addition: Add a solution of 3-(trifluoromethyl)aniline (1.0 eq) in the same solvent (2 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction for the disappearance of the aniline by TLC or HPLC. The maleamic acid product will likely precipitate as a pale solid.
-
Proceed or Isolate: The resulting slurry can be used directly in the next step ("telescoped") or the solid can be isolated by filtration, washed with cold solvent, and dried under vacuum. Isolation provides a good purity check but adds operational complexity.
Protocol 2: Cyclodehydration via Azeotropic Removal
-
Reactor Setup: To the slurry of N-(3-(trifluoromethyl)phenyl)maleamic acid (1.0 eq) in toluene from the previous step, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02-0.05 eq). Equip the reactor with a Dean-Stark trap and a reflux condenser.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected in the trap (typically 3-6 hours). The reaction can also be monitored by HPLC for the disappearance of the maleamic acid peak.
-
Cool-down: Once the reaction is complete, cool the mixture to room temperature.
-
Workup: Wash the toluene solution with water, followed by a saturated sodium chloride (brine) solution. Crucially, ensure the pH of the aqueous layers remains below 7.5 to prevent hydrolysis.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities (like polymerization byproducts) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the final product, this compound, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- 1. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Challenges in Characterizing N-Phenylmaleimide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific analytical challenges encountered when working with N-phenylmaleimide (NPM) and its derivatives. These reagents are pivotal in bioconjugation and material science, but their inherent reactivity demands precise analytical control.
Section 1: General FAQs - Foundational Knowledge
This section addresses the most common initial questions regarding the handling and stability of N-phenylmaleimide derivatives.
Q1: What is the primary cause of N-phenylmaleimide derivative instability in aqueous solutions?
A: The primary cause of instability is the hydrolysis of the maleimide ring.[1][2][3] The five-membered ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to a ring-opening reaction that forms an unreactive maleamic acid derivative.[3][4] This hydrolysis is significantly accelerated by increases in pH and temperature.[3][5] For optimal stability in aqueous buffers, a pH range of 6.5-7.5 is recommended.[3][6][7]
Q2: I need to prepare a stock solution of an N-phenylmaleimide derivative. What is the best practice?
A: To prevent premature hydrolysis, stock solutions should be prepared in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7][8] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent moisture contamination from repeated freeze-thaw cycles.[3][7] Aqueous solutions should only be prepared immediately before use.[6]
Q3: Can I monitor the thiol-maleimide conjugation reaction in real-time?
A: Yes, the reaction can be monitored by observing the decrease in the maleimide's characteristic UV absorbance. Most maleimide derivatives exhibit a distinct absorbance peak around 300-302 nm, which disappears upon reaction with a thiol.[9] By tracking the decrease in absorbance at this wavelength, you can follow the reaction kinetics. However, be aware of potential interference from other components in your mixture that may also absorb in this region.[10]
Section 2: Troubleshooting Chromatographic Analysis (HPLC/UPLC)
High-performance liquid chromatography is the workhorse for purity assessment and reaction monitoring. However, the reactivity of N-phenylmaleimide derivatives can lead to several common issues.
Q1: I'm seeing peak tailing for my N-phenylmaleimide derivative on a C18 column. What's the cause and solution?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.
-
Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with the polar maleimide ring, causing tailing.
-
Solution 1: Switch to a column with better end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity.
-
Cause 2: Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of your molecule or the silanols. For basic compounds, lowering the pH often improves peak shape.[11]
-
Solution 2: Adjust the mobile phase pH. Adding a small amount of an ion-pairing agent or a competing base/acid modifier can also help.[11]
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution 3: Reduce the injection volume or the sample concentration.[12]
Q2: My chromatogram shows multiple unexpected peaks after a conjugation reaction. How do I identify them?
A: The appearance of multiple peaks is common and can be attributed to several factors. A systematic approach is key to identification.
-
Hydrolysis Product: The most common side product is the ring-opened maleamic acid, which will be more polar and typically elute earlier than the parent maleimide.
-
Unreacted Starting Materials: Peaks corresponding to the unreacted thiol-containing molecule and the N-phenylmaleimide derivative.
-
Disulfide-Bonded Dimers: If your thiol-containing molecule can form disulfide bonds, you may see peaks corresponding to its dimer.
-
Double-Conjugation or Side Reactions: At higher pH (>7.5), maleimides can react with primary amines (e.g., lysine residues in a protein), leading to heterogeneous products.[7]
Recommended Workflow: Use HPLC coupled with mass spectrometry (LC-MS) to obtain the mass of each peak. This will allow you to definitively identify the hydrolysis product (mass increase of 18 Da), unreacted materials, and the desired conjugate.[3]
Workflow: Troubleshooting HPLC Peak Shape Issues
The following diagram outlines a decision-making process for addressing common HPLC peak shape problems.
Caption: A decision tree for systematic HPLC troubleshooting.
Section 3: Troubleshooting Mass Spectrometric (MS) Analysis
MS is indispensable for confirming the identity and purity of N-phenylmaleimide derivatives and their conjugates.
Q1: I'm having trouble getting a clean mass spectrum of my N-phenylmaleimide derivative. I see multiple adducts. What's happening?
A: Adduct formation is common in electrospray ionization (ESI).
-
Sodium/Potassium Adducts: These are very common. You will see peaks at [M+Na]+ and [M+K]+. Ensure high-purity solvents and glassware to minimize salt contamination.
-
Solvent Adducts: Adducts with solvents like acetonitrile ([M+ACN+H]+) or formic acid ([M+FA+H]+) can occur. Try adjusting solvent conditions or the ionization source parameters.
-
In-source Reactions: The high reactivity of the maleimide can lead to reactions within the MS source, especially with trace contaminants or mobile phase components. Ensure the mobile phase is free of nucleophiles. Using a less reactive make-up solvent post-column may help.
Q2: The observed mass of my protein-maleimide conjugate is heterogeneous. How do I interpret this?
A: Heterogeneity in bioconjugate mass spectra is expected and provides valuable information.
-
Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), you will see a distribution of peaks corresponding to the antibody with 0, 1, 2, 3, etc., molecules conjugated. This allows you to calculate the average DAR.
-
Hydrolysis: The succinimide ring formed after conjugation can hydrolyze, adding 18 Da to the mass.[1][2] You may see a separate peak distribution for the hydrolyzed conjugate.
-
Incomplete Reduction: If you are conjugating to cysteines from a reduced disulfide bond, incomplete reduction will result in a lower number of available conjugation sites.
Table 1: Common Mass Shifts in N-Phenylmaleimide Analysis
| Modification/Adduct | Mass Change (Da) | Common Cause |
| Hydrolysis of Maleimide | +18.01 | Reaction with water, especially at pH > 7.5[3] |
| Sodium Adduct | +22.99 | Salt contamination in solvents or on glassware |
| Potassium Adduct | +39.10 | Salt contamination in solvents or on glassware |
| Thiosuccinimide Hydrolysis | +18.01 | Ring-opening of the conjugate linkage[1][2] |
| Retro-Michael Reaction | No change to parent | Reversion of the conjugate to starting materials[1][2] |
Section 4: Troubleshooting Spectroscopic Characterization (NMR & UV-Vis)
NMR provides definitive structural information, while UV-Vis is excellent for quantification.
Q1: The vinyl protons of my N-phenylmaleimide derivative show a singlet around 6.8 ppm in the ¹H NMR spectrum. Is this correct?
A: Yes, this is a key characteristic feature. The two protons on the maleimide double bond are chemically equivalent due to the molecule's symmetry, resulting in a sharp singlet.[13][14] The exact chemical shift can vary slightly based on the solvent and the nature of the N-phenyl substituent, but it typically falls between 6.8 and 7.0 ppm.[13][14] The disappearance of this singlet is a definitive indicator of a successful Michael addition reaction.
Q2: My UV-Vis quantification of the maleimide group seems inaccurate. What are the common pitfalls?
A: While direct measurement of absorbance at ~302 nm is fast, it has limitations.[9]
-
Interference: Other aromatic groups in your molecule or buffer components may absorb at this wavelength, leading to an overestimation.[10]
-
Low Extinction Coefficient: The molar extinction coefficient of the maleimide group is relatively low (~620 M⁻¹cm⁻¹), which limits the sensitivity of the assay.[9]
Alternative Protocol: Indirect Quantification via Thiol Depletion For higher accuracy, an indirect method is recommended. This involves reacting the maleimide sample with a known excess of a thiol (like L-cysteine or glutathione) and then quantifying the remaining, unreacted thiol using a reagent like Ellman's Reagent (DTNB) or 4,4'-dithiodipyridine (DTDP).[9][10]
Protocol: Indirect Maleimide Quantification with DTNB
-
Reaction Setup: Prepare a solution of your N-phenylmaleimide derivative in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0). Add a known excess of L-cysteine solution (e.g., 2-fold molar excess).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature to ensure the maleimide is completely consumed.[9]
-
DTNB Reaction: In a separate plate or cuvette, add an aliquot of the reaction mixture to a solution of DTNB (e.g., 4 mg/mL in the same buffer).[9]
-
Measurement: Incubate for 15 minutes at room temperature and then measure the absorbance at 412 nm.[9]
-
Calculation: Create a standard curve using known concentrations of L-cysteine with DTNB. Use this curve to determine the concentration of unreacted cysteine in your sample. The amount of maleimide is calculated by subtracting the unreacted cysteine from the initial amount added.
Section 5: Troubleshooting Bioconjugation Analysis
The ultimate goal for many is successful bioconjugation. Stability of the final product is a critical challenge.
Q1: My antibody-drug conjugate (ADC) is losing its payload over time in stability studies. What is the mechanism?
A: The thiosuccinimide linkage formed between the maleimide and a cysteine thiol is susceptible to a retro-Michael reaction .[1][2][15] This is a reversible, base-catalyzed elimination reaction where the conjugate reverts to the original protein thiol and the maleimide-payload.[2][16] In a biological environment like plasma, the released maleimide-payload can then react with other thiols, such as albumin, leading to off-target toxicity and reduced efficacy.[15]
Diagram: Thiosuccinimide Linkage Instability Pathways
Caption: Key degradation pathways for thiosuccinimide linkages.
Q2: How can I improve the stability of my maleimide bioconjugate?
A: There are two primary strategies to combat the retro-Michael reaction.
-
Promote Hydrolysis: After the conjugation is complete, intentionally hydrolyze the thiosuccinimide ring to the stable maleamic acid form. This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5-9.0) and monitoring the 18 Da mass increase by MS.[1][3][17] This locks the linkage and prevents reversal.
-
Use Next-Generation Maleimides (NGMs): Several advanced maleimides have been developed that are designed to improve stability.
-
Self-hydrolyzing maleimides contain basic groups that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring at physiological pH, rapidly forming the stable ring-opened product.[17]
-
N-aryl maleimides with certain substitutions can create more stable thiosuccinimide adducts.[15]
-
Dibromomaleimides can be used to re-bridge reduced disulfide bonds in antibodies, forming a highly stable, covalent linkage.[17]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. N-Phenylmaleimide(941-69-5) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
minimizing impurities in the synthesis of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and minimize impurities during its synthesis. Our focus is on providing practical, causality-driven advice to ensure high purity and yield for this critical chemical intermediate.
The synthesis of N-aryl maleimides, such as this compound, is a well-established but nuanced process. While seemingly straightforward, minor deviations in reaction conditions can lead to a range of impurities that complicate purification and impact downstream applications. This guide provides troubleshooting FAQs and detailed protocols to navigate these challenges effectively.
Core Synthesis Pathway and Impurity Hotspots
The most common and reliable method for synthesizing N-aryl maleimides is a two-step process involving the initial formation of a maleamic acid intermediate, followed by cyclodehydration.[1][2][3] Understanding this pathway is key to diagnosing and preventing impurity formation.
Caption: General two-step synthesis pathway and common impurity formation points.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product is contaminated with unreacted 3-(trifluoromethyl)aniline and maleic anhydride. What is the likely cause?
A1: This is a common issue often related to suboptimal conditions in the first step (amidation).
-
Causality: The formation of the maleamic acid intermediate is an addition reaction. Its success hinges on proper stoichiometry, solvent choice, and reaction time. An incomplete initial reaction will carry unreacted starting materials through to the final product, which can be difficult to remove.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure a precise 1:1 molar ratio of maleic anhydride to 3-(trifluoromethyl)aniline. Using a slight excess of the aniline (e.g., 1.05 equivalents) can sometimes drive the reaction to completion, but this excess must be removed during workup.
-
Solvent and Temperature Control: The reaction is typically performed at or below room temperature. Solvents like diethyl ether or acetone are common choices that facilitate the precipitation of the maleamic acid product as it forms, driving the reaction forward.[3][4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. A simple TLC system (e.g., 1:1 Hexane:Ethyl Acetate) can effectively resolve the starting aniline from the more polar maleamic acid intermediate.
-
Isolation of Intermediate: For maximum purity, it is highly recommended to isolate and dry the maleamic acid intermediate before proceeding to the cyclization step.[2][3] This ensures that no unreacted starting materials are carried over.
-
Q2: Analysis of my product shows a significant amount of the N-(3-(Trifluoromethyl)phenyl)maleamic acid intermediate. How can I improve the cyclization step?
A2: Incomplete cyclization is a clear indicator that the dehydration conditions in Step 2 are insufficient.
-
Causality: The ring-closing dehydration of the maleamic acid requires overcoming an energy barrier. This is achieved by using a chemical dehydrating agent and often a catalyst at elevated temperatures. Insufficient heat, an ineffective dehydrating agent, or too short a reaction time will result in incomplete conversion.
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent and Catalyst: The most common and effective system is a mixture of acetic anhydride as both the solvent and dehydrating agent, with anhydrous sodium acetate as a catalyst.[1][3][4] The sodium acetate acts as a base, facilitating the intramolecular cyclization.
-
Temperature and Duration: The cyclization reaction typically requires heating. A temperature range of 80-100°C for 1-2 hours is a good starting point.[1] Again, monitor the reaction by TLC until the maleamic acid spot has completely disappeared.
-
Ensure Anhydrous Conditions: The presence of water will inhibit the dehydration process. Use anhydrous sodium acetate and ensure all glassware is thoroughly dried.
-
Alternative Reagents: Other methods for cyclization exist, such as using p-toluenesulfonic acid in a solvent like toluene with azeotropic removal of water.[5] This can be an effective alternative for large-scale synthesis.
-
Q3: My analytical data (NMR/MS) suggests the presence of an isomer. Could this be an isomaleimide, and how do I prevent its formation?
A3: Yes, the formation of the N-arylisomaleimide is a known side reaction in maleimide synthesis. However, the standard two-step procedure strongly favors the desired maleimide.
-
Causality: Maleamic acid can cyclize via two pathways. Attack by the nitrogen atom on the carbonyl carbon forms the stable 5-membered maleimide. Attack by the carboxylate oxygen forms the less stable 6-membered isomaleimide. While the isomaleimide can form, it is generally less thermodynamically stable than the maleimide. The acetic anhydride/sodium acetate method is well-documented to produce the symmetrical N-arylmaleimides, not isomaleimides.[1]
-
Preventative Measures:
-
Adhere to the Two-Step Protocol: The established method of forming and isolating the maleamic acid, followed by cyclization with acetic anhydride and sodium acetate, is highly selective for the maleimide product.[1]
-
Avoid Certain Reagents: Some cyclization reagents are more prone to forming isomaleimide mixtures. Sticking to the validated acetic anhydride method is the most reliable way to avoid this impurity.
-
Q4: What are the best analytical methods for assessing product purity and identifying these impurities?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and separating the final product from starting materials, the intermediate, and other byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The two vinyl protons of the maleimide ring typically appear as a sharp singlet around 6.8-7.0 ppm in the ¹H NMR spectrum, which is a key diagnostic peak. The presence of the maleamic acid intermediate would show distinct amide and carboxylic acid protons.
-
Mass Spectrometry (MS): Provides molecular weight confirmation of the desired product (C₁₁H₆F₃NO₂ has a molecular weight of 241.17 g/mol [6]) and helps in identifying impurities.[7][8] Techniques like GC-MS or LC-MS are powerful for impurity profiling.[7][9]
| Impurity Type | Recommended Analytical Technique | Key Indicator |
| Unreacted Starting Materials | HPLC, TLC, GC-MS | Peaks/spots corresponding to standards of maleic anhydride and 3-(trifluoromethyl)aniline. |
| Maleamic Acid Intermediate | HPLC, TLC, ¹H NMR | More polar spot on TLC; presence of amide (NH) and carboxylic acid (COOH) protons in NMR. |
| Isomaleimide Byproduct | ¹H NMR, ¹³C NMR | Different chemical shifts for vinyl protons and carbonyl carbons compared to the maleimide. |
| Michael Addition Products | LC-MS, NMR | Higher molecular weight peaks in MS; loss of the characteristic maleimide vinyl proton singlet in NMR. |
Q5: Can you provide a validated, step-by-step protocol for synthesizing high-purity this compound?
A5: Certainly. The following two-step protocol is based on well-established literature procedures for N-aryl maleimides and is optimized for high purity.[1][2][3]
Caption: Step-by-step experimental workflow for high-purity synthesis.
Experimental Protocol
Part A: Synthesis of N-(3-(Trifluoromethyl)phenyl)maleamic acid
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in acetone (approx. 3-4 mL per gram of anhydride). Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of acetone and add it to the dropping funnel. Add the aniline solution dropwise to the stirred maleic anhydride solution over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. A thick white precipitate should form.
-
Monitoring: Check for the absence of starting materials using TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Isolation: Cool the suspension in an ice bath for 15 minutes, then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of ice-cold acetone to remove any residual starting materials. Dry the resulting white powder under vacuum to yield the maleamic acid intermediate.
Part B: Synthesis of this compound
-
Setup: In an Erlenmeyer flask, suspend the dried maleamic acid (1.0 eq) from Part A in acetic anhydride (approx. 2-3 mL per gram of acid).
-
Catalyst Addition: Add anhydrous sodium acetate (0.2-0.3 eq) to the suspension.
-
Reaction: Heat the mixture on a hot plate or in an oil bath to 90-100 °C with stirring. The suspension should dissolve, and the solution may turn yellow. Maintain this temperature for 1-2 hours.
-
Monitoring: Monitor the disappearance of the maleamic acid by TLC. The product is significantly less polar than the starting acid.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring. A solid precipitate will form.
-
Isolation: Stir the slurry for 30 minutes, then collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a non-polar solvent like petroleum ether or hexane to aid in drying.
Part C: Purification
-
Recrystallization: The crude product can be purified by recrystallization. Common solvents include ethanol, cyclohexane, or a mixture thereof. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry them thoroughly under vacuum to obtain the final product as a crystalline solid.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 6. 1-(3-TRIFLUOROMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 53629-19-9 [chemicalbook.com]
- 7. biomedres.us [biomedres.us]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. dea.gov [dea.gov]
Technical Support Center: Strategies to Enhance the Stability of Trifluoromethylphenyl Compounds
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the stability of trifluoromethylphenyl-containing compounds. This resource is designed to be a practical, field-proven guide, moving beyond theoretical concepts to offer actionable troubleshooting strategies and detailed experimental protocols. Our goal is to empower you to anticipate, diagnose, and resolve stability challenges in your research and development endeavors.
Introduction: The Duality of the Trifluoromethylphenyl Moiety
The trifluoromethylphenyl group is a cornerstone of modern medicinal chemistry, prized for its ability to confer desirable pharmacokinetic and pharmacodynamic properties. The strong carbon-fluorine bonds lead to high metabolic stability, while its potent electron-withdrawing nature and lipophilicity can significantly improve a molecule's binding affinity, membrane permeability, and overall bioavailability.[1] However, under certain conditions, this seemingly robust moiety and the molecules it's a part of can be susceptible to degradation, posing significant challenges during drug development. This guide provides a systematic approach to understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the stability of trifluoromethylphenyl compounds.
Q1: What are the most common degradation pathways for trifluoromethylphenyl-containing compounds?
A1: While the trifluoromethyl group itself is relatively stable, the overall molecule can degrade through several pathways, often influenced by other functional groups present. The primary degradation routes include:
-
Hydrolysis: The trifluoromethyl group can undergo hydrolysis, particularly under alkaline pH conditions, to form a carboxylic acid.[1] More commonly, other labile functional groups within the molecule, such as esters or amides, are more susceptible to hydrolysis.[1]
-
Photodegradation: Exposure to UV light can induce degradation. For instance, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1]
-
Oxidative Degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to a variety of degradation products.[1]
-
Degradation of Proximal Functional Groups: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of adjacent functional groups.[2]
Q2: I'm observing unexpected peaks in my HPLC analysis after storing my compound in solution. What should be my first step?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Your immediate course of action should be to initiate a systematic forced degradation study . This will help you identify the specific stress conditions (e.g., acid, base, light, heat, oxidation) that are causing the degradation and will be the first step in developing a stability-indicating analytical method.[1][2]
Q3: How can I differentiate between the degradation of the trifluoromethylphenyl moiety and other parts of the molecule?
A3: A combination of analytical techniques is crucial here.
-
HPLC-MS can help in identifying the mass of the degradation products. A mass shift corresponding to the conversion of a -CF3 group to a -COOH group (a loss of 19 Da) would be indicative of trifluoromethyl group hydrolysis.
-
¹⁹F NMR spectroscopy is a powerful tool for specifically monitoring the trifluoromethyl group.[3][4][5][6] The appearance of new fluorine signals or changes in the chemical shift of the original signal can indicate degradation at or near the trifluoromethyl group. Concurrently, ¹H and ¹³C NMR can provide information on structural changes elsewhere in the molecule.[3][7]
Q4: Can the position of the trifluoromethyl group on the phenyl ring affect its stability?
A4: Yes, the position of the trifluoromethyl group, as well as the presence of other substituents on the aromatic ring, can significantly influence the compound's electronic properties and steric environment, thereby affecting its stability.[8][9][10] For instance, the presence of adjacent electron-donating or withdrawing groups can modulate the susceptibility of the trifluoromethyl group and the phenyl ring to nucleophilic or electrophilic attack.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting common stability issues encountered during experiments.
| Symptom | Potential Cause | Recommended Action |
| Appearance of new, more polar peaks in HPLC after storage in aqueous solution. | Hydrolytic Degradation: This could be due to the hydrolysis of labile functional groups like esters or amides, or less commonly, the trifluoromethyl group itself, especially under basic conditions.[1] | 1. Conduct a forced degradation study under acidic and basic conditions to confirm susceptibility. 2. Analyze the degradation products using HPLC-MS to identify the site of hydrolysis. 3. If hydrolysis is confirmed, consider pH optimization of the formulation, lyophilization, or structural modification to replace the labile group. |
| Discoloration or appearance of new peaks after exposure to light. | Photodegradation: The compound may be susceptible to degradation upon exposure to UV or visible light.[1] | 1. Perform a photostability study according to ICH Q1B guidelines.[10][11][12][13] 2. Protect the compound from light during synthesis, purification, and storage using amber vials or by working under low-light conditions. 3. For formulated products, consider the use of light-protective packaging.[12][13] |
| Formation of multiple, often complex, new peaks in the chromatogram, especially in the presence of air or oxidizing agents. | Oxidative Degradation: The compound may be reacting with atmospheric oxygen or residual oxidizing agents.[1] | 1. Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide.[2] 2. Inert the reaction and storage vessels with an inert gas like nitrogen or argon. 3. Consider the addition of antioxidants to the formulation. |
| Poor recovery of the compound from a formulation containing various excipients. | Drug-Excipient Incompatibility: The compound may be reacting with one or more of the excipients in the formulation.[14][15] | 1. Conduct a systematic drug-excipient compatibility study. 2. Analyze mixtures of the drug with individual excipients under accelerated stability conditions. 3. Select excipients that are shown to be compatible with the drug substance. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to assess and enhance the stability of trifluoromethylphenyl compounds.
Protocol 1: Forced Degradation Study
This study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][16][17][18]
Objective: To determine the intrinsic stability of the trifluoromethylphenyl compound under various stress conditions.
Materials:
-
Trifluoromethylphenyl compound of interest
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 24 hours.
-
Neutralize the solution with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 24 hours.
-
Neutralize the solution with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 60°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]
-
Keep a control sample protected from light.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable HPLC method.
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[2]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[19]
Objective: To develop an HPLC method capable of resolving the parent trifluoromethylphenyl compound from all potential degradation products.
Procedure:
-
Initial Method Development:
-
Start with a generic gradient reversed-phase HPLC method. A C18 column is a good starting point.[19]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to a high percentage over 20-30 minutes.
-
Detector: UV detector set at the λmax of the parent compound.
-
-
Method Optimization using Forced Degradation Samples:
-
Inject the samples generated from the forced degradation study.
-
Assess the resolution between the parent peak and the degradation product peaks.
-
If co-elution is observed, modify the method parameters:
-
Change the gradient slope: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the organic modifier: Try methanol instead of acetonitrile.
-
Change the pH of the mobile phase: This can alter the retention times of ionizable compounds.
-
Try a different column chemistry: A phenyl-hexyl or a polar-embedded column may offer different selectivity.[19]
-
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Strategies for Enhancing Stability
Once the degradation pathways have been identified, several strategies can be employed to enhance the stability of your trifluoromethylphenyl compound.
Structural Modification
-
Steric Shielding: Introducing bulky substituents near a labile functional group can sterically hinder the approach of a nucleophile or reactive species, thereby slowing down degradation. The 2,4,6-tris(trifluoromethyl)phenyl substituent is an excellent example of a group that provides both steric and electronic stabilization.[8]
-
Electronic Effects: The electron-withdrawing or donating properties of substituents on the phenyl ring can be modulated to increase stability. For example, if a neighboring group is susceptible to oxidation, introducing an electron-withdrawing group can decrease the electron density and make it less prone to oxidation.[3]
Formulation Strategies
-
pH and Buffer Selection: For compounds susceptible to hydrolysis, maintaining the pH of the formulation at a value where the compound exhibits maximum stability is critical. The choice of buffer is also important, as some buffer species can catalyze degradation.
-
Use of Excipients:
-
Antioxidants: For compounds prone to oxidation, the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be effective.
-
Chelating Agents: If metal ions are catalyzing degradation, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Stabilizing Polymers and Surfactants: For nanocrystal formulations, polymers and surfactants are used to provide physical stability.[20] Some of these, like certain poloxamers, can also enhance chemical stability.[15]
-
-
Lyophilization (Freeze-Drying): For compounds that are unstable in solution, lyophilization to produce a stable solid-state formulation is a common and effective strategy.
-
Co-solvents: While useful for solubilizing compounds for studies, be aware that co-solvents can also influence degradation pathways.[1] Therefore, their selection must be done carefully.
Visualization of Key Concepts
Degradation Pathways of Trifluoromethylphenyl Compounds
Caption: Common degradation pathways for trifluoromethylphenyl compounds.
Workflow for Stability Assessment and Enhancement
Caption: A systematic workflow for assessing and improving compound stability.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. youtube.com [youtube.com]
- 13. ikev.org [ikev.org]
- 14. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 15. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione to other inhibitors
In the realm of targeted therapies for B-cell malignancies, the irreversible inhibition of Bruton's tyrosine kinase (BTK) has emerged as a cornerstone of modern treatment paradigms. The pioneering success of first-in-class covalent inhibitors has spurred the development of next-generation agents with refined selectivity and safety profiles. This guide provides a comprehensive comparison of the efficacy of various covalent BTK inhibitors, with a particular focus on contextualizing the performance of N-aryl maleimide-based inhibitors, such as 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione, against established acrylamide-based drugs.
The Central Role of Bruton's Tyrosine Kinase in B-Cell Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It serves as an indispensable signaling molecule downstream of the B-cell receptor (BCR), a pathway frequently found to be hyperactive in B-cell cancers like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3][4] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a signaling cascade that promotes B-cell proliferation, survival, and differentiation.[5] Consequently, inhibiting BTK activity is a highly effective strategy to disrupt the growth and survival of malignant B-cells.[6][7]
Mechanism of Covalent Inhibition: Targeting Cysteine 481
A key structural feature of BTK's active site is the presence of a cysteine residue at position 481 (Cys481).[4][7][8] This cysteine has a nucleophilic thiol group that can be targeted by electrophilic "warheads" on small molecule inhibitors to form a stable, covalent bond. This irreversible binding permanently inactivates the enzyme. The majority of clinically approved BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, utilize an acrylamide group as the Michael acceptor to form this covalent linkage.[4][5]
The N-aryl maleimide scaffold, as seen in this compound, represents an alternative and potent class of cysteine-reactive electrophiles. Understanding the comparative efficacy of these different covalent strategies is crucial for the rational design of future BTK inhibitors with improved therapeutic indices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent Inhibitors of the TEC Family of Kinases and Their Methods of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 6. targetedonc.com [targetedonc.com]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. We will explore its potential anticancer and anti-inflammatory properties, drawing comparisons with established drugs, Sorafenib and Celecoxib, respectively. This document is designed to be a practical resource, offering not just experimental protocols, but also the scientific rationale behind the proposed validation strategy.
Introduction: The Therapeutic Potential of N-Aryl Maleimides
This compound belongs to the N-aryl maleimide class of compounds. Maleimides are recognized for their diverse biological activities, which are attributed to the reactive electrophilic double bond in the maleimide ring. This feature allows for covalent interactions with nucleophilic residues, such as cysteine, in various proteins, leading to the modulation of their function. The presence of the trifluoromethylphenyl group is also significant, as the trifluoromethyl moiety is known to enhance the metabolic stability and cell permeability of drug candidates.
While specific experimental data for this compound is not extensively available in the public domain, the known anticancer and anti-inflammatory activities of structurally related N-aryl maleimides provide a strong rationale for investigating this compound's therapeutic potential. This guide outlines a rigorous, multi-faceted approach to elucidate its biological activity profile.
Comparative Framework: Benchmarking Against Established Drugs
To contextualize the biological activity of our target compound, we will employ a comparative approach using two well-characterized drugs:
-
Sorafenib: A multi-kinase inhibitor targeting several tyrosine protein kinases, including VEGFR-2, involved in tumor progression and angiogenesis. It serves as a relevant benchmark for assessing the potential anticancer activity of our compound.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, widely used as an anti-inflammatory drug. It will be our comparator for evaluating the anti-inflammatory potential.
This comparative analysis will allow for a clear assessment of the potency and selectivity of this compound.
Experimental Validation: A Three-Pronged Approach
Our validation strategy is built on three key in vitro assays designed to probe the hypothesized anticancer and anti-inflammatory activities.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This initial screen will determine the cytotoxic potential of this compound against a panel of human cancer cell lines.
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding: Seed human cancer cell lines (e.g., HT-29 [colon], A549 [lung], MCF-7 [breast]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound and Sorafenib in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anticancer Mechanism of Action: VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established anticancer strategy. This assay will determine if this compound can inhibit the kinase activity of VEGFR-2.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
This protocol is based on a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare a 1x kinase buffer, a stock solution of ATP, and a poly(Glu, Tyr) 4:1 substrate solution. Prepare stock solutions of this compound and Sorafenib in DMSO and create serial dilutions.
-
Reaction Setup: In a 96-well white plate, add the kinase buffer, the test compound dilutions, and the substrate.
-
Enzyme Addition: Add recombinant human VEGFR-2 kinase to initiate the reaction. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs. This assay will assess the ability of this compound to inhibit COX-2 activity.
Caption: Workflow for the in vitro COX-2 inhibition assay.
This protocol utilizes a fluorometric or colorimetric method to detect the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare a reaction buffer, a solution of heme (a COX cofactor), and stock solutions of this compound and Celecoxib in DMSO with subsequent serial dilutions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound dilutions.
-
Enzyme Addition: Add purified human or ovine COX-2 enzyme to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Reaction and Detection: The peroxidase component of COX-2 will catalyze a reaction that produces a fluorescent or colored product. Monitor the signal kinetically or at a fixed time point using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Test Compounds against Human Cancer Cell Lines
| Compound | HT-29 (Colon) | A549 (Lung) | MCF-7 (Breast) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Sorafenib | ~5-10 | ~5-8 | ~6-12 |
Note: IC₅₀ values for Sorafenib can vary depending on the specific cell line and experimental conditions.
Table 2: Comparative Inhibitory Activity (IC₅₀) against Target Enzymes
| Compound | VEGFR-2 Kinase (nM) | COX-2 (nM) |
| This compound | Experimental Value | Experimental Value |
| Sorafenib | 90[1] | - |
| Celecoxib | - | 40[2] |
Conclusion and Future Directions
This comprehensive guide outlines a robust and scientifically sound methodology for the initial biological validation of this compound. By employing standardized assays and comparing its activity against established drugs, researchers can gain valuable insights into its potential as a novel therapeutic agent.
Positive results from these in vitro studies would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity against a broader panel of kinases and other relevant enzymes to understand its selectivity profile.
-
In Vivo Efficacy Studies: Evaluating the antitumor and anti-inflammatory effects in relevant animal models.
-
Mechanism of Action Studies: Delving deeper into the molecular mechanisms by which the compound exerts its biological effects.
The systematic approach detailed in this guide will provide a solid foundation for the continued development of this compound and other promising N-aryl maleimide derivatives.
References
A Comparative Guide to Trifluoromethylphenyl Pyrrole Dione Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
This guide provides an in-depth comparative analysis of trifluoromethylphenyl pyrrole dione analogs, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. The incorporation of a trifluoromethyl group can enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The pyrrole dione core serves as a versatile scaffold found in numerous biologically active agents.[1][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of synthetic strategies, a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, and a discussion of their structure-activity relationships (SAR).
Chapter 1: Synthetic Strategies for Trifluoromethylphenyl Pyrrole Dione Analogs
The synthesis of these analogs is crucial for generating chemical diversity for biological screening. The chosen synthetic route often dictates the feasibility of producing a library of compounds for SAR studies. A prevalent method involves the condensation of a substituted amine with a suitable pyrrole dione precursor.
Example Synthetic Workflow: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones
A reliable method for synthesizing certain analogs involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-diones with a primary amine.[5] This nucleophilic substitution reaction is a cornerstone for creating a library of N-substituted analogs.
Experimental Protocol: General Procedure for the Preparation of 4-amino-3-chloro-1H-pyrrole-2,5-diones [5]
-
Reactant Preparation: Dissolve 10 mmol of the starting 3,4-dichloro-1H-pyrrole-2,5-dione derivative in 50 cm³ of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: While stirring, add 20 mmol of the desired primary amine (e.g., 3-(trifluoromethyl)phenylamine) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50–80 °C and maintain stirring for 2 hours.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, evaporate the solvent in vacuo.
-
Purification: Filter the resulting solid product and wash it sequentially with ethanol and a small amount of ice water to yield the target compound.
Causality in Experimental Design: The use of a twofold excess of the primary amine ensures the reaction proceeds to completion by driving the equilibrium towards the product side of the nucleophilic substitution. Ethanol is selected as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione analogs.
Chapter 2: Comparative Analysis of Anticancer Activity
Many trifluoromethylphenyl pyrrole dione analogs exhibit potent anticancer activity, often by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. A primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6]
VEGFR Signaling Pathway and Inhibitor Action
Caption: Simplified VEGFR signaling pathway showing inhibition by trifluoromethylphenyl pyrrole dione analogs.
Comparative Antiproliferative Activity
The efficacy of these analogs varies significantly based on their substitution patterns. Below is a comparison of the in vitro activity of representative compounds against various human cancer cell lines.
| Compound ID | Target Cell Line | Biological Activity Metric | Value | Reference |
| Analog A (3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione) | HCT-116 (Colon Cancer) | GI₅₀ | ~1.0 x 10⁻⁸ M | [5] |
| Analog A | SW-620 (Colon Cancer) | GI₅₀ | ~1.6 x 10⁻⁸ M | [5] |
| Analog B (Trifluoromethyl 2-phosphonopyrrole analog with phenyl group) | A549 (Lung Cancer) | IC₅₀ | 36.5 µM ± 1.80 | [7] |
| Analog B | MCF-7 (Breast Cancer) | IC₅₀ | 27.9 µM ± 1.68 | [7] |
| TDR32750 (Pyrrolone Analog) | Plasmodium falciparum K1 | EC₅₀ | ~9 nM | [8] |
Structure-Activity Relationship (SAR) Insights
-
Impact of Halogenation: The presence of a chloro group at the C3 position of the pyrrole-2,5-dione ring, as seen in Analog A , appears crucial for its potent, nanomolar-range activity against colon cancer cells.[5]
-
Role of the Phosphonyl Group: In Analog B , the combination of a phosphonyl and a phenyl group was found to be the most effective among a series of five related analogs, inhibiting both cancer cell growth and migration.[7] This suggests that the phosphonyl moiety may play a key role in target engagement or cellular uptake.
-
Scaffold Variation: The pyrrolone scaffold in TDR32750 , while structurally distinct from the pyrrole-2,5-diones, demonstrates that the trifluoromethylphenyl moiety is effective across different core structures, in this case leading to potent antimalarial activity.[8]
Chapter 3: Comparative Analysis of Antimicrobial Activity
The trifluoromethylphenyl pyrrole dione scaffold also serves as a promising foundation for developing new antimicrobial agents, which are urgently needed to combat rising antibiotic resistance.[9] A series of 5-phenyl-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1H-pyrrol-2(5H)-one derivatives were recently synthesized to explore their potential in managing chronic wounds, highlighting their relevance as antimicrobial candidates.[10]
While specific MIC values for these exact pyrrole dione analogs are not detailed in the initial findings, related structures such as N-(trifluoromethyl)phenyl substituted pyrazoles have shown potent activity. For instance, a bromo and trifluoromethyl substituted pyrazole derivative was identified as the most potent in its series, inhibiting the growth of three out of five S. aureus strains with an MIC value of 0.78 μg/mL.[9] This underscores the potential of the trifluoromethylphenyl moiety in antibacterial drug design.
Chapter 4: Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Pyrrole dione derivatives have been investigated as anti-inflammatory agents due to their ability to inhibit inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][11][12]
Inflammatory Cascade and Points of Intervention
Caption: Inhibition of key inflammatory mediators by trifluoromethylphenyl pyrrole dione analogs.
Studies on related 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives showed that these compounds significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) and suppressed the production of IL-6 and TNF-α.[3] The most promising compounds demonstrated strong inhibition of these pro-inflammatory cytokines, indicating their potential as effective anti-inflammatory agents.[3]
Chapter 5: Key Experimental Protocols
To ensure reproducibility and facilitate comparative studies, standardized protocols are essential. The following are methodologies for key biological assays.
Protocol 1: In Vitro Antiproliferative MTT Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test analog in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Outlook
The trifluoromethylphenyl pyrrole dione scaffold is a highly promising platform for the development of novel therapeutics. This guide has demonstrated the versatility of this chemical class, with specific analogs showing potent and targeted activity against cancer, microbes, and inflammatory mediators. The comparative analysis reveals that subtle structural modifications can lead to significant changes in biological activity, highlighting the importance of systematic SAR studies.
Future research should focus on optimizing the lead compounds identified within each therapeutic class to improve their potency, selectivity, and pharmacokinetic profiles. In vivo studies in relevant animal models are the critical next step to validate the therapeutic potential of these promising analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. A novel trifluoromethyl 2-phosphonopyrrole analogue inhibits human cancer cell migration and growth by cell cycle arrest at G1 phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione: A Comparative and Methodological Guide
In the landscape of chemical biology and drug development, the precise interaction of a molecule with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window. This guide provides a comprehensive assessment of the selectivity of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. We will delve into its inherent reactivity, compare it with relevant alternatives, and outline a rigorous experimental framework for a thorough evaluation of its selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this and similar chemical entities.
Introduction: The Double-Edged Sword of Reactivity
This compound belongs to the broader class of maleimides, which are well-established reagents for bioconjugation.[1] The core of their utility lies in the maleimide group's reactivity towards thiol (sulfhydryl) groups, predominantly found in cysteine residues within proteins. This reaction, a Michael addition, results in the formation of a stable covalent thioether bond.[2]
The inclusion of an aryl substituent on the nitrogen atom, as in N-aryl maleimides, modulates the reactivity and stability of the resulting conjugate. Specifically, the electron-withdrawing nature of the trifluoromethyl group on the phenyl ring is anticipated to enhance the electrophilicity of the maleimide double bond, potentially increasing its reaction rate with nucleophiles.[3] While this heightened reactivity can be advantageous for achieving rapid and efficient conjugation, it also raises critical questions about selectivity. A highly reactive compound may indiscriminately modify various biological nucleophiles, leading to a broad and potentially undesirable interaction profile.
Therefore, a thorough assessment of the selectivity of this compound is not merely an academic exercise but a crucial step in determining its suitability for any targeted application, from chemical probes to therapeutic agents.
Comparative Landscape: N-Aryl vs. N-Alkyl Maleimides
The selectivity and stability of a maleimide conjugate are significantly influenced by the nature of the substituent on the nitrogen atom. A comparison with N-alkyl maleimides provides a valuable context for understanding the properties of N-aryl counterparts like this compound.
| Feature | N-Alkyl Maleimides | N-Aryl Maleimides | Rationale |
| Thiol Reaction Rate | Generally slower | Generally faster | Electron-withdrawing aryl groups increase the electrophilicity of the maleimide.[3] |
| Conjugate Stability | Susceptible to retro-Michael reaction, leading to deconjugation.[4] | More stable due to rapid hydrolysis of the thiosuccinimide ring to a stable thio-succinamic acid.[4] | The electron-withdrawing nature of the aryl group accelerates the stabilizing ring-opening hydrolysis.[5] |
| Selectivity | Primarily thiol-reactive, but potential for off-target reactions exists. | Heightened reactivity may lead to a broader range of off-target interactions if not carefully controlled. | Increased electrophilicity can lower the activation energy for reactions with other nucleophiles. |
The enhanced stability of N-aryl maleimide conjugates is a significant advantage, particularly for applications requiring long-term stability in a biological environment, such as antibody-drug conjugates (ADCs).[4] However, this comes with the caveat of potentially increased reactivity that necessitates a more rigorous selectivity assessment.
Experimental Workflows for Comprehensive Selectivity Profiling
Given the absence of specific selectivity data for this compound in the public domain, a systematic and multi-tiered experimental approach is essential. The following workflows provide a robust framework for such an investigation.
Tier 1: Intrinsic Reactivity Assessment
The initial step is to quantify the intrinsic reactivity of the compound with a panel of biologically relevant thiols. This provides a baseline understanding of its reactivity profile.
Protocol: Thiol Reactivity Assay using UV-Vis Spectrophotometry
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare stock solutions of model thiols such as L-cysteine and glutathione (GSH) in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction Setup:
-
In a quartz cuvette, mix the thiol solution with the reaction buffer.
-
Initiate the reaction by adding a small volume of the maleimide stock solution.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance of the maleimide at its characteristic wavelength (typically around 300 nm) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the second-order rate constant (k) for the reaction. This provides a quantitative measure of the compound's reactivity towards each thiol.
-
Caption: Workflow for assessing intrinsic thiol reactivity.
Tier 2: Broad Target Selectivity Screening
While maleimides are known for their thiol reactivity, some pyrrole-2,5-dione derivatives have been reported to exhibit inhibitory activity against specific protein targets like kinases.[6][7] Therefore, a broader screen against a panel of enzymes is warranted.
Protocol: Kinase and Protease Panel Screening
-
Compound Preparation:
-
Prepare a dilution series of this compound.
-
-
Assay Execution (Fee-for-Service):
-
Submit the compound to a commercial service provider for screening against a large panel of kinases (e.g., Eurofins DiscoverX, Promega). These assays typically measure the inhibition of enzyme activity at a fixed ATP concentration.
-
Similarly, screen against a panel of proteases, paying particular attention to those with catalytic cysteine residues.
-
-
Data Analysis:
-
Analyze the percentage of inhibition at one or two concentrations to identify potential "hits."
-
For any identified hits, determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Tier 3: Cellular Target Engagement and Phenotypic Screening
Demonstrating target engagement in a cellular context is a critical step to validate any in vitro findings and to uncover potential off-target effects.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates to a range of temperatures.
-
-
Protein Precipitation and Detection:
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the soluble protein fraction by Western blotting for a specific target of interest (identified from Tier 2) or by mass spectrometry for a proteome-wide analysis.
-
-
Data Analysis:
-
The binding of the compound to a target protein will stabilize it, leading to a shift in its melting temperature. This thermal shift is indicative of target engagement.
-
Caption: Workflow for Cellular Thermal Shift Assay.
Tier 4: Unbiased Proteome-Wide Selectivity Profiling
To obtain a global and unbiased view of the cellular targets of this compound, competitive activity-based protein profiling (ABPP) is the gold standard.
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Treatment:
-
Treat a cellular proteome with varying concentrations of this compound.
-
-
Probe Labeling:
-
Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label the remaining accessible cysteine residues.
-
-
Click Chemistry and Enrichment:
-
Use click chemistry to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
-
Mass Spectrometry and Data Analysis:
-
Digest the enriched proteins and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the abundance of each identified cysteine-containing peptide. A decrease in the signal for a particular peptide in the presence of the test compound indicates that it has reacted with that cysteine residue.
-
Conclusion and Future Directions
The assessment of selectivity is a critical, albeit often complex, undertaking in the evaluation of any reactive chemical entity. For this compound, its N-aryl maleimide scaffold suggests a propensity for rapid and stable conjugation with thiols. However, the electron-withdrawing trifluoromethyl group necessitates a thorough investigation of its broader selectivity profile.
The multi-tiered experimental framework outlined in this guide, progressing from basic reactivity measurements to proteome-wide selectivity analysis, provides a comprehensive strategy to de-risk and characterize this compound. The data generated from these studies will be invaluable in determining its suitability for specific applications and will guide any future optimization efforts. By embracing a systematic and evidence-based approach to selectivity profiling, the scientific community can more effectively unlock the potential of reactive molecules while ensuring a clear understanding of their biological interactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vivo Efficacy of Substituted 1H-Pyrrole-2,5-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrole-2,5-dione scaffold, a core structural motif in numerous biologically active compounds, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities. This guide provides an objective comparison of the in vivo efficacy of prominent 1H-pyrrole-2,5-dione analogs across various therapeutic areas, supported by experimental data. While specific in vivo data for 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is not extensively available in the public domain, this guide will focus on structurally related compounds that have undergone in vivo evaluation, offering valuable insights into the therapeutic potential of this chemical class.
Anticancer Efficacy: Targeting Colon Carcinoma
A notable derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) , has shown promise in preclinical models of colon cancer.[1][2] In a chemically induced rat colon cancer model, this compound demonstrated significant tumor growth inhibition.[1] The proposed mechanism of action involves the induction of DNA damage and apoptosis in human colon carcinoma cells.[2]
Mechanism of Action: Induction of Apoptosis
MI-1 has been shown to induce apoptosis in HCT116 human colon carcinoma cells through a mitochondria-dependent pathway.[2] This involves the activation of caspase-3 and an increased expression of pro-apoptotic proteins such as endonuclease G (EndoG) and apoptosis-activating factor 1 (Apaf1).[2] Concurrently, a decrease in the anti-apoptotic protein Bcl-2 is observed.[2] Furthermore, MI-1 induces single-strand DNA breaks and DNA fragmentation in these cancer cells.[2] The compound is also suggested to be a potential inhibitor of EGFR and VEGFR2.[1][3]
Diagram of MI-1 Induced Apoptosis Pathway
Caption: MI-1 induces apoptosis via the mitochondrial pathway.
Comparative In Vivo Efficacy Data
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| MI-1 | Chemically induced rat colon cancer | Not specified in abstract | Inhibition of colonic tumor growth | [1] |
| Standard Chemotherapy (e.g., 5-Fluorouracil) | Various colon cancer xenograft models | Route and dose dependent on model | Tumor growth inhibition, often with associated toxicity | [4] |
Anticonvulsant Properties: A New Frontier in Epilepsy Treatment
The pyrrolidine-2,5-dione scaffold is a key feature of several new-generation anticonvulsant agents.[5][6][7][8][9] These compounds have demonstrated broad-spectrum activity in various preclinical models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests in mice.[5][7][8]
One of the most promising derivatives, Compound 22 from a series of hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamides, has shown potent anticonvulsant activity.[7] Another lead compound, Compound 30 , from a similar series, also displayed a strong anticonvulsant profile with a favorable safety margin.[5]
Mechanism of Action: Modulation of Ion Channels
The anticonvulsant effect of these pyrrolidine-2,5-dione derivatives is believed to be mediated through the modulation of neuronal voltage-sensitive sodium and calcium channels.[6][8] For instance, in vitro binding assays revealed that certain derivatives significantly inhibit Na+ channels (site 2) and L-type calcium channels.[6] Compound 30's mechanism is suggested to involve the inhibition of calcium currents mediated by Cav1.2 (L-type) channels.[5]
Comparative In Vivo Efficacy of Anticonvulsant Derivatives
| Compound | MES Test (ED50, mg/kg) | scPTZ Test (ED50, mg/kg) | 6 Hz (32 mA) Test (ED50, mg/kg) | Neurological Deficit (TD50, mg/kg) | Reference |
| Compound 22 | 23.7 | 59.4 | 22.4 | > 100 | [7] |
| Compound 30 | 45.6 | - | 39.5 | 162.4 | [5] |
| Compound 12 | Active (ED50 not specified) | Active (ED50 not specified) | - | > 500 | [6] |
| Compound 23 | Active (ED50 not specified) | Active (ED50 not specified) | - | > 500 | [6] |
| Lacosamide (Standard AED) | 11.2 | > 100 | 11.5 | 70.8 | [6] |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Model: Adult male albino mice (e.g., CD-1) weighing between 20-25g are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Efficacy Assessment: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity. The median effective dose (ED50) is calculated based on the percentage of protected animals at different doses.
Antimalarial Activity: A Novel Scaffold for Infectious Diseases
While not a direct analog of 1H-pyrrole-2,5-dione, the investigation into N-Aryl-3-trifluoromethyl pyrido[1,2-a]benzimidazoles highlights the therapeutic potential of the trifluoromethylphenyl moiety in infectious diseases.[10][11][12] Several compounds from this class have demonstrated potent in vitro activity against multiple life-cycle stages of the Plasmodium parasite.[10][11][12][13]
Lead compounds from this series have shown significant in vivo efficacy in a mouse model of malaria.[10][11][12]
In Vivo Efficacy in a Mouse Model of Malaria
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Compound 10 | P. berghei infected NMRI mice | 4 x 50 mg/kg (oral) | 98% reduction in parasitemia; mean survival of 12 days | [10][11][12] |
| Compound 49 | P. berghei infected NMRI mice | 4 x 50 mg/kg (oral) | 99.93% reduction in parasitemia; mean survival of 14 days | [10][11][12] |
Experimental Workflow for In Vivo Antimalarial Efficacy Testing
Caption: Workflow for in vivo antimalarial efficacy assessment.
Cholesterol Absorption Inhibition: A Potential Role in Cardiovascular Disease
Derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated as inhibitors of cholesterol absorption, a key strategy in managing hyperlipidemia and preventing atherosclerosis.[14][15][16][17] These compounds have shown promising in vitro activity, with some progressing to in vivo studies.
One such derivative, Compound 9e (a 2-azetidinone analogue, often studied alongside pyrrole-2,5-diones), demonstrated significant in vivo effects on lipid metabolism.[16]
In Vivo Effects on Lipid Profile
| Compound | Animal Model | Key Findings | Reference |
| Compound 9e | Not specified in abstract | Significantly reduced total cholesterol, LDL-C, FFA, and triglycerides in serum. Increased the HDL-C to total cholesterol ratio. | [16] |
| Ezetimibe (Standard of Care) | Various hyperlipidemic animal models | Inhibition of intestinal cholesterol absorption, leading to reduced plasma cholesterol levels. | [14] |
Conclusion
The 1H-pyrrole-2,5-dione scaffold represents a versatile platform for the development of novel therapeutics. While in vivo efficacy data for this compound remains to be published, the promising in vivo activities of its analogs in oncology, epilepsy, and infectious diseases underscore the potential of this chemical class. Further structure-activity relationship studies and in vivo evaluations are warranted to fully explore the therapeutic utility of these compounds and to identify lead candidates for clinical development.
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITOR OF PROTEIN KINASES 1-(4-CHLOROBENZYL)-3-CHLORO-4-(3-TRIFLUOROMETHYLPHENYLAMINO)-1 H -PYRROLE-2,5-DIONE INDUCES DNA DAMAGE AND APOPTOSIS IN HUMAN COLON CARCINOMA CELLS | Finiuk | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying Novel Actionable Targets in Colon Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-trifluoromethyl Pyrido[1,2- a]benzimidazoles Which Are Efficacious in an in Vivo Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Question: A Comparative Guide to the Cross-Reactivity of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
For researchers and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that promiscuously interacts with unintended proteins can lead to off-target toxicities, derailing an entire development program. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione , a covalent inhibitor with potential therapeutic applications.
This document moves beyond a simple listing of data to explain the causality behind experimental choices, offering a framework for the rigorous, self-validating assessment of covalent inhibitors. We will explore the mechanistic basis of this compound's reactivity, detail gold-standard proteomic workflows for assessing its selectivity, and compare its profile to established kinase inhibitors to provide context and practical insights for your research.
Introduction to the Molecule: A Covalent Modifier by Design
This compound, also known as N-(3-(trifluoromethyl)phenyl)maleimide, is a compound of significant interest due to its chemical architecture. It combines two key features:
-
The Maleimide "Warhead": The pyrrole-2,5-dione structure is a maleimide, a well-known electrophilic group. This moiety acts as a Michael acceptor, enabling it to form stable, covalent bonds with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine.[1][2] This covalent and often irreversible mode of action can lead to high potency and prolonged duration of effect.[3]
-
The Trifluoromethylphenyl Moiety: The trifluoromethyl group is a common feature in modern medicinal chemistry. Its strong electron-withdrawing nature can influence the reactivity of the maleimide ring and contributes to increased lipophilicity and metabolic stability.[4] This moiety often plays a crucial role in the non-covalent recognition and binding of the inhibitor to the target protein's active site, providing initial affinity before the covalent bond is formed.[4]
While the definitive primary target of this specific molecule is not broadly published, its structural alerts strongly suggest it functions as a covalent inhibitor. Analogs with similar scaffolds have been investigated as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), by targeting non-catalytic cysteine residues within their ATP-binding pockets.[5][][7]
The central challenge with such reactive molecules is ensuring they predominantly bind to their intended target. The inherent reactivity of the maleimide group creates a risk of cross-reactivity with numerous other cysteine-containing proteins throughout the proteome. Therefore, a comprehensive assessment of its selectivity is not just recommended; it is imperative.
The Comparative Cohort: Establishing a Selectivity Benchmark
To objectively evaluate the cross-reactivity of this compound, we will compare it against three well-characterized kinase inhibitors. These compounds were chosen to represent different mechanisms of action and selectivity profiles, providing a robust framework for comparison.
| Compound | Mechanism of Action | Primary Target(s) | Rationale for Comparison |
| This compound | Covalent (irreversible) via maleimide warhead | Putative: Tyrosine Kinases (e.g., VEGFR, EGFR) | The subject of our investigation. |
| Afatinib | Covalent (irreversible) via acrylamide warhead | EGFR (ErbB1), HER2 (ErbB2), HER4 (ErbB4)[8][9] | A clinically approved covalent inhibitor targeting a similar protein family. Allows comparison of warhead chemistry (maleimide vs. acrylamide) and selectivity within the covalent inhibitor class. |
| Bosutinib | Non-covalent (reversible) | SRC/ABL tyrosine kinases[2] | A multi-kinase inhibitor with a non-covalent mechanism. Provides a contrast to highlight the distinct cross-reactivity patterns of covalent versus reversible inhibitors. Known to have off-target effects.[10][11] |
| Sorafenib | Non-covalent (reversible) | VEGFR, PDGFR, RAF kinases[12] | A multi-kinase inhibitor that shares the trifluoromethylphenyl moiety with our topic compound. This allows for an assessment of how the covalent maleimide warhead alters the selectivity profile compared to a non-covalent analog with a similar recognition element. |
Experimental Workflows for Assessing Cross-Reactivity
Evaluating the selectivity of a covalent inhibitor requires specialized techniques that go beyond simple IC50 measurements against a panel of purified proteins. Chemoproteomic strategies are the current gold standard as they allow for the unbiased identification of protein targets in a native biological context, such as a cell lysate or even in living cells.[10][11]
Activity-Based Protein Profiling (ABPP)
Expertise & Experience: ABPP is a powerful functional proteomics technology used to profile the activity of entire enzyme families directly in native biological systems. For assessing covalent inhibitors, a competitive ABPP workflow is employed. The core principle is to use a broad-spectrum, cysteine-reactive probe to "tag" accessible and reactive cysteines across the proteome. The inhibitor of interest is then pre-incubated with the proteome, and if it binds to a specific cysteine, it will block the subsequent binding of the probe. The reduction in probe signal for a given protein indicates it is a target of the inhibitor.[10]
Trustworthiness: This method is self-validating. By quantifying the dose-dependent reduction in probe labeling, we can determine the potency of the inhibitor for each potential target. The inclusion of a clickable alkyne or azide handle on the probe allows for the selective enrichment of tagged proteins and their identification and quantification by mass spectrometry.
Protocol: Competitive ABPP for Covalent Inhibitor Profiling
-
Proteome Preparation: Harvest cells and prepare a native cell lysate under non-denaturing conditions to preserve protein structure and function.
-
Inhibitor Incubation: Treat aliquots of the cell lysate with varying concentrations of this compound (or a comparator compound) for a defined period (e.g., 1 hour) at room temperature. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add a cysteine-reactive probe, such as an iodoacetamide-alkyne probe, to all samples and incubate to label the remaining accessible cysteines.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.
-
Protein Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively pulling down the proteins that were not blocked by the inhibitor.
-
Sample Preparation for MS: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and prepare them for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Data Analysis: Identify and quantify the peptides/proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the inhibitor-treated samples compared to the vehicle control are identified as targets.
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel 3-aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones as vascular endothelial growth factor receptor (VEGF-R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emergencydrug.com [emergencydrug.com]
- 9. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of N-Substituted Maleimides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of the Maleimide Moiety
N-substituted maleimides are a cornerstone of modern chemical and biological sciences. Their remarkable reactivity and versatility have cemented their role in a wide array of applications, from the synthesis of robust thermosetting polymers to their indispensable function as covalent linkers in bioconjugation.[1][2] In the realm of drug development, the maleimide group is a key player in the construction of antibody-drug conjugates (ADCs), where its high reactivity towards thiol groups on cysteine residues allows for the precise attachment of potent cytotoxic agents to monoclonal antibodies.[1][3]
The efficacy and stability of the final product, be it a high-performance material or a life-saving therapeutic, are intrinsically linked to the purity and quality of the N-substituted maleimide precursor. The choice of synthetic route is therefore a critical decision, with significant implications for yield, purity, scalability, and cost. This guide provides an in-depth, comparative analysis of the most prevalent methods for the synthesis of N-substituted maleimides, grounded in experimental data and mechanistic insights to empower researchers to make informed decisions in their synthetic endeavors.
Method 1: The Classical Approach - Dehydration of Maleamic Acids
The most traditional and widely practiced method for synthesizing N-substituted maleimides is the cyclodehydration of an N-substituted maleamic acid intermediate.[1] This two-step process begins with the facile reaction of a primary amine with maleic anhydride to form the corresponding maleamic acid. The subsequent ring closure to the imide is the critical step and can be achieved through various dehydration protocols.
Mechanism of Dehydration
The cyclodehydration of maleamic acids is not a simple elimination of water. The reaction, particularly when using an anhydride like acetic anhydride, proceeds through a mixed anhydride intermediate.[4][5] This intermediate can then undergo intramolecular cyclization. Interestingly, this cyclization can occur via two distinct pathways: attack by the amide nitrogen to form the desired maleimide, or attack by the amide oxygen to form the isomeric N-substituted isomaleimide. The formation of the more thermodynamically stable maleimide is generally favored, although the reaction conditions can influence the product distribution.[4] The presence of a base, such as sodium acetate, is often employed to facilitate the reaction.[6]
Caption: General workflow for the synthesis of N-substituted maleimides via maleamic acid dehydration.
Experimental Protocol: Synthesis of N-Phenylmaleimide
This protocol is adapted from a robust procedure published in Organic Syntheses.[6]
Part A: Synthesis of Maleanilic Acid
-
In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.
-
Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of ether through the dropping funnel.
-
Stir the resulting thick suspension at room temperature for 1 hour.
-
Cool the mixture to 15-20°C in an ice bath.
-
Collect the product by suction filtration. The resulting maleanilic acid (yield: 97-98%) is a fine, cream-colored powder and is suitable for use in the next step without further purification.[6]
Part B: Synthesis of N-Phenylmaleimide
-
In a 2-L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.
-
Add the 316 g of maleanilic acid from Part A.
-
Heat the suspension on a steam bath with swirling for 30 minutes to dissolve the solids.[6]
-
Cool the reaction mixture to near room temperature in a cold water bath.
-
Pour the mixture into 1.3 L of ice water.
-
Collect the precipitated product by suction filtration and wash it three times with 500-mL portions of ice-cold water, followed by one wash with 500 mL of petroleum ether.
-
Dry the product to obtain crude N-phenylmaleimide (yield: 75-80%).[6] The product can be further purified by recrystallization from cyclohexane to yield canary-yellow needles.
Performance and Considerations
The dehydration of maleamic acids is a well-established and scalable method. However, it is not without its drawbacks. The use of large quantities of acetic anhydride can be costly and presents challenges in terms of waste disposal. Furthermore, the reaction conditions, particularly for aliphatic maleimides, can sometimes lead to lower yields and the formation of colored impurities, necessitating extensive purification.[7] The potential for isomaleimide formation is another factor to consider, as its presence can complicate purification and impact the reactivity of the final product.[4][8]
Method 2: The "Green" Alternative - Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities with reduced reaction times.[9] The synthesis of N-substituted maleimides is no exception, with microwave irradiation being successfully applied to the cyclodehydration of maleamic acids.[10][11]
Causality Behind Microwave Enhancement
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in dramatically shorter reaction times. Furthermore, the localized heating can minimize the formation of side products that may arise from prolonged exposure to high temperatures in conventional methods.[9]
Caption: Comparison of microwave-assisted versus conventional heating for maleimide synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of N-(4-chlorophenyl)maleimide
-
Combine N-(4-chloro)maleanilic acid, anhydrous sodium acetate, and acetic anhydride in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 140°C) for a short duration (e.g., 5 minutes).
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and recrystallize from a suitable solvent like ethanol.
Performance and Considerations
Microwave-assisted synthesis offers a compelling alternative to traditional heating methods. It significantly reduces reaction times from hours to minutes and can lead to improved yields.[10] This method aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents.[9][10] However, the initial investment in a dedicated microwave reactor can be a barrier for some laboratories. Additionally, scalability can be a concern, as specialized equipment is required for large-scale microwave reactions.
Method 3: The Mitsunobu Reaction - A Route to N-Alkyl Maleimides
The Mitsunobu reaction is a versatile and powerful method for the formation of C-N bonds, among others.[12] While less common than the maleamic acid dehydration route, it offers a direct pathway to N-alkylated maleimides from the corresponding alcohol and maleimide, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.[13][14]
Mechanism of the Mitsunobu Reaction
The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This species then activates the alcohol, converting the hydroxyl group into a good leaving group. The maleimide, acting as the nucleophile, then displaces the activated hydroxyl group in an SN2 fashion, leading to the N-alkylated product.[15]
Experimental Protocol: General Procedure for Mitsunobu N-Alkylation of Maleimide
-
Dissolve maleimide, the desired alcohol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in an anhydrous solvent such as THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, the triphenylphosphine oxide byproduct can be partially removed by filtration.
-
The crude product is then purified by column chromatography.
Performance and Considerations
Method 4: Direct N-Alkylation of Maleimide
A more direct approach to N-alkylated maleimides involves the N-alkylation of the maleimide ring itself with an alkyl halide in the presence of a base.[16] This method avoids the need to prepare and isolate the maleamic acid intermediate. A particularly innovative and green variation of this method utilizes mechanochemistry (ball milling) to carry out the reaction under solvent-free conditions.[17]
Mechanism of Direct N-Alkylation
The reaction proceeds via the deprotonation of the N-H bond of maleimide by a base (e.g., potassium carbonate) to form the maleimide anion. This nucleophilic anion then attacks the alkyl halide in a classic SN2 reaction, displacing the halide and forming the N-alkylated product.[17]
Experimental Protocol: Mechanochemical N-Alkylation of Phthalimide (Illustrative)
While the specific protocol is for phthalimide, a similar principle applies to maleimide.
-
In a stainless steel milling vial containing a stainless steel ball, combine the imide (e.g., phthalimide), potassium carbonate, and the alkyl halide.
-
Mill the mixture at a set frequency (e.g., 30 Hz) for a specified time (e.g., 1-2 hours).
-
After milling, extract the product from the solid mixture with a suitable solvent.
-
Filter to remove the inorganic salts and evaporate the solvent to obtain the N-alkylated imide.[17]
Performance and Considerations
Direct N-alkylation is an attractive method due to its atom economy and straightforwardness. The mechanochemical approach is particularly noteworthy for its environmental benefits, as it eliminates the need for bulk solvents.[17] However, the reactivity of the alkyl halide is a key factor, with alkyl iodides and bromides being more reactive than chlorides. For less reactive alkyl halides, the reaction may require harsher conditions or may not proceed efficiently. Over-alkylation is generally not an issue with imides as it can be with primary or secondary amines.
Comparative Summary of Synthesis Methods
| Method | Key Reagents | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Dehydration of Maleamic Acid | Maleic anhydride, primary amine, acetic anhydride, sodium acetate | 1-4 hours | 75-98%[6] | Well-established, scalable, high yields for many substrates. | Requires large excess of dehydrating agent, potential for isomaleimide byproduct, can be energy-intensive.[7] |
| Microwave-Assisted Synthesis | Maleamic acid, acetic anhydride, sodium acetate | 5-15 minutes | Often higher than conventional | Rapid, energy-efficient, can improve yields and purity, "green" approach.[9][10] | Requires specialized equipment, scalability can be a challenge. |
| Mitsunobu Reaction | Maleimide, alcohol, triphenylphosphine, DIAD/DEAD | 2-12 hours | 60-90% | Good for specific N-alkylation, proceeds with inversion of stereochemistry.[13] | Stoichiometric byproducts complicate purification, expensive reagents.[15] |
| Direct N-Alkylation | Maleimide, alkyl halide, base (e.g., K₂CO₃) | 1-24 hours | 50-95%[17] | Atom economical, direct, mechanochemical version is solvent-free. | Can require reactive alkyl halides, base-sensitive functional groups may not be tolerated. |
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of N-substituted maleimides is a mature field with several reliable methods at the disposal of the modern chemist.
-
For large-scale, cost-effective synthesis, particularly of N-aryl maleimides , the classical dehydration of maleamic acids remains a dominant and robust choice.
-
When speed, energy efficiency, and green chemistry principles are paramount, microwave-assisted synthesis offers a significant advantage, dramatically reducing reaction times and often improving yields.
-
For the synthesis of N-alkyl maleimides from alcohols , especially when stereochemical control is important, the Mitsunobu reaction provides a valuable, albeit more complex, alternative.
-
Direct N-alkylation presents a straightforward and atom-economical route, with its mechanochemical variant being an excellent choice for environmentally conscious synthesis.
Ultimately, the optimal method will depend on the specific target molecule, the scale of the synthesis, the available laboratory equipment, and the overall project goals, including cost and environmental impact. By understanding the underlying mechanisms, protocols, and trade-offs of each approach, researchers can confidently select the most appropriate strategy to synthesize high-quality N-substituted maleimides for their specific application.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]
- 11. Microwave-assisted synthesis and biological evaluation of 3,4-diaryl maleic anhydride/N-substituted maleimide derivatives as combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Mitsunobu Reaction: A Novel Method for the Synthesis of Bifunctional Maleimide Linkers - Lookchem [lookchem.com]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Analysis of a Novel Pyrrole-2,5-dione Derivative in Oncology
A Technical Guide for Researchers in Drug Development
Introduction
The relentless pursuit of novel therapeutic agents with enhanced potency and selectivity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds, particularly those containing the pyrrole-2,5-dione (maleimide) scaffold, have garnered significant interest due to their prevalence in bioactive molecules and their utility as covalent inhibitors. This guide provides a detailed comparative analysis of the potency of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione and its close structural analogue, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) , against established multi-kinase inhibitors used in the treatment of colorectal cancer, namely Regorafenib and Sorafenib .
While this compound is a key synthetic intermediate for kinase inhibitors, direct public domain data on its biological potency is scarce. Therefore, this guide will leverage published data for its closely related analogue, MI-1, which shares the critical trifluoromethylphenyl pharmacophore and has demonstrated significant antiproliferative activity. This comparison aims to contextualize the potential of this chemical class and provide a framework for its further investigation.
Mechanism of Action: A Tale of Two Strategies
The clinical efficacy of kinase inhibitors is intrinsically linked to their ability to block aberrant signaling pathways that drive tumor growth and angiogenesis. Regorafenib and Sorafenib are classified as multi-kinase inhibitors, exerting their effects by targeting several key enzymes simultaneously. In contrast, MI-1 is proposed to function as a more targeted inhibitor, with a primary focus on key growth factor receptors.
Regorafenib and Sorafenib: The Multi-Kinase Barrage
Both Regorafenib and Sorafenib function by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis (the formation of new blood vessels) and oncogenesis (tumor formation). Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptor (PDGFR), and the RAF-serine/threonine kinases in the MAP kinase signaling pathway (RAF/MEK/ERK)[1][2][3][4]. By blocking these pathways, they effectively cut off the tumor's blood supply and inhibit the signaling cascades responsible for cell proliferation and survival[2][5][6].
MI-1: A Focused Approach on Growth Factor Receptors
The analogue MI-1, and by extension, the this compound class, is suggested to act as an ATP-competitive inhibitor of specific tyrosine kinases[7]. Molecular docking studies have indicated that these compounds form stable complexes with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[8][9]. This more targeted approach aims to inhibit specific nodes in the cancer signaling network, potentially leading to a more favorable side-effect profile.
Caption: Comparative targeting strategies of multi-kinase inhibitors and the investigational analogue.
Comparative Potency: In Vitro Data
A direct comparison of potency is crucial for evaluating the potential of a new chemical entity. The following tables summarize the available in vitro potency data for MI-1, Regorafenib, and Sorafenib. Table 1 focuses on the inhibition of specific kinase enzymes, while Table 2 compares the antiproliferative activity in a human colorectal cancer cell line.
Table 1: In Vitro Kinase Inhibition (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| MI-1 | VEGFR2 | Data not publicly available | [8][9] |
| EGFR | Data not publicly available | [8][9] | |
| Regorafenib | VEGFR1 | 13 | [5][10] |
| VEGFR2 | 4.2 | [5][10] | |
| VEGFR3 | 46 | [5][10] | |
| BRAF | 28 | [6] | |
| BRAF (V600E) | 19 | [6] | |
| PDGFRβ | 22 | [5][10] | |
| Sorafenib | VEGFR2 | 90 | [1][11] |
| VEGFR3 | 20 | [1] | |
| BRAF | 22 | [2][3] | |
| BRAF (V600E) | 38 | [2][3] | |
| PDGFRβ | 57 | [1] |
Table 2: Antiproliferative Activity in HCT-116 Human Colon Carcinoma Cells (GI50/IC50)
| Compound | Potency Metric | Value (µM) | Reference(s) |
| MI-1 | GI50 | ~0.01 - 0.016 | [8] |
| Regorafenib | IC50 | 3 - 6 | [12] |
| Sorafenib | EC50/IC50 | ~5 - 18 | [13][14][15][16] |
Note: GI50 (50% growth inhibition) and IC50/EC50 (50% inhibitory/effective concentration) are closely related measures of potency. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data reveals that the investigational analogue, MI-1, exhibits remarkably potent antiproliferative activity against the HCT-116 colon cancer cell line, with GI50 values in the low nanomolar range. This is significantly more potent than both Regorafenib and Sorafenib in the same cell line, which show activity in the micromolar range. While direct kinase inhibition data for MI-1 is not available, its potent cellular activity suggests effective engagement of its intended targets.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assay
To ensure the reproducibility and validity of potency data, standardized experimental protocols are essential. The following provides a detailed methodology for a common in vitro kinase inhibition assay, which can be adapted to assess the potency of compounds like MI-1, Regorafenib, and Sorafenib against their respective kinase targets.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a robust method for measuring the inhibition of kinase activity by quantifying the phosphorylation of a specific substrate.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody and streptavidin-acceptor bind, bringing the europium donor and acceptor into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. The intensity of the FRET signal is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, BRAF)
-
Biotinylated peptide substrate specific for the kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
HTRF detection reagents: Europium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor (e.g., XL665 or d2)
-
Low-volume, white 384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the test compounds in 100% DMSO.
-
Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add 5 µL of the kinase and substrate mixture (prepared in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of the HTRF detection mixture containing the europium-labeled antibody and streptavidin-acceptor.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) kinase inhibition assay.
Conclusion and Future Directions
This comparative guide highlights the significant potential of the this compound scaffold in the development of novel anticancer agents. The analogue, MI-1, demonstrates superior antiproliferative potency in a colon cancer cell line compared to the established multi-kinase inhibitors Regorafenib and Sorafenib. This suggests that a more targeted inhibition of key growth factor receptors, such as VEGFR2 and EGFR, may be a highly effective therapeutic strategy.
The exceptional cellular potency of MI-1 warrants further investigation to elucidate its precise mechanism of action and to determine its in vitro inhibitory constants against a panel of oncologically relevant kinases. Future studies should focus on:
-
Direct Kinase Profiling: Determining the IC50 values of MI-1 and the parent compound, this compound, against a broad panel of kinases to confirm their primary targets and assess their selectivity.
-
In Vivo Efficacy: Evaluating the antitumor activity of these compounds in preclinical xenograft models of colorectal cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency, selectivity, and pharmacokinetic properties.
By building on the promising data presented in this guide, researchers can further explore the therapeutic potential of this chemical class and contribute to the development of the next generation of targeted cancer therapies.
References
- 1. oncology-central.com [oncology-central.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 15. The Study of a Novel Sorafenib Derivative HLC-080 as an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Sorafenib on Human Colon Cancer Cells | Beirut Arab University [bau.edu.lb]
A Comparative Benchmarking Guide: 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione versus N-Ethylmaleimide in GAPDH Inhibition and Cytotoxicity
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive framework for benchmarking 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a compound of interest for its potential biological activities, against a well-established standard, N-Ethylmaleimide (NEM).[1][2] The focus of this comparison is on the inhibition of a key metabolic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), and the broader cytotoxic effects on cultured cells.[3][4][5][6][7]
The maleimide functional group present in this compound suggests a mechanism of action involving the alkylation of cysteine residues.[1][2][8] This reactivity is shared by NEM, a widely used reagent in biochemistry to probe the function of sulfhydryl groups in proteins.[1][2][9] Given that GAPDH activity is dependent on a critical cysteine residue in its active site, both compounds are hypothesized to act as inhibitors.[3][5] This guide will provide the experimental protocols and rationale necessary to test this hypothesis and quantitatively compare the potency and cellular impact of these two molecules.
Rationale for Experimental Design
The selection of assays is critical for a meaningful comparison. A direct enzymatic assay will quantify the inhibitory potential of each compound on purified GAPDH.[3][10][11] This provides a measure of on-target activity. However, potent enzyme inhibition is only one aspect of a compound's profile. A cytotoxicity assay is essential to assess the overall effect on cell health.[12][13][14][15] A compound that is a potent enzyme inhibitor but is also highly cytotoxic may have limited therapeutic potential. By comparing the concentration-response curves for both enzyme inhibition and cytotoxicity, we can derive a therapeutic index, a key parameter in drug development.
Experimental Protocols
GAPDH Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and N-Ethylmaleimide against purified GAPDH. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16][17][18]
Materials:
-
Purified GAPDH enzyme
-
GAPDH Assay Buffer (e.g., Sigma-Aldrich MAK277A or similar)[10]
-
GAPDH Substrate (e.g., Sigma-Aldrich MAK277B or similar)[10]
-
GAPDH Developer (e.g., Sigma-Aldrich MAK277C or similar)[10]
-
NADH Standard (e.g., Sigma-Aldrich MAK277D or similar)[10]
-
This compound
-
N-Ethylmaleimide (NEM)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipettor
-
Multiwell plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and NEM in DMSO. Create a series of dilutions in GAPDH Assay Buffer to achieve a range of final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.[19]
-
Assay Setup: In a 96-well plate, add the diluted compounds or vehicle control (assay buffer with the same percentage of DMSO) to triplicate wells.[19]
-
Enzyme Addition: Add the purified GAPDH enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the GAPDH substrate and developer solution to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 450 nm every minute for 30-60 minutes at 37°C. The reaction should be in the linear range.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).[16][19]
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Materials:
-
Human cell line (e.g., HeLa or HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Multichannel pipettor
-
Multiwell plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound and NEM prepared in a complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][15]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[15]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a multi-well plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) value from the dose-response curve.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.
| Compound | GAPDH IC50 (µM) | Cell Line CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| N-Ethylmaleimide | Experimental Value | Experimental Value | Calculated Value |
Caption: Comparative analysis of GAPDH inhibition and cytotoxicity.
A higher selectivity index indicates that the compound is more potent against its intended target (GAPDH) than it is toxic to the cells, which is a desirable characteristic for a potential therapeutic agent.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility.
Caption: Experimental workflow for benchmarking inhibitors.
Conclusion
This guide outlines a robust and objective methodology for benchmarking this compound against the standard cysteine-modifying agent, N-Ethylmaleimide. By following these detailed protocols, researchers can generate reliable and reproducible data on the GAPDH inhibitory activity and overall cytotoxicity of this novel compound. The resulting comparative data will be invaluable for making informed decisions in the early stages of drug discovery and development.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Modification of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel insight into the role of GAPDH playing in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. courses.edx.org [courses.edx.org]
- 17. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Ensuring Reproducibility in Thiol-Maleimide Conjugation: A Comparative Analysis Featuring 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
In the landscape of bioconjugation, the pursuit of reproducible experimental outcomes is paramount. The covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic development, diagnostic assays, and fundamental biological research. Among the various chemical strategies, the reaction between a maleimide and a thiol group stands out for its high selectivity and efficiency under mild conditions.[1][2] This guide provides a deep dive into the critical parameters governing the reproducibility of this reaction, using 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione as a representative N-aryl maleimide. We will explore the underlying chemistry, compare it with alternative methods, and provide robust protocols designed to yield consistent and verifiable results.
The Core Chemistry: Understanding the Maleimide-Thiol Reaction
The foundation of this conjugation strategy is the Michael addition reaction, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[1] This process results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1] The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]
The substituent on the nitrogen atom of the maleimide can influence the reactivity and properties of the reagent. In the case of this compound, the electron-withdrawing trifluoromethylphenyl group can impact the electrophilicity of the maleimide double bond.
Critical Parameters Governing Experimental Reproducibility
Achieving consistent results in maleimide-thiol conjugations hinges on the stringent control of several experimental variables. Fluctuations in these parameters can lead to low yields, product heterogeneity, and a lack of reproducibility.
1. pH: The Most Critical Factor
The pH of the reaction buffer is the single most important parameter to control.[1] The optimal range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4]
-
Below pH 6.5: The thiol group (-SH) is predominantly protonated, which significantly reduces its nucleophilicity and slows the reaction rate.[4]
-
Above pH 7.5: Two side reactions become prominent. Firstly, the maleimide ring can undergo hydrolysis, opening to form an unreactive maleamic acid derivative.[1][4] Secondly, the maleimide group begins to lose its selectivity and can react with primary amines, such as the side chain of lysine residues.[4][5]
2. Reagent Preparation and Stability
Maleimides are susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5.[1] To ensure reproducibility:
-
Fresh Solutions: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][6]
-
Storage: Unused stock solutions can be stored at –20°C for short periods (up to a month), but should be brought to room temperature before opening to prevent moisture condensation.[6]
3. Thiol Group Availability and Buffer Composition
The target thiol groups on a biomolecule must be in their reduced, free state (-SH) to be reactive.
-
Disulfide Reduction: Cysteine residues in proteins often exist as oxidized disulfide bridges, which do not react with maleimides.[3][6] These must be reduced prior to conjugation using reagents like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT (dithiothreitol) because excess TCEP does not need to be removed before adding the maleimide, whereas DTT contains a free thiol and would compete for the maleimide.[6]
-
Degassing Buffers: Oxygen can oxidize free thiols to form disulfide bonds.[3] It is crucial to degas all buffers by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.[4]
-
Buffer Choice: Avoid buffers containing competing nucleophiles, such as Tris, which has a primary amine. Buffers like PBS or HEPES at pH 7.0-7.5 are good choices.[3][6]
Table 1: Key Parameters for Reproducible Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale for Reproducibility |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability and selectivity.[1][4] |
| Temperature | 20-25°C (Room Temp) or 4°C | Room temperature for 1-2 hours is common; 4°C overnight can also be used. Consistency is key.[1] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide reagent.[6] |
| Reducing Agent | TCEP | Effectively reduces disulfide bonds without requiring removal prior to conjugation.[6] |
| Buffer System | Phosphate (PBS), HEPES | Inert buffers that do not contain competing nucleophiles.[6] |
| Atmosphere | Degassed Buffers / Inert Gas | Minimizes oxidation of free thiols, ensuring their availability for reaction.[4] |
Side Reactions and Conjugate Stability: A Challenge to Reproducibility
Beyond the primary reaction conditions, the inherent chemical liabilities of the maleimide group and the resulting thiosuccinimide linkage can impact the consistency and long-term stability of the conjugate.
-
Hydrolysis: As mentioned, high pH can cause the maleimide ring to open, rendering it inactive.[1]
-
Retro-Michael Reaction: The thiosuccinimide bond is not perfectly stable and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[1][7] This can lead to the transfer of the conjugated payload to other molecules, a significant concern for therapeutics like antibody-drug conjugates (ADCs).[1]
-
Isomerization/Rearrangement: The succinimide ring of the conjugate can open via hydrolysis, which can then re-close to form a more stable structure. While this can prevent the retro-Michael reaction, it may lead to a heterogeneous product mixture.[4]
The choice of the N-substituent on the maleimide can influence the stability of the resulting conjugate. While specific data on this compound is limited in the context of conjugate stability, N-aryl maleimides have been studied for their reactivity and the stability of their adducts.[8] Researchers should be aware that these side reactions can contribute to variability between experiments if not properly controlled.
Comparison with Alternative Thiol-Reactive Chemistries
While maleimides are widely used, other thiol-reactive chemistries exist, each with its own advantages and disadvantages. The choice of reagent can significantly impact the reproducibility and stability of the final conjugate.
Table 2: Comparison of Common Thiol-Reactive Chemistries
| Feature | Maleimides | Haloacetyls (e.g., Iodoacetamide) | Pyridyl Disulfides |
|---|---|---|---|
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution | Thiol-Disulfide Exchange |
| Bond Formed | Thioether (Thiosuccinimide) | Thioether | Disulfide |
| Optimal pH | 6.5 - 7.5 | 7.5 - 8.5 | 4 - 5 |
| Selectivity | High for thiols at pH < 7.5 | Reacts with other nucleophiles (His, Met) | High for thiols |
| Bond Stability | Stable, but susceptible to retro-Michael reaction[1] | Very Stable | Reversible (cleavable by reducing agents) |
| Key Reproducibility Factor | Strict pH control; fresh reagent prep[4] | Strict pH control to avoid side reactions | Control of reducing agents |
Protocol for Assessing Reproducibility of Protein-Maleimide Conjugation
This protocol is designed as a self-validating system to assess the reproducibility of conjugating a maleimide, such as this compound, to a model protein with available cysteine residues.
Workflow Overview
Detailed Step-by-Step Methodology
1. Preparation of Protein and Buffers a. Prepare a conjugation buffer (e.g., 1x PBS, 100 mM HEPES) at pH 7.2. b. Thoroughly degas the buffer by applying a vacuum for 15-20 minutes or by bubbling argon/nitrogen gas through it for the same duration.[6] c. Prepare a protein solution (e.g., a model IgG antibody) at a concentration of 1-10 mg/mL in the degassed buffer.[6]
2. Reduction of Protein Disulfide Bonds a. Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). b. Add a 10-20 fold molar excess of TCEP to the protein solution.[9] c. Incubate for 30-60 minutes at room temperature.[9]
3. Preparation of Maleimide Solution a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a 10 mM stock solution in anhydrous DMSO.[6] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.
4. Conjugation Reaction a. Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring.[6][10] The exact ratio should be kept consistent across experiments. b. Incubate for 1-2 hours at room temperature, protected from light.[9] Alternatively, the reaction can be performed overnight at 4°C. The chosen condition must be used for all replicate experiments.
5. Quenching the Reaction a. To stop the reaction and consume any unreacted maleimide, add a free thiol-containing compound like cysteine or β-mercaptoethanol to a final concentration of ~10 mM.[9]
6. Purification of the Conjugate a. Remove excess, unreacted maleimide and quenching agent by purifying the protein conjugate. Size-exclusion chromatography (SEC) is a common and effective method.[9]
7. Characterization and Data Analysis a. Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA assay). b. Degree of Labeling (DOL): The DOL, or the average number of maleimide molecules conjugated per protein, is a key metric for reproducibility. It can be determined using UV-Vis spectroscopy if the maleimide-containing molecule has a distinct absorbance, or more accurately by mass spectrometry (e.g., MALDI-TOF or ESI-MS). c. Purity and Heterogeneity: Analyze the purified conjugate by SDS-PAGE and SEC-HPLC to assess purity and aggregation.
8. Establishing Reproducibility a. Perform the entire experiment in triplicate on different days. b. Compare the DOL, yield, and purity profiles across the replicates. A coefficient of variation (CV) of less than 15% for the DOL is often considered a benchmark for good reproducibility.
Troubleshooting Common Reproducibility Issues
Table 3: Troubleshooting Guide for Maleimide Conjugation
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low DOL / Low Yield | - Incomplete disulfide reduction.- Oxidized thiols.- Hydrolyzed maleimide reagent.- Incorrect pH (< 6.5). | - Increase TCEP concentration or incubation time.- Use freshly degassed buffers.[4]- Prepare fresh maleimide stock solution.[1]- Verify buffer pH is between 6.5-7.5.[4] |
| High Variability in DOL | - Inconsistent reaction times or temperatures.- Pipetting errors with maleimide stock.- Maleimide stock solution degrading over time. | - Strictly control incubation time and temperature.- Use calibrated pipettes; prepare a larger master mix if possible.- Always use freshly prepared maleimide solution. |
| Product Heterogeneity / Aggregation | - Reaction with amines at pH > 7.5.- Excessively high molar ratio of maleimide.- Instability of the conjugate. | - Ensure reaction pH does not exceed 7.5.[4]- Optimize and reduce the molar excess of the maleimide reagent.- Analyze conjugate immediately after purification. |
Conclusion
The reproducibility of experiments utilizing maleimide chemistry, with reagents like this compound, is not a matter of chance but a result of meticulous control over key experimental parameters. By understanding the underlying Michael addition chemistry and its competing side reactions, researchers can design robust protocols. The cornerstones of reproducibility are strict pH control, the use of fresh, high-quality reagents, and the maintenance of a reducing environment to ensure thiol availability. By implementing the self-validating experimental workflow and characterization steps outlined in this guide, scientists can generate consistent, reliable, and publishable data, thereby increasing confidence in their findings and accelerating the pace of research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotium.com [biotium.com]
A Comparative Analysis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione and Its Analogs in Preclinical Research
In the landscape of contemporary drug discovery, the pyrrole-2,5-dione scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a detailed statistical and mechanistic comparison of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione and its derivatives, with a focus on their anticancer and anticonvulsant properties. By synthesizing data from a range of preclinical studies, we aim to offer researchers and drug development professionals a comprehensive resource to inform future investigations and therapeutic strategies.
Introduction to the N-Aryl Maleimide Scaffold
The 1H-pyrrole-2,5-dione core, also known as a maleimide, is a five-membered lactam that serves as a versatile pharmacophore. The introduction of an aryl substituent at the N-1 position, particularly a trifluoromethylphenyl group, has been shown to significantly modulate the compound's physicochemical properties and biological activity. The trifluoromethyl group is a powerful bioisostere for various functional groups and is known to enhance metabolic stability and membrane permeability, making it an attractive feature in medicinal chemistry. This guide will delve into the nuanced structure-activity relationships of these compounds, presenting a comparative analysis of their efficacy and potential mechanisms of action.
Anticancer Activity: A Tale of Two Scaffolds
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated across a panel of human cancer cell lines, often showing potency comparable to or exceeding that of standard chemotherapeutic agents.
Comparative Cytotoxicity
The antiproliferative activity of various pyrrole-2,5-dione derivatives is typically assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit cell growth by 50%.
A study on 3-trifluoromethylpyrazole tethered chalcone-pyrrole derivatives highlighted the significant antiproliferative activity of compounds 5a and 5c against various cancer cell lines.[1] Notably, their GI50 values (concentration causing 50% growth inhibition) were more promising than the standard drug sunitinib in several cell lines.[1]
| Compound | Cell Line | GI50 (µM) | Comparator (Sunitinib) GI50 (µM) |
| 5a | HL-60 (Leukemia) | 1.36 | >10 |
| 5a | RPMI-8226 (Leukemia) | 0.27 | >10 |
| 5a | KM-12 (Colon Cancer) | 1.36 | >10 |
| 5c | HL-60 (Leukemia) | 0.27 | >10 |
| 5c | RPMI-8226 (Leukemia) | 0.27 | >10 |
| 5c | KM-12 (Colon Cancer) | 0.27 | >10 |
Furthermore, a series of 4-amino-3-chloro-1H-pyrrole-2,5-diones were synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.[2][3] One derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, demonstrated potent inhibition of colon cancer cell lines with GI50 values in the nanomolar range.[2]
Mechanistic Insights into Anticancer Action
The anticancer activity of these pyrrole derivatives is often attributed to their ability to induce apoptosis, or programmed cell death. This is frequently investigated through assays that measure the activation of caspases, a family of proteases that are central to the apoptotic pathway. For instance, some pyrrole analogs have been shown to induce caspase-3 activation, a key executioner caspase.[4]
The mechanism of action for some of these compounds involves the inhibition of crucial signaling pathways in cancer progression. For example, in silico docking studies have suggested that certain trifluoromethyl-containing pyrrole derivatives can interact with the ATP-binding domains of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), which are important targets in cancer therapy.[2][3]
Caption: Proposed anticancer mechanism of action for certain pyrrole derivatives.
Anticonvulsant Properties: A Promising Avenue for Neurological Disorders
N-substituted maleimides, including those with a trifluoromethylphenyl moiety, have been investigated for their anticonvulsant activity. These studies typically employ animal models of seizures, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
Comparative Efficacy in Seizure Models
The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. The efficacy of a compound is often reported as its median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.
| Compound Class | Seizure Model | Reported Activity |
| N-phenylphthalimides | MES | Potent activity with small lipophilic N-phenyl substituents[5] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES, scPTZ, 6 Hz | Broad-spectrum anticonvulsant properties[6] |
| N-1',N-3'-disubstituted-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones | scPTZ | ED50 of 41.8 mg/kg for the most active compound[7] |
The search for novel anticonvulsants is often benchmarked against established drugs like valproate (VPA). Notably, some hybrid molecules have demonstrated more potent anticonvulsant activity in preclinical models compared to VPA.[6]
Experimental Protocols
This widely used preclinical screen for anticonvulsant drugs identifies compounds effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male mice or rats are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic and an electrolyte solution.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The ED50 is calculated based on the percentage of animals protected at various doses.
Caption: Workflow for the Maximal Electroshock (MES) test.
This test is a primary screening model for identifying anticonvulsant drugs effective against myoclonic seizures.
Methodology:
-
Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound or vehicle.
-
Induction of Seizures: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.
-
Observation: Animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures. The ED50 is calculated based on the percentage of animals protected at various doses.
Other Biological Activities
Beyond anticancer and anticonvulsant effects, derivatives of 1H-pyrrole-2,5-dione have been explored for a variety of other therapeutic applications, including:
-
Anti-inflammatory Activity: Certain derivatives have shown inhibitory activity against the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[9]
-
Antimicrobial and Fungicidal Properties: The pyrrole scaffold is present in many natural and synthetic compounds with antibacterial and antifungal activity.[10][11][12]
-
Cholesterol Absorption Inhibition: Some 1H-pyrrole-2,5-dione derivatives have been identified as potent inhibitors of cholesterol absorption, suggesting their potential in managing atherosclerosis.[13]
Conclusion
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The data synthesized in this guide demonstrates the potent and diverse biological activities of its derivatives, particularly in the realms of oncology and neurology. The comparative analysis highlights the importance of specific structural modifications in fine-tuning the efficacy and selectivity of these compounds. The provided experimental protocols serve as a practical resource for researchers aiming to further investigate this promising class of molecules. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to pave the way for their clinical translation.
References
- 1. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
- 13. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the biological activities of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds. This document moves beyond a simple recitation of facts to offer a comparative perspective on its performance against established agents in antifungal, cytotoxic, and anti-inflammatory applications. The experimental data and mechanistic insights presented herein are synthesized from peer-reviewed literature to support your research and development endeavors.
Introduction to this compound
This compound, also known as N-(3-trifluoromethylphenyl)maleimide, is a small molecule characterized by a central pyrrole-2,5-dione (maleimide) ring substituted with a trifluoromethylphenyl group. The maleimide moiety is a known reactive pharmacophore, capable of undergoing Michael addition reactions, particularly with thiol groups of cysteine residues in proteins. This reactivity is the foundation of its diverse biological activities. The trifluoromethylphenyl group significantly influences the compound's lipophilicity and electronic properties, thereby modulating its interaction with biological targets.
Comparative Antifungal Activity
N-substituted maleimides have demonstrated potent antifungal activity, often comparable to or exceeding that of established antifungal agents.[1] The primary mechanism of action is believed to be the covalent modification of essential fungal enzymes.
Performance Against Standard Antifungal Agents
Peer-reviewed studies on N-substituted maleimides have shown their efficacy against a range of pathogenic yeasts and molds. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative N-substituted maleimides against Candida albicans, a common fungal pathogen, in comparison to the widely used antifungal drugs, Fluconazole and Nystatin.
| Compound/Drug | Candida albicans MIC (µg/mL) | Reference |
| N-substituted maleimides (general range) | 0.5 - 4 | [1] |
| Fluconazole | 0.25 - 16 | [1][2] |
| Nystatin | 1 - 4 | [1] |
Note: Specific MIC values for this compound were not explicitly found in the direct search results, but the general range for neutral N-substituted maleimides is provided for comparison.
The data indicate that N-substituted maleimides exhibit strong antifungal activity, with MIC values in a range that is competitive with standard antifungal therapies.[1]
Mechanism of Antifungal Action
The antifungal activity of N-substituted maleimides is attributed to their ability to act as thiol-reacting compounds, leading to the inhibition of crucial fungal enzymes.[1][3] Key molecular targets include enzymes involved in cell wall biosynthesis, such as β(1,3)-glucan synthase and chitin synthase.[1][4] Interference with these enzymes disrupts the integrity of the fungal cell wall, leading to cell lysis and death.
Furthermore, some maleimide derivatives have been shown to interfere with iron ion homeostasis in fungal cells, which in turn inhibits ergosterol biosynthesis and increases cell membrane permeability.[4][5]
Comparative Cytotoxic Activity
The reactivity of the maleimide ring also imparts cytotoxic properties to this class of compounds, making them of interest in oncology research. Their ability to induce apoptosis in cancer cells is a key aspect of their potential as anticancer agents.
Performance Against Standard Chemotherapeutic Agents
Studies on various N-substituted maleimides and related compounds containing the trifluoromethylphenyl moiety have demonstrated significant cytotoxicity against a panel of human cancer cell lines. The table below presents a comparison of the half-maximal inhibitory concentration (IC50) values for a representative trifluoromethylphenyl-containing compound against various cancer cell lines, with the standard chemotherapeutic agent Cisplatin included for reference.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)phenylthiourea analog | SW480 (Colon) | ≤ 10 | [6] |
| 3-(Trifluoromethyl)phenylthiourea analog | SW620 (Colon) | ≤ 10 | [6] |
| 3-(Trifluoromethyl)phenylthiourea analog | PC3 (Prostate) | ≤ 10 | [6] |
| 3-(Trifluoromethyl)phenylthiourea analog | K-562 (Leukemia) | ≤ 10 | [6] |
| Cisplatin | SW480 (Colon) | > 10 (less potent) | [6] |
| Cisplatin | PC3 (Prostate) | ~10 | [6] |
Note: Data for the exact topic compound was not available in the search results. Data from a structurally related compound containing the 3-(trifluoromethyl)phenyl group is presented to illustrate the potential cytotoxic activity.
These findings suggest that compounds containing the 3-(trifluoromethyl)phenyl moiety can exhibit potent cytotoxic activity, in some cases surpassing that of the established drug, cisplatin.[6]
Mechanism of Cytotoxic Action
The cytotoxic effects of N-substituted maleimides are largely attributed to the induction of apoptosis. This programmed cell death is often initiated through the intrinsic, or mitochondrial, pathway. The maleimide compound can induce cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[7]
Comparative Anti-inflammatory Activity
The role of N-substituted maleimides in modulating inflammatory responses is an emerging area of research. Their ability to interact with key signaling proteins in inflammatory pathways suggests their potential as anti-inflammatory agents.
Performance Against Standard Anti-inflammatory Drugs
While specific quantitative data for this compound is limited, studies on related pyrrole-2,5-dione derivatives have shown promising anti-inflammatory effects. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in peripheral blood mononuclear cells (PBMCs).[8] For a broader context, the anti-inflammatory activity of a trifluoromethyl analogue of Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is presented below.
| Compound/Drug | In Vivo Anti-inflammatory Activity (Rat Paw Edema Model) EC50 (mg/kg) | Reference |
| CF3-Indomethacin | 1.7 | [9] |
| Indomethacin | 1.0 | [9] |
This data on a related trifluoromethyl-containing anti-inflammatory agent demonstrates the potential for this chemical moiety to contribute to potent anti-inflammatory effects.[9]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of compounds related to N-substituted maleimides are thought to be mediated through the modulation of key inflammatory signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. By inhibiting the activation of the NF-κB pathway, these compounds can effectively suppress the production of these inflammatory mediators.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed step-by-step methodologies for key assays are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines for antifungal susceptibility testing of yeasts.
Workflow Diagram:
Step-by-Step Protocol:
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the fungal strain in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow Diagram:
References
- 1. In vitro antifungal properties structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of N-(3-pyrene)maleimide with thiol groups of reticulocyte ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Responsible Disposal of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Welcome to your definitive resource for the safe and compliant disposal of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (CAS No. 53629-19-9). As researchers and drug development professionals, our work extends beyond the bench; it includes a steadfast commitment to safety and environmental stewardship. This guide provides the essential, immediate, and procedural information necessary for handling the waste generated from this compound. We move beyond simple checklists to explain the causality behind these protocols, ensuring a deep, actionable understanding that fosters a culture of safety and compliance.
Hazard Profile: Understanding the "Why" Behind the Procedure
Before outlining the disposal protocol, it is crucial to understand the inherent characteristics of this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its likely hazard profile from its structural components: the trifluoromethyl group and the N-phenylmaleimide core.
-
Halogenated Organic Compound: The presence of the trifluoromethyl (-CF3) group classifies this molecule as a halogenated organic compound. This is the single most critical factor for waste segregation, as halogenated and non-halogenated waste streams are treated differently during final disposal, often due to incineration requirements and potential for harmful byproducts[1][2]. Mixing these streams can lead to regulatory non-compliance and significantly increased disposal costs[1].
-
Inferred Toxicity and Irritation: The parent molecule, N-Phenylmaleimide, is classified as toxic if swallowed and is known to cause serious skin and eye irritation[3][4]. It is prudent to assume that this compound exhibits similar toxicological properties. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.
Table 1: Inferred Hazard Summary and Handling Precautions
| Hazard Classification | Description & Rationale | Recommended PPE |
| Halogenated Organic Waste | Contains a trifluoromethyl group, requiring segregation into a dedicated halogenated waste stream[5][6]. | Standard laboratory PPE. |
| Acute Toxicity (Oral) | Based on N-Phenylmaleimide data, likely toxic if swallowed[3]. | Nitrile gloves, lab coat, safety glasses. |
| Skin/Eye Irritant | Based on N-Phenylmaleimide data, likely causes skin and eye irritation[3][4]. | Nitrile gloves, lab coat, chemical safety goggles or face shield. |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal workflow is not merely about following rules; it is a self-validating system that ensures safety from the point of generation to final collection.
Step 1: Select the Correct Waste Container
-
Primary Mandate: All waste containing this compound must be collected as hazardous chemical waste[7].
-
Container Choice: Use a dedicated, chemically compatible container, preferably made of high-density polyethylene (HDPE)[8]. The container must have a screw-top cap to ensure it can be kept tightly closed[5].
-
Segregation: This container must be designated for "Halogenated Organic Waste" only. Do not mix with non-halogenated solvents (like acetone, ethanol, or hexane), acids, bases, or oxidizers[1][2][4].
Step 2: Proper Labeling is Non-Negotiable
-
Initiation: Label the waste container before the first drop of waste is added[5].
-
Regulatory Requirements: The label must, at a minimum, include the following information[9][10]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Avoid formulas or abbreviations.
-
An indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms can also be used[10].
-
The name of the principal investigator or laboratory contact.
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of the laboratory personnel[10][11]. It should not be stored in public areas like hallways[8].
-
Container Management:
-
Keep It Closed: The container must remain tightly sealed at all times, except when actively adding waste[5][8]. This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate spills[8].
-
Volume Limits: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills[6].
-
Step 4: Arranging for Final Disposal
-
Contact EH&S: Once the container is full, or if the research project is complete, contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to request a waste pickup[11].
-
Professional Disposal: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor[7][12][13]. Under no circumstances should this chemical or its solutions be poured down the drain [8].
Disposal Decision Pathway
The following diagram illustrates the logical workflow for categorizing and disposing of various waste streams containing this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Spill & Emergency Procedures
In the event of an accidental release, immediate and correct action is critical.
-
Minor Spill: For a small spill, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[5][13].
-
Major Spill: Evacuate the area immediately. Notify your institution's emergency contact (e.g., Public Safety, EH&S)[5]. Do not attempt to clean up a large spill without specialized training and equipment.
Regulatory Framework: A Commitment to Compliance
The procedures outlined in this guide are based on regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9]. Your institution is classified as a hazardous waste generator, and compliance is mandatory. Adhering to these protocols not only ensures the safety of you and your colleagues but also protects our environment and keeps your institution in compliance with federal, state, and local regulations[8][11].
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. ethz.ch [ethz.ch]
- 3. fishersci.com [fishersci.com]
- 4. 1-Phenyl-1H-pyrrole-2,5-dione(941-69-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. medlabmag.com [medlabmag.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Handling of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione: A Guide to Safe and Effective Use
For the researcher navigating the complexities of novel compound synthesis and application, the safe handling of reactive molecules is paramount. This guide provides essential, immediate safety and logistical information for 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione, a compound of interest for drug development and materials science professionals. By understanding the inherent chemical reactivity of the maleimide group and the potential biological effects of the trifluoromethylphenyl moiety, we can establish a framework for its safe handling, from initial receipt to final disposal.
Hazard Assessment: Understanding the Reactivity of N-(3-trifluoromethylphenyl)maleimide
This compound, also known as N-(3-trifluoromethylphenyl)maleimide, possesses a highly reactive electrophilic maleimide ring. This functional group is known to readily undergo Michael addition reactions with nucleophiles, a property that makes it a valuable tool for bioconjugation but also a potential hazard upon unintended exposure. The trifluoromethyl group can enhance the compound's reactivity and influence its biological activity.
Based on data from structurally similar maleimide compounds, the primary hazards associated with this compound are significant and demand rigorous adherence to safety protocols.
Key Hazard Statements for Structurally Similar Maleimides:
-
H300: Fatal if swallowed.
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[1]
These hazards underscore the necessity of a comprehensive personal protective equipment (PPE) strategy and meticulous handling procedures to prevent any direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected prior to use. Use proper glove removal technique. | To prevent skin contact, as the compound is toxic upon dermal absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1] |
| Skin and Body Protection | Flame-retardant, antistatic protective clothing (e.g., a lab coat). | To prevent skin contact and protect from potential ignition sources. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust or aerosol generation. | To prevent inhalation, which can cause respiratory tract irritation.[2] |
It is imperative to always work within a certified chemical fume hood to minimize the risk of inhalation. [3]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, well-defined workflow is critical for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above. Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled workspace.
-
Weighing and Aliquoting: As this compound is a solid, care must be taken to avoid generating dust. If possible, handle in a glove box. If a glove box is not available, use a low-flow setting on the fume hood to prevent dispersal of the powder. Use appropriate tools (e.g., anti-static spatulas) to handle the solid.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container tightly closed when not in use.[4]
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Place all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Final Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and decisive action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For larger spills, contact your institution's emergency response team.
Visualizing the Workflow: A Path to Safe Handling
To provide a clear, at-a-glance reference for the handling and disposal workflow, the following diagram illustrates the key steps and decision points.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
